molecular formula C16H29N3O8 B12108975 Ac-Lys-D-Ala-D-lactic acid

Ac-Lys-D-Ala-D-lactic acid

Cat. No.: B12108975
M. Wt: 391.42 g/mol
InChI Key: ZNYAMADIHNCYQH-UHFFFAOYSA-N
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Description

Ac-Lys-D-Ala-D-lactic acid is a useful research compound. Its molecular formula is C16H29N3O8 and its molecular weight is 391.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[(2-acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYAMADIHNCYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structure and Application of Ac-Lys-D-Ala-D-lactic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid, commonly abbreviated as Ac-Lys(Ac)-D-Ala-D-lactic acid, is a synthetic depsipeptide of significant interest in the fields of biochemistry, microbiology, and pharmaceutical development. Its structure mimics the modified peptidoglycan precursor terminus found in vancomycin-resistant bacteria, making it an indispensable tool for studying the mechanisms of antibiotic resistance. Vancomycin, a glycopeptide antibiotic of last resort, functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors, thereby inhibiting cell wall synthesis.[1][2][3] In resistant strains, such as VanA and VanB-type enterococci, the terminal D-alanine is replaced by a D-lactate (D-Lac), forming a D-Ala-D-Lac depsipeptide.[1][2][3] This single atomic substitution (an ester oxygen for an amide nitrogen) drastically reduces vancomycin's binding affinity by approximately 1000-fold, rendering the antibiotic ineffective.[2][4]

This guide provides a comprehensive overview of the structure of Ac-Lys(Ac)-D-Ala-D-lactic acid, its role in the molecular basis of vancomycin resistance, and its application as a specialized substrate in enzymatic studies.

Chemical Structure and Physicochemical Properties

Ac-Lys(Ac)-D-Ala-D-lactic acid is a tri-part molecule consisting of a diacetylated L-lysine residue, a D-alanine residue, and a D-lactic acid residue. The key feature is the ester bond linking D-alanine and D-lactic acid, which defines it as a depsipeptide.[5][6] The diacetylation of the lysine moiety, at both the α-amino and ε-amino groups, enhances the molecule's overall solubility and stability, making it well-suited for use in aqueous buffer systems for biochemical assays.[7][8]

structure cluster_lys Nα,Nε-diacetyl-L-lysine cluster_dala D-alanine cluster_dlac D-lactic acid Ac1 CH₃-C(=O)- Lys_NH NH Ac1->Lys_NH Lys_CH CH Lys_NH->Lys_CH Lys_Side -(CH₂)₄-NH-C(=O)-CH₃ Lys_CH->Lys_Side Lys_CO C=O Lys_CH->Lys_CO DAla_NH NH Lys_CO->DAla_NH DAla_CH CH DAla_NH->DAla_CH DAla_CH3 CH₃ DAla_CH->DAla_CH3 DAla_CO C=O DAla_CH->DAla_CO DLac_O O DAla_CO->DLac_O DAla_CO->DLac_O Ester Bond DLac_CH CH DLac_O->DLac_CH DLac_CH3 CH₃ DLac_CH->DLac_CH3 DLac_COOH COOH DLac_CH->DLac_COOH

Figure 1: Chemical structure of Ac-Lys(Ac)-D-Ala-D-lactic acid.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of Ac-Lys(Ac)-D-Ala-D-lactic acid.

PropertyValueReference(s)
IUPAC Name Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid[9]
CAS Number 65882-12-4[6][9]
Molecular Formula C₁₆H₂₇N₃O₇[6][8]
Molecular Weight 373.41 g/mol [8]
Canonical SMILES C--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--NC(=O)C
Solubility Enhanced solubility and stability in aqueous solutions due to diacetylation.[7][8]

Role in Vancomycin Resistance

The clinical efficacy of vancomycin is predicated on its ability to form five crucial hydrogen bonds with the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively sequestering the substrate from the transpeptidase enzymes responsible for cell wall cross-linking.[1]

The VanS/VanR Two-Component Signaling Pathway

In resistant bacteria, the presence of vancomycin is detected by a two-component regulatory system encoded by the van gene cluster.[4] The sensor, VanS, is a membrane-bound histidine kinase that perceives the antibiotic signal. Upon activation, VanS autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, VanR. Phosphorylated VanR then functions as a transcription factor, activating the expression of the vanH, vanA, and vanX genes. These genes orchestrate the reprogramming of the cell wall precursor:

  • VanH: A dehydrogenase that converts pyruvate to D-lactate.

  • VanA: A ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, producing the D-Ala-D-Lac depsipeptide.

  • VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall.[4]

In the absence of vancomycin, VanS functions as a phosphatase, removing the phosphoryl group from VanR and thereby down-regulating the expression of the resistance genes.[2]

VanRS_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanS->VanS 2. Autophosphorylation VanR VanR (Response Regulator) VanS->VanR 3. Phosphoryl Transfer VanR_P VanR-P (Active) VanS->VanR_P Dephosphorylation (No Vancomycin) DNA vanHAX Operon VanR_P->DNA 4. Activates Transcription VanH VanH DNA->VanH Expression VanA VanA DNA->VanA Expression VanX VanX DNA->VanX Expression Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Ala D_Ala D_Ala_D_Lac D-Ala-D-Lac D_Ala->D_Ala_D_Lac VanA (Ligase) D_Lac->D_Ala_D_Lac VanA (Ligase) Vancomycin Vancomycin Vancomycin->VanS 1. Senses Antibiotic

Figure 2: The VanS/VanR signaling pathway for vancomycin resistance.

Molecular Basis of Reduced Binding Affinity

The substitution of the amide NH group in D-Ala-D-Ala with an ester oxygen in D-Ala-D-Lac leads to a critical loss of a hydrogen bond with the vancomycin backbone. Furthermore, it introduces electrostatic repulsion between the lone pair electrons of the ester oxygen and a carbonyl oxygen in the vancomycin binding pocket.[1] This combination of a lost attractive force and an added repulsive force is responsible for the ~1000-fold decrease in binding affinity.

Binding_Comparison cluster_DAlaDAla A) Vancomycin + D-Ala-D-Ala (High Affinity) cluster_DAlaDLac B) Vancomycin + D-Ala-D-Lac (Low Affinity) Vanco1 Vancomycin Binding Pocket H_Bond Strong H-Bond Vanco1->H_Bond H-bond Acceptor Terminus1 ...-D-Ala-(NH)-D-Ala Terminus1->H_Bond H-bond Donor Vanco_CO1 C=O Vanco2 Vancomycin Binding Pocket Repulsion Lone Pair Repulsion Vanco2->Repulsion Terminus2 ...-D-Ala-(O)-D-Lac Terminus2->Repulsion Vanco_CO2 C=O Lost_HB Hydrogen Bond Lost

Figure 3: Comparison of vancomycin interactions with native vs. resistant termini.

Data Presentation: Comparative Binding Affinities

The change in the peptidoglycan terminus results in a dramatic and quantitatively established decrease in vancomycin's binding affinity.

Target Ligand TerminusVancomycin Binding Affinity (Kd)Fold DifferenceReference(s)
L-Lys-D-Ala-D-Ala ~ 1 µM (Micromolar)~1000x Higher Affinity
L-Lys-D-Ala-D-Lac ~ 1 mM (Millimolar)-

Application in Enzyme Characterization

Ac-Lys(Ac)-D-Ala-D-lactic acid is a valuable tool for studying the mechanism of penicillin-binding proteins (PBPs), specifically the subclass of penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). These enzymes are involved in the final stages of peptidoglycan synthesis.[1][3]

The depsipeptide serves as a superior substrate compared to its peptide analogue, Ac-Lys(Ac)-D-Ala-D-Ala. The ester bond is more labile than the corresponding amide bond, leading to a more rapid acylation of the enzyme's active site serine.[1][3] This acceleration of the rate-limiting acylation step (k₂) allows for the accumulation and trapping of a covalent acyl-enzyme intermediate, which is crucial for mechanistic studies.[1][3]

Data Presentation: Comparative Enzyme Kinetics

The study by Rasmussen and Strominger (1978) demonstrated the enhanced efficiency of DD-carboxypeptidases when utilizing the depsipeptide substrate.

Enzyme SourceSubstrateRelative Hydrolysis RateCatalytic Efficiency (Vmax/Km) EnhancementReference(s)
Bacillus subtilisDepsipeptide15-fold faster19 to 147-fold[1][3]
PeptideBaselineBaseline[1][3]
Escherichia coliDepsipeptide4-fold faster19 to 147-fold[1][3]
PeptideBaselineBaseline[1][3]
Staphylococcus aureusDepsipeptideNo acceleration19 to 147-fold[1][3]
PeptideBaselineBaseline[1][3]
With the S. aureus enzyme, deacylation (k₃) is already the rate-determining step, so accelerating acylation does not increase the overall turnover rate.[1][3]

Experimental Protocols and Workflows

Chemical Synthesis

The multi-step chemical synthesis of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid was first described by Rasmussen and Strominger. The process involves standard peptide and ester coupling chemistry, requiring careful use of protecting groups for the various functional moieties (amino and carboxyl groups) to ensure correct bond formation. The full, detailed protocol can be found in the original 1978 publication in the Proceedings of the National Academy of Sciences of the United States of America.[1][3][7]

Experimental Workflow: Trapping an Acyl-Enzyme Intermediate

The unique properties of Ac-Lys(Ac)-D-Ala-D-lactic acid allow for the effective trapping and isolation of the acyl-enzyme intermediate of DD-carboxypeptidases.

Workflow start Start step1 1. Incubation Mix purified DD-carboxypeptidase with [¹⁴C]Ac-Lys(Ac)-D-Ala-D-Lac in buffer (pH 5.0) start->step1 step2 2. Reaction Quench Rapidly lower pH to 3.0 with acetic acid to stabilize the acyl-enzyme intermediate step1->step2 step3 3. Isolation / Detection (Choose one path) step2->step3 iso_path A) Isolation step3a Size-Exclusion Chromatography (e.g., Sephadex G-50) to separate protein from unreacted substrate step3->step3a det_path B) Detection step3b Acetone Precipitation of the protein step3->step3b step4a Quantify radioactivity in protein fractions to determine stoichiometry step3a->step4a end End step4a->end step4b SDS-PAGE analysis of the precipitated protein step3b->step4b step5b Fluorography or Autoradiography to visualize the radiolabeled acyl-enzyme complex step4b->step5b step5b->end

Figure 4: Experimental workflow for trapping DD-carboxypeptidase acyl-enzyme intermediate.

Protocol: Trapping the Acyl-Enzyme Intermediate of B. subtilis DD-Carboxypeptidase

This protocol is adapted from the methodology described by Rasmussen and Strominger (1978).[1][3]

1. Materials:

  • Purified B. subtilis DD-carboxypeptidase.

  • Radiolabeled [¹⁴C]Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid.

  • Incubation Buffer: e.g., Sodium acetate buffer, pH 5.0.

  • Quench Solution: 30% Acetic Acid.

  • For Isolation: Sephadex G-50 column equilibrated with a low pH buffer (e.g., pH 3.0).

  • For Detection: Acetone (pre-chilled), SDS-PAGE reagents, fluorography reagents or phosphor screen.

2. Procedure:

  • Enzyme-Substrate Incubation: In a microcentrifuge tube, combine the purified DD-carboxypeptidase enzyme with [¹⁴C]Ac-Lys(Ac)-D-Ala-D-lactic acid in the incubation buffer. The final concentrations and volume will depend on the specific activity of the enzyme and the desired stoichiometry. Incubate at the optimal temperature for the enzyme (e.g., room temperature or 37°C) for a short period.

  • Reaction Quenching: To trap the intermediate, rapidly stop the reaction and stabilize the covalent complex by lowering the pH. Add a pre-calculated volume of the Quench Solution to bring the final pH of the mixture to 3.0.[1][3]

  • Isolation of the Acyl-Enzyme Complex:

    • Immediately apply the quenched reaction mixture to a Sephadex G-50 size-exclusion column.

    • Elute the column with a pH 3.0 buffer.

    • Collect fractions and measure the radioactivity (via liquid scintillation counting) and protein concentration (e.g., Lowry assay) of each fraction.

    • The radioactivity that co-elutes with the protein peak corresponds to the trapped [¹⁴C]acyl-enzyme intermediate.[1][3]

  • Detection of the Acyl-Enzyme Complex:

    • Alternatively, after quenching, precipitate the protein by adding several volumes of cold acetone.

    • Pellet the denatured protein-substrate complex by centrifugation.

    • Wash the pellet to remove unreacted substrate.

    • Resuspend the pellet in SDS-PAGE loading buffer, resolve the protein using polyacrylamide gel electrophoresis.

    • Visualize the radiolabeled protein band by exposing the dried gel to X-ray film (fluorography) or a phosphor screen.[1][3]

Conclusion

Ac-Lys-D-Ala-D-lactic acid is a powerful and highly specific chemical probe. Its structure, which precisely mimics the depsipeptide terminus of peptidoglycan precursors in vancomycin-resistant bacteria, makes it the definitive substrate for studying the molecular interactions that underpin this critical antibiotic resistance mechanism. Furthermore, its enhanced reactivity as a depsipeptide has enabled fundamental mechanistic studies of DD-carboxypeptidases, providing insights into the formation of acyl-enzyme intermediates central to their catalytic cycle. For researchers in drug development, this molecule remains a gold standard for assaying the binding of novel vancomycin derivatives designed to overcome resistance and for characterizing the enzymes involved in bacterial cell wall biosynthesis.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Ac-Lys-D-Ala-D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Lys-D-Ala-D-lactic acid is a critical depsipeptide that plays a pivotal role in the mechanism of vancomycin resistance in various bacteria, such as vancomycin-resistant enterococci (VRE). This molecule is a synthetic analogue of the modified peptidoglycan precursor terminus, D-alanyl-D-lactate, which has a significantly lower binding affinity for vancomycin compared to the typical D-alanyl-D-alanine terminus. Understanding the chemical properties and stability of this compound is paramount for the development of novel antimicrobial agents that can overcome this resistance mechanism. This technical guide provides a comprehensive overview of the known chemical properties, stability profile, and relevant experimental methodologies for this compound.

Chemical Properties

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2R)-2-[[(2R)-2-[[(2S)-2,6-bis(acetylamino)hexanoyl]amino]propanoyl]oxy]propanoic acid
Molecular Formula C₁₆H₂₇N₃O₇[1][2]
Molecular Weight 373.41 g/mol [1][2]
CAS Number 65882-12-4[1][2]
Canonical SMILES CC(=O)NCCCC--INVALID-LINK--C(=O)O--INVALID-LINK--C(=O)O">C@HNC(=O)C
Appearance White to off-white powder
Storage Conditions -20°C, desiccated

Table 2: Physicochemical Properties of this compound

PropertyValue/Information
Melting Point Data not available.
pKa Data not available. Expected to have at least two pKa values corresponding to the carboxylic acid group and the secondary amide protons.
Solubility Described as having enhanced solubility in aqueous solutions due to the diacetylated lysine moiety. Specific quantitative data (e.g., mg/mL) is not available.[1][3]
Stability Susceptible to hydrolysis of the ester bond, particularly under basic or acidic conditions and at elevated temperatures.

Stability and Degradation

The primary route of degradation for this compound is the hydrolysis of the ester linkage between the D-Alanine and D-lactic acid residues. This chemical instability is a key characteristic of depsipeptides.

Degradation Pathway

The hydrolysis of the ester bond results in the formation of two separate molecules: Nα,Nε-diacetyl-L-lysyl-D-alanine and D-lactic acid. This reaction is catalyzed by acid or base and is also temperature-dependent.

Factors Influencing Stability
  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Ester hydrolysis is generally accelerated under both acidic and basic conditions. For optimal stability in aqueous solutions, a neutral pH is recommended.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).

  • Enzymatic Degradation: In biological systems, the ester bond may be susceptible to cleavage by esterases, which can accelerate the degradation process.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, based on standard peptide and depsipeptide chemistry.

Synthesis of this compound

A common method for the synthesis of depsipeptides like this compound is through solid-phase synthesis, followed by purification.

Materials:

  • Fmoc-D-Ala-OH

  • Fmoc-Lys(Ac)-OH

  • D-Lactic acid benzyl ester

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reversed-phase HPLC column (e.g., C18)

Protocol:

  • Resin Preparation: Start with a pre-loaded resin suitable for peptide synthesis.

  • First Coupling (D-Lactic acid): Couple D-lactic acid benzyl ester to the resin.

  • Deprotection: Remove the Fmoc protecting group from the subsequent amino acid (Fmoc-D-Ala-OH) using a solution of piperidine in DMF.

  • Second Coupling (D-Alanine): Activate Fmoc-D-Ala-OH with HBTU and DIPEA in DMF and couple it to the deprotected amino group on the resin-bound lactic acid.

  • Deprotection: Remove the Fmoc group from the newly added D-alanine.

  • Third Coupling (Ac-Lysine): Couple Fmoc-Lys(Ac)-OH using the same activation and coupling procedure.

  • Final Deprotection and Acetylation: Remove the final Fmoc group. The N-terminus can then be acetylated using acetic anhydride.

  • Cleavage and Deprotection: Cleave the depsipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA.

  • Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Stability Analysis by HPLC

The stability of this compound in various buffer systems and temperatures can be monitored by RP-HPLC.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in the desired buffers.

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time. The degradation rate can be calculated from this data.

Visualizations

Vancomycin Resistance Pathway

The following diagram illustrates the biochemical pathway leading to vancomycin resistance through the modification of the peptidoglycan precursor.

Vancomycin_Resistance_Pathway cluster_normal Normal Peptidoglycan Synthesis cluster_resistance Vancomycin Resistance Pathway (VanA type) cluster_action Antibiotic Action & Resistance UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (terminating in D-Ala-D-Ala) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide Ddl UDP_MurNAc_pentadepsipeptide UDP-MurNAc-pentadepsipeptide (terminating in D-Ala-D-Lac) UDP_MurNAc_tripeptide->UDP_MurNAc_pentadepsipeptide VanA D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_MurNAc_pentapeptide D_Ala_D_Ala_hydrolysis D-Ala-D-Ala hydrolysis D_Ala_D_Ala->D_Ala_D_Ala_hydrolysis VanX Cell_Wall_Synthesis_Blocked Cell Wall Synthesis Blocked UDP_MurNAc_pentapeptide->Cell_Wall_Synthesis_Blocked Pyruvate Pyruvate D_Lactate D-Lactate Pyruvate->D_Lactate VanH D_Ala_D_Lac D-Ala-D-Lactate D_Lactate->D_Ala_D_Lac VanA D_Ala D-Ala D_Ala->D_Ala_D_Lac D_Ala_D_Lac->UDP_MurNAc_pentadepsipeptide Cell_Wall_Synthesis_Continues Cell Wall Synthesis Continues UDP_MurNAc_pentadepsipeptide->Cell_Wall_Synthesis_Continues Vancomycin Vancomycin Vancomycin->UDP_MurNAc_pentapeptide Binds tightly Vancomycin->UDP_MurNAc_pentadepsipeptide Binds poorly

Caption: Vancomycin resistance mechanism via peptidoglycan precursor modification.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for assessing the stability of this compound.

Stability_Analysis_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution of this compound Dilute Dilute Stock into Buffers Prep_Stock->Dilute Prep_Buffers Prepare Buffers (e.g., pH 4, 7, 9) Prep_Buffers->Dilute Incubate_Samples Incubate Samples at Different Temperatures (e.g., 4°C, 25°C, 37°C) Dilute->Incubate_Samples Time_Points Collect Aliquots at Specific Time Points Incubate_Samples->Time_Points HPLC_Analysis Analyze Aliquots by RP-HPLC Time_Points->HPLC_Analysis Data_Processing Process Data: Peak Area Integration HPLC_Analysis->Data_Processing Degradation_Kinetics Determine Degradation Rate and Half-life Data_Processing->Degradation_Kinetics Stability_Profile Generate Stability Profile Degradation_Kinetics->Stability_Profile

Caption: Workflow for determining the chemical stability of this compound.

References

A Technical Guide to the Function of Ac-Lys-D-Ala-D-lactic acid in Bacterial Cell Walls: A Cornerstone of Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function and significance of the N-acetyl-L-lysyl-D-alanyl-D-lactate (Ac-Lys-D-Ala-D-lactic acid) depsipeptide in bacterial cell walls. The replacement of the canonical D-alanyl-D-alanine (D-Ala-D-Ala) terminus with D-Ala-D-lactic acid (D-Ala-D-Lac) is the primary biochemical mechanism responsible for high-level resistance to vancomycin and other glycopeptide antibiotics. Understanding this molecular alteration is critical for the development of novel antimicrobial strategies to combat resistant pathogens like vancomycin-resistant enterococci (VRE) and staphylococci (VRSA).

Core Function: The Molecular Basis of Vancomycin Resistance

The bacterial cell wall, a rigid structure essential for survival, is primarily composed of peptidoglycan (PG). PG consists of glycan strands cross-linked by short peptide stems.[1][2] In susceptible Gram-positive bacteria, the synthesis of this wall involves a final transpeptidation step where the pentapeptide precursor, typically ending in a D-Ala-D-Ala moiety, is cross-linked into the existing PG mesh.[2]

Vancomycin exerts its bactericidal effect by binding with high affinity to this D-Ala-D-Ala terminus.[3][4] This binding sterically hinders the transglycosylase and transpeptidase enzymes, thereby preventing the incorporation of new precursor units into the cell wall, compromising its integrity, and leading to cell lysis.[4][5]

The function of the D-Ala-D-Lac terminus is to fundamentally disrupt this interaction. The substitution of the terminal D-alanine with D-lactate involves replacing an amide bond with an ester bond. This single atomic alteration results in the loss of a crucial hydrogen bond in the binding pocket of vancomycin.[4][6] The consequence is a drastic, approximately 1000-fold reduction in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[3][6][7][8]

The Biochemical Pathway: Synthesis of the D-Ala-D-Lac Terminus

The capacity to produce D-Ala-D-Lac-terminated peptidoglycan precursors is conferred by a cluster of resistance genes, most notably the vanA and vanB operons.[9][10] These operons encode a multi-enzyme pathway that remodels the cell wall biosynthesis process.[4][6][11]

The core components of this resistance mechanism include:

  • VanH : A dehydrogenase that catalyzes the conversion of pyruvate into D-lactate, providing the necessary substrate for the modified precursor.[6][9][12][13]

  • VanA or VanB : A ligase that synthesizes the D-Ala-D-Lac depsipeptide. This enzyme is a key component, creating the molecular structure that vancomycin cannot effectively bind.[9][12][13]

  • VanX : A highly specific D,D-dipeptidase that hydrolyzes any D-Ala-D-Ala dipeptides produced by the host's native cell wall synthesis machinery.[3][6][9] This "editing" function is crucial as it depletes the pool of vancomycin-susceptible precursors.[6][12]

  • VanR and VanS : A two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the vanHAX genes.[6][9][11]

Vancomycin_Resistance_Pathway cluster_resistance Vancomycin Resistance Pathway cluster_native Native Peptidoglycan Synthesis Pyruvate Pyruvate VanH VanH (Dehydrogenase) Pyruvate->VanH DLac D-Lactate VanH->DLac Reduction VanA VanA/VanB (Ligase) DLac->VanA DAla D-Alanine DAla->VanA Ddl Ddl (Host Ligase) DAla->Ddl DAlaDLac D-Ala-D-Lac (Depsipeptide) VanA->DAlaDLac Ligation MurF MurF (Host Ligase) DAlaDLac->MurF Incorporation PG_precursor UDP-MurNAc-Tripeptide PG_precursor->MurF Incorporation PG_precursor->MurF Resistant_PG UDP-MurNAc-Penta (ending in D-Ala-D-Lac) DAlaDAla D-Ala-D-Ala (Dipeptide) VanX VanX (D,D-Dipeptidase) DAlaDAla->VanX Hydrolysis DAlaDAla->MurF VanX->DAla Susceptible_PG UDP-MurNAc-Penta (ending in D-Ala-D-Ala) Ddl->DAlaDAla MurF->Resistant_PG Incorporation MurF->Susceptible_PG

Biochemical pathway for D-Ala-D-Lac synthesis.

Quantitative Data on Vancomycin Resistance

The shift from a D-Ala-D-Ala to a D-Ala-D-Lac terminus has quantifiable consequences on antibiotic binding, bacterial susceptibility, and cell wall composition.

Table 1: Comparative Binding Affinities of Vancomycin

Target Ligand Vancomycin Binding Affinity (Kd) Fold Difference in Affinity
D-Ala-D-Ala ~ 1 µM (Micromolar) ~1000x higher affinity
D-Ala-D-Lac ~ 1 mM (Millimolar) Reference

Data sourced from multiple studies confirming the ~1000-fold decrease.[3][6][7][8]

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC)

Resistance Type Peptidoglycan Terminus Typical Vancomycin MIC (mg/L)
Susceptible D-Ala-D-Ala ≤ 2
VanA-type Resistance D-Ala-D-Lac > 64
VanB-type Resistance D-Ala-D-Lac 4 to > 64
VanC-type Resistance D-Ala-D-Ser 4 to 32

MIC values are representative and can vary between strains.[6][11]

Table 3: Composition of Muropeptides in Vancomycin-Resistant E. faecalis

Growth Condition Growth Phase % of Muropeptides with D-Ala-D-Lac Terminus
With Vancomycin (10 µg/mL) Mid-exponential (OD660=0.6) 26%
With Vancomycin (10 µg/mL) Stationary (OD660=1.0) 57%
Without Vancomycin Not Applicable 0%

Data from a study on VanB-type E. faecalis, demonstrating induction-dependent incorporation.[14][15]

Experimental Protocols for Studying Peptidoglycan Modification

The characterization of D-Ala-D-Lac in peptidoglycan relies on a combination of sophisticated analytical techniques.

This method is used to determine the precise chemical structure of the mature, cross-linked peptidoglycan.

  • Peptidoglycan Isolation :

    • Cultivate bacteria to the desired growth phase. Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse cells using mechanical disruption (e.g., bead beating or sonication) on ice.[16]

    • Treat the lysate with nucleases (DNase/RNase) and proteases to remove contaminating macromolecules.

    • Boil the sample in SDS (sodium dodecyl sulfate) to remove non-covalently bound proteins and lipids.

    • Repeatedly wash the insoluble peptidoglycan sacculi with ultrapure water to remove detergents, and then lyophilize.

  • Enzymatic Digestion :

    • Resuspend the purified peptidoglycan in a suitable buffer (e.g., sodium phosphate buffer).

    • Add a muramidase, such as mutanolysin or lysozyme, which cleaves the glycan backbone of the peptidoglycan.[14][17]

    • Incubate at 37°C for several hours or overnight to ensure complete digestion into soluble muropeptide fragments.[17]

  • LC-MS/MS Analysis :

    • Reduce the muropeptide sample with sodium borohydride to prevent anomer separation during chromatography.

    • Acidify the sample (e.g., with phosphoric acid) to a pH of 2-3.

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Elute the muropeptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution with a pairing agent (e.g., formic acid).

    • Analyze the eluting peaks using tandem mass spectrometry (MS/MS).[17][18] The mass of the parent ion reveals the muropeptide's composition, and fragmentation patterns confirm its sequence, including the presence of a D-Ala-D-Lac terminus.[17]

LCMS_Workflow Start Bacterial Culture Harvest Cell Harvesting & Lysis Start->Harvest Isolate PG Sacculi Isolation (SDS treatment, washes) Harvest->Isolate Digest Enzymatic Digestion (e.g., Mutanolysin) Isolate->Digest Muropeptides Soluble Muropeptides Digest->Muropeptides LC Liquid Chromatography (Separation) Muropeptides->LC MS Tandem Mass Spectrometry (Identification & Quantification) LC->MS Data Compositional Data (% D-Ala-D-Lac) MS->Data

Experimental workflow for peptidoglycan analysis.

ssNMR is a non-destructive technique that provides atomic-level information about the cell wall in its native, hydrated state.[16]

  • Isotope Labeling :

    • Grow bacteria in a chemically defined medium where specific nutrients are replaced with their stable isotope-labeled counterparts.[14]

    • To study D-lactate synthesis, supplement the medium with 13C-labeled pyruvate (e.g., [2-13C]pyruvate).[14]

    • To probe peptide stems and cross-links, use 13C or 15N-labeled amino acids like L-alanine or L-lysine.[14]

    • Induce vancomycin resistance during exponential growth by adding a sub-MIC concentration of vancomycin to the culture.[14]

  • Sample Preparation :

    • Harvest the labeled cells by centrifugation.

    • Wash the cell pellet multiple times with a buffer or saline solution to remove residual medium.

    • For analysis of intact cells, pack the hydrated cell pellet directly into a zirconia magic-angle spinning (MAS) rotor.[16]

  • ssNMR Spectroscopy :

    • Insert the rotor into the ssNMR probe and set the magic-angle spinning rate (e.g., 8-12 kHz for 13C experiments, up to 100 kHz for advanced proton-detected experiments).[16][19]

    • Utilize pulse sequences like Cross-Polarization Magic-Angle Spinning (CPMAS) to enhance the signal of low-abundance nuclei like 13C and 15N.[20][21]

    • Acquire 13C or 15N spectra. The chemical shifts of specific peaks can be assigned to atoms in D-lactate, D-alanine, and other cell wall components, allowing for their detection and relative quantification.[14]

MIC testing quantifies the effectiveness of an antibiotic against a specific bacterial strain. The broth microdilution (BMD) method is considered the gold standard.[22][23]

  • Preparation :

    • Prepare a series of two-fold serial dilutions of vancomycin in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture.

  • Inoculation and Incubation :

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Interpretation :

    • The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.[22]

Logical Relationships and Implications

The presence of the D-Ala-D-Lac terminus is a direct cause of vancomycin resistance, a relationship driven by fundamental principles of molecular recognition.

Logical_Relationship VanGenes Presence of vanHAX genes Enzyme Synthesis of VanH, VanA, VanX VanGenes->Enzyme Expression Remodel Remodeling of PG Precursors Enzyme->Remodel Catalysis DAlaDLac PG Terminus is D-Ala-D-Lac Remodel->DAlaDLac Results in Hbond Loss of Critical H-Bond with Vancomycin DAlaDLac->Hbond Causes Affinity ~1000-fold Decrease in Binding Affinity Hbond->Affinity Leads to Ineffective Vancomycin Cannot Inhibit Cell Wall Synthesis Affinity->Ineffective Results in Resistance High-Level Vancomycin Resistance (High MIC) Ineffective->Resistance Confers

Logical pathway from gene to resistance.

Conclusion

The substitution of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-lactic acid is a sophisticated and highly effective mechanism of bacterial resistance to glycopeptide antibiotics. Governed by the van gene cluster, this modification fundamentally alters the drug's target, drastically reducing binding affinity and rendering vancomycin ineffective. A thorough understanding of the biochemical pathways, the resulting cell wall structure, and the analytical methods used to study them is paramount for drug development professionals. This knowledge is essential for designing next-generation antibiotics capable of overcoming this formidable resistance mechanism and for developing inhibitors that target the key enzymes of the van pathway.

References

The Role of D-Lactic Acid in Peptidoglycan Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-lactic acid into peptidoglycan precursors represents a critical mechanism of resistance to glycopeptide antibiotics, most notably vancomycin, in various bacteria. This technical guide provides an in-depth examination of the biochemical pathways and molecular logic underlying this process. We will explore the enzymatic synthesis of D-Ala-D-Lac depsipeptide, its subsequent integration into the cell wall structure, and the regulatory networks that govern this resistance mechanism. This document consolidates quantitative kinetic data for key enzymes, details experimental protocols for the analysis of peptidoglycan composition and its precursors, and presents visual representations of the pertinent biochemical and signaling pathways.

Introduction: Peptidoglycan Biosynthesis and the Emergence of Resistance

Peptidoglycan is an essential component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and counteracts osmotic pressure.[1][2] The biosynthesis of peptidoglycan is a complex process that culminates in the cross-linking of linear glycan chains by short peptide bridges.[3] In many bacteria, the peptide stem of the peptidoglycan precursor, Lipid II, terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[3] This D-Ala-D-Ala moiety is the specific target of glycopeptide antibiotics such as vancomycin, which bind to it and sterically hinder the transglycosylation and transpeptidation reactions necessary for cell wall assembly, ultimately leading to cell lysis.[4]

The emergence of vancomycin-resistant bacteria, particularly enterococci (VRE), poses a significant threat to public health.[5][6] The primary mechanism of acquired resistance involves a fundamental alteration of the peptidoglycan biosynthesis pathway, substituting the terminal D-Ala of the pentapeptide precursor with D-lactic acid (D-Lac).[4][5] This results in the formation of a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide, which has a significantly lower binding affinity for vancomycin, rendering the antibiotic ineffective.[5][6]

The Biochemical Pathway of D-Ala-D-Lac Precursor Synthesis

The synthesis of D-Ala-D-Lac terminated peptidoglycan precursors is orchestrated by a set of enzymes typically encoded by the van gene clusters (e.g., vanA, vanB).[4][5] This pathway can be dissected into three key stages: the production of D-lactic acid, the synthesis of the D-Ala-D-Lac depsipeptide, and the removal of the native D-Ala-D-Ala precursors.

Production of D-Lactic Acid: The Role of VanH

The initial step in this resistance pathway is the synthesis of D-lactic acid from pyruvate, a central metabolite. This reaction is catalyzed by the NADH/NADPH-dependent dehydrogenase, VanH.[7][8]

Reaction: Pyruvate + NAD(P)H + H⁺ ⇌ D-Lactic Acid + NAD(P)⁺

Synthesis of the D-Ala-D-Lac Depsipeptide: The Function of VanA/VanB Ligases

The D-Ala-D-Lac depsipeptide is formed through the ligation of D-alanine and D-lactic acid in an ATP-dependent reaction catalyzed by the VanA or VanB ligase.[7][9] These enzymes exhibit a broadened substrate specificity compared to the host's native D-Ala-D-Ala ligase (Ddl), enabling them to utilize D-lactic acid as a substrate.[7][10]

Reaction: D-Alanine + D-Lactic Acid + ATP → D-Alanyl-D-lactate + ADP + Pᵢ

Elimination of D-Ala-D-Ala Precursors: The Roles of VanX and VanY

To ensure the exclusive incorporation of D-Ala-D-Lac into peptidoglycan, vancomycin-resistant bacteria employ enzymes to eliminate the native D-Ala-D-Ala-containing precursors. VanX is a D,D-dipeptidase that hydrolyzes D-Ala-D-Ala, reducing the intracellular pool of this dipeptide.[5][9] VanY is a D,D-carboxypeptidase that cleaves the terminal D-alanine from the UDP-MurNAc-pentapeptide precursor, further preventing the formation of vancomycin-susceptible cell wall components.[4][5]

VanX Reaction: D-Alanyl-D-alanine → 2 D-Alanine

VanY Reaction: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala → UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys-D-Ala + D-Ala

Quantitative Data: Enzyme Kinetics

The efficiency of the D-Ala-D-Lac pathway is underpinned by the kinetic properties of the involved enzymes. A summary of key kinetic parameters is presented in Table 1.

EnzymeSubstrate(s)KM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference(s)
VanHst Pyruvate--1.3 x 10⁵[8]
NADPH0.0035--[11]
NADH0.019--[11]
Pyruvate1.5--[11]
VanA D-Lactate0.690.53768[2][10]
D-Ala (subsite 2, protonated)210--[2][10]
D-Ala (subsite 2, deprotonated)0.669.1713,894[2][10]
VanX D-Ala-D-Ala0.1011.5115,000[9]
L-alanine-p-nitroanilide0.3 - 0.70.028 - 0.080-[12]

Table 1: Kinetic parameters of key enzymes in the D-Ala-D-Lac pathway.

Signaling and Regulation: The VanRS Two-Component System

The expression of the van gene cluster is tightly regulated by a two-component signal transduction system, typically comprised of the sensor histidine kinase VanS and the response regulator VanR.[5][13] In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphoryl group to VanR.[7][14] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van genes and inducing their expression.[5][13]

Experimental Protocols

Analysis of Peptidoglycan Composition by HPLC/UPLC

This protocol outlines the general steps for the isolation and analysis of muropeptides from bacterial cell walls.

1. Peptidoglycan Isolation:

  • Grow bacterial cultures to the desired optical density.

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by boiling in SDS).

  • Treat the lysate with proteases (e.g., proteinase K) to remove cell wall-associated proteins.

  • Thoroughly wash the insoluble peptidoglycan sacculi with water to remove detergents and other contaminants.

2. Enzymatic Digestion:

  • Resuspend the purified peptidoglycan in a digestion buffer (e.g., 50 mM sodium phosphate, pH 4.9).

  • Add a muramidase (e.g., mutanolysin or cellosyl) to digest the glycan backbone into muropeptide fragments.

  • Incubate overnight at 37°C.

3. Reduction of Muropeptides:

  • Add sodium borohydride to the digested sample to reduce the terminal N-acetylmuramic acid to muramitol. This prevents the formation of anomers and simplifies the chromatogram.

  • Stop the reaction by acidifying the sample (e.g., with phosphoric acid).

4. HPLC/UPLC Analysis:

  • Separate the reduced muropeptides on a reverse-phase C18 column.

  • Use a gradient of a suitable mobile phase (e.g., sodium phosphate buffer with a methanol gradient) to elute the muropeptides.[15][16]

  • Detect the eluted muropeptides by their absorbance at 205 nm.

  • Individual muropeptide fractions can be collected for further analysis by mass spectrometry to confirm their identity.

Analysis of UDP-Sugar Precursors

This protocol describes the extraction and analysis of UDP-sugar precursors from bacterial cytoplasm.

1. Extraction of UDP-Sugars:

  • Quench the metabolism of a bacterial culture (e.g., by rapid cooling).

  • Extract the cytoplasmic contents using a method such as chloroform-methanol-water extraction.[17]

  • Purify the UDP-sugars from the extract using solid-phase extraction with a graphitized carbon adsorbent.[17][18]

2. HPLC Analysis:

  • Separate the purified UDP-sugars using high-performance anion-exchange chromatography (HPAEC) or porous graphitic carbon (PGC) chromatography.[17][18]

  • Use an appropriate mobile phase and gradient for optimal separation.

  • Detect the eluted UDP-sugars by UV absorbance or mass spectrometry.

Measurement of D-Lactic Acid Concentration

This protocol outlines an enzymatic assay for the quantification of D-lactic acid in biological samples.

1. Sample Preparation:

  • Prepare cell lysates or culture supernatants.

  • If necessary, deproteinize the samples (e.g., by ultrafiltration).

2. Enzymatic Reaction:

  • Use a commercial D-lactate assay kit or prepare a reaction mixture containing D-lactate dehydrogenase, NAD⁺, and a suitable buffer.

  • In the presence of D-lactate, D-lactate dehydrogenase will catalyze the reduction of NAD⁺ to NADH.

3. Detection:

  • The formation of NADH can be measured spectrophotometrically by the increase in absorbance at 340 nm.[19][20]

  • Alternatively, the NADH can be coupled to a colorimetric reaction, and the resulting product measured at the appropriate wavelength (e.g., 450 nm or 565 nm).[21]

  • Quantify the D-lactate concentration by comparing the sample readings to a standard curve generated with known concentrations of D-lactic acid.

Determination of Vancomycin Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of vancomycin.

1. Preparation of Vancomycin Dilutions:

  • Prepare a series of twofold dilutions of vancomycin in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).

  • Dilute the inoculum to the final desired concentration in the broth.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (no vancomycin) and a sterility control well (no bacteria).

  • Incubate the plate at the appropriate temperature and for the recommended duration (e.g., 35°C for 16-20 hours).

4. MIC Determination:

  • The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

Peptidoglycan_Biosynthesis_and_Vancomycin_Resistance cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Pyruvate Pyruvate VanH VanH Pyruvate->VanH NAD(P)H D_Ala D-Alanine Ddl Ddl D_Ala->Ddl ATP VanA_B VanA/VanB D_Ala->VanA_B ATP D_Lac D-Lactic Acid D_Lac->VanA_B D_Ala_D_Ala D-Ala-D-Ala MurF_Ala MurF D_Ala_D_Ala->MurF_Ala VanX VanX D_Ala_D_Ala->VanX D_Ala_D_Lac D-Ala-D-Lac MurF_Lac MurF D_Ala_D_Lac->MurF_Lac UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF_Ala UDP_MurNAc_tripeptide->MurF_Lac UDP_MurNAc_pentapeptide_Ala UDP-MurNAc-pentapeptide (D-Ala-D-Ala terminus) Lipid_II_Ala Lipid II (D-Ala-D-Ala) UDP_MurNAc_pentapeptide_Ala->Lipid_II_Ala UDP_MurNAc_pentapeptide_Lac UDP-MurNAc-pentadepsipeptide (D-Ala-D-Lac terminus) Lipid_II_Lac Lipid II (D-Ala-D-Lac) UDP_MurNAc_pentapeptide_Lac->Lipid_II_Lac VanH->D_Lac NAD(P)+ Ddl->D_Ala_D_Ala ADP + Pi VanA_B->D_Ala_D_Lac ADP + Pi MurF_Ala->UDP_MurNAc_pentapeptide_Ala MurF_Lac->UDP_MurNAc_pentapeptide_Lac VanX->D_Ala 2x Peptidoglycan_Ala Peptidoglycan (D-Ala-D-Ala) Lipid_II_Ala->Peptidoglycan_Ala Transglycosylation Transpeptidation Peptidoglycan_Lac Peptidoglycan (D-Ala-D-Lac) Lipid_II_Lac->Peptidoglycan_Lac Transglycosylation Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid_II_Ala Inhibition

Figure 1: Biochemical pathway of D-Ala-D-Lac peptidoglycan precursor synthesis.

VanRS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS Binds VanS->VanS VanR VanR (Response Regulator) VanS->VanR Phosphotransfer VanR_P VanR-P VanR->VanR_P van_genes vanHAX genes VanR_P->van_genes Activates Transcription Resistance_Proteins Resistance Proteins (VanH, VanA, VanX) van_genes->Resistance_Proteins Translation Experimental_Workflow_Peptidoglycan_Analysis start Bacterial Culture cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest lysis Cell Lysis (e.g., boiling SDS) cell_harvest->lysis protease Protease Treatment (e.g., Proteinase K) lysis->protease wash Washing of Sacculi protease->wash digestion Muramidase Digestion (e.g., Mutanolysin) wash->digestion reduction Reduction (Sodium Borohydride) digestion->reduction hplc HPLC/UPLC Analysis reduction->hplc ms Mass Spectrometry hplc->ms

References

A Technical Guide to the Ac-Lys-D-Ala-D-lactic acid Biosynthesis Pathway in Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vancomycin-resistant Enterococci (VRE) pose a significant threat to global health due to their resistance to the glycopeptide antibiotic vancomycin, a last-resort treatment for serious Gram-positive infections. The primary mechanism of high-level vancomycin resistance (VanA phenotype) involves a sophisticated reprogramming of the bacterial cell wall biosynthesis pathway. This guide provides an in-depth technical overview of the genetic and biochemical machinery responsible for this resistance, focusing on the synthesis of the depsipeptide D-alanyl-D-lactic acid, which is incorporated into the peptidoglycan precursor, culminating in a structure often represented by the terminal sequence Ac-Lys-D-Ala-D-lactic acid. We detail the regulatory circuits, enzymatic steps, quantitative parameters, and key experimental methodologies used to elucidate this critical resistance pathway, offering a foundational resource for researchers engaged in antimicrobial drug discovery.

Introduction: The Molecular Basis of Vancomycin Resistance

Vancomycin exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.[1][2] For decades, the ubiquity of this target suggested a low probability of resistance. However, the emergence of VRE, particularly Enterococcus faecium and Enterococcus faecalis, revealed a novel resistance mechanism.[1] These resistant strains have acquired a gene cluster, typically the vanA operon, that orchestrates the synthesis of an alternative peptidoglycan precursor.[3]

The cornerstone of this resistance is the substitution of the terminal D-Ala residue with a D-lactic acid (D-Lac) moiety.[4] This seemingly minor change from an amide bond to an ester bond in the depsipeptide D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin.[5][6] This reduces the antibiotic's binding affinity for its target by approximately 1,000-fold, rendering it ineffective and conferring high-level resistance.[6][7] The overall process involves sensing the antibiotic, transcribing the resistance genes, and the coordinated action of several enzymes to produce and incorporate the modified cell wall precursors.

Genetic Organization: The vanA Operon

The enzymatic machinery for depsipeptide synthesis is encoded within the vanA gene cluster, often located on a mobile transposon (Tn1546) which can reside on a plasmid, facilitating its horizontal transfer.[3][8] This cluster contains genes for both regulation and biosynthesis. The core components of the VanA-type resistance module include:

  • vanR and vanS : These genes encode a two-component regulatory system responsible for sensing vancomycin and activating the transcription of the resistance genes.[9][10]

  • vanH : Encodes a D-specific α-keto acid dehydrogenase that produces D-lactate from pyruvate.[11][12]

  • vanA : Encodes a ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, creating the D-Ala-D-Lac depsipeptide.[11][12]

  • vanX : Encodes a D,D-dipeptidase that hydrolyzes the native D-Ala-D-Ala dipeptide, eliminating the high-affinity target for vancomycin.[7][12]

  • vanY : An accessory gene encoding a D,D-carboxypeptidase that cleaves the terminal D-Ala from any precursors that have escaped remodeling, further reducing the presence of vancomycin-sensitive targets.[8]

  • vanZ : An accessory gene whose function is less understood but may contribute to teicoplanin resistance.[8][12]

The Regulatory Cascade: The VanS-VanR Two-Component System

Expression of the resistance genes is tightly controlled and inducible by the presence of glycopeptides.[3] This regulation is mediated by the VanS-VanR two-component system.

  • Sensing: VanS is a membrane-bound sensor histidine kinase.[3][10] In the presence of vancomycin, VanS autophosphorylates a conserved histidine residue.[8]

  • Signal Transduction: The phosphoryl group is then transferred to VanR, a cytoplasmic response regulator.[8]

  • Transcriptional Activation: Phosphorylated VanR (phospho-VanR) acts as a transcriptional activator.[7][10] It binds to two distinct promoter regions: PH, which drives the transcription of the vanHAX operon, and PR, which controls the transcription of the vanRS operon itself.[10][13] This creates a positive feedback loop that amplifies the response.[10] In the absence of vancomycin, VanS functions as a phosphatase, dephosphorylating VanR and switching off the resistance pathway.[8]

VanRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS VanS:w->VanS:e VanR VanR VanS->VanR Phosphoryl Transfer ADP1 ADP VanS->ADP1 pVanR Phospho-VanR Pi Pi VanR->Pi pVanR->VanR Dephosphorylation (VanS phosphatase activity) DNA vanA Operon DNAPʀ PromoterPʜ Promoter pVanR->DNA:pr Binds & Activates pVanR->DNA:ph Binds & Activates DNA:pr->VanS Transcription/Translation (Amplification Loop) DNA:pr->VanR Transcription/Translation (Amplification Loop) VanHAX VanH, VanA, VanX Proteins DNA:ph->VanHAX Transcription/Translation Vancomycin Vancomycin (extracellular) Vancomycin->VanS Activates ATP1 ATP ATP1->VanS Biosynthesis_Pathway Pyruvate Pyruvate VanH VanH (Dehydrogenase) Pyruvate->VanH NADH->NAD+ D_Ala D-Alanine VanA VanA (Ligase) D_Ala->VanA Ddl Host Ddl (Ligase) D_Ala->Ddl 2x D_Ala_D_Ala D-Ala-D-Ala (Vancomycin Target) VanX VanX (D,D-Dipeptidase) D_Ala_D_Ala->VanX Hydrolysis D_Lac D-Lactic Acid D_Lac->VanA D_Ala_D_Lac D-Ala-D-Lac (Depsipeptide) MurF Host MurF D_Ala_D_Lac->MurF Precursor UDP-MurNAc-tripeptide Precursor->MurF Resistant_Precursor UDP-MurNAc-pentadepsipeptide (...-L-Lys-D-Ala-D-Lac) CellWall Resistant Peptidoglycan (Cross-linked) Resistant_Precursor->CellWall Cell Wall Synthesis Vancomycin Vancomycin Vancomycin->CellWall Cannot Bind VanH->D_Lac VanA->D_Ala_D_Lac ATP->ADP+Pi VanX->D_Ala 2x Ddl->D_Ala_D_Ala ATP->ADP+Pi MurF->Resistant_Precursor Experimental_Workflow cluster_biochem Biochemical Characterization cluster_analysis Precursor Analysis start Start: VRE Strain culture1 1. Grow E. coli with vanA plasmid start->culture1 Gene Cloning culture2 1. Grow VRE Culture (+/- Vancomycin) start->culture2 induce 2. Induce Protein Expression (IPTG) culture1->induce lyse 3. Cell Lysis induce->lyse purify 4. Ni-NTA Affinity Chromatography lyse->purify assay 5. Enzyme Activity Assay (e.g., PK/LDH coupled) purify->assay kinetics 6. Determine Kinetic Parameters (Km, kcat) assay->kinetics extract 2. Extract Cytoplasmic Precursors culture2->extract hplc_ms 3. HPLC-MS Analysis extract->hplc_ms confirm 4. Confirm Structure with MS/MS hplc_ms->confirm

References

The Emergence of D-Ala-D-Lac: A Paradigm Shift in Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Significance, and Analysis of Altered Peptidoglycan Precursors in Bacteria

Abstract

The substitution of D-Alanyl-D-Lactate (D-Ala-D-Lac) for D-Alanyl-D-Alanine (D-Ala-D-Ala) in bacterial cell wall precursors represents a formidable mechanism of resistance to the glycopeptide antibiotic vancomycin. This alteration, notably prevalent in vancomycin-resistant enterococci (VRE), results in a drastic reduction in vancomycin's binding affinity to its target, rendering the antibiotic ineffective.[1][2] This technical guide provides a comprehensive overview of the discovery and significance of D-Ala-D-Lac in bacteria. It delves into the molecular mechanisms underpinning this resistance, presents key quantitative data, details essential experimental protocols for its study, and illustrates the associated biochemical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance and the pursuit of novel therapeutic strategies.

Discovery and Significance of D-Ala-D-Lac

The emergence of vancomycin resistance in enterococci in the mid-1980s marked a critical turning point in the fight against bacterial infections.[3] Vancomycin, a last-resort antibiotic for treating serious Gram-positive infections, functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall biosynthesis.[1][3]

The molecular basis of this high-level resistance was elucidated through the discovery of a subtle yet profound alteration in the bacterial cell wall synthesis pathway. Resistant strains were found to replace the terminal D-Ala of the pentapeptide precursor with a D-Lactate (D-Lac) residue, forming a D-Ala-D-Lac depsipeptide.[3] This seemingly minor change, the substitution of an amide bond with an ester bond, has profound consequences for vancomycin efficacy. The loss of a critical hydrogen bond and the introduction of electrostatic repulsion between the vancomycin molecule and the altered precursor lead to a staggering ~1,000-fold decrease in binding affinity.[1][2] This dramatic reduction in affinity is the cornerstone of high-level vancomycin resistance.

The genetic determinants for this resistance are primarily encoded by the vanA operon, often located on mobile genetic elements like transposons, facilitating its spread among bacterial populations.[1] The vanA operon includes genes responsible for sensing the presence of vancomycin and orchestrating the synthesis of the D-Ala-D-Lac-terminating precursors, effectively remodeling the cell wall to evade the antibiotic's action.

Quantitative Data

The shift from D-Ala-D-Ala to D-Ala-D-Lac has a quantifiable impact on both vancomycin binding and the level of antibiotic resistance.

Table 1: Comparative Binding Affinities of Vancomycin
Target LigandVancomycin Binding Affinity (Kd)Fold Difference in Affinity
D-Ala-D-Ala~1 µM~1000x higher affinity
D-Ala-D-Lac~1 mM~1000x lower affinity

Data compiled from multiple sources indicating a consistent ~1000-fold decrease in binding affinity.[1][2] The dissociation constant (Kd) represents the concentration of the ligand at which half of the binding sites are occupied; a lower Kd signifies higher affinity.

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC) for VanA-type Enterococci
PhenotypeVancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)Genetic Determinant
VanA≥64≥16vanA gene cluster
VanB4 to >1000SusceptiblevanB gene cluster

MIC values for VanA-type resistance are typically high, indicating a high level of resistance to both vancomycin and teicoplanin.[2]

Molecular Mechanisms and Signaling Pathways

The production of D-Ala-D-Lac is a tightly regulated process orchestrated by the genes within the van operons, with the vanA operon being the most well-characterized for high-level resistance.

The VanA Regulon

The vanA operon consists of a two-component regulatory system, vanR and vanS, and a set of structural genes, vanH, vanA, and vanX.

  • VanS: A membrane-bound sensor kinase that detects the presence of vancomycin.

  • VanR: A cytoplasmic response regulator that, upon phosphorylation by VanS, activates the transcription of the vanHAX genes.

  • VanH: A dehydrogenase that converts pyruvate to D-lactate.

  • VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.

  • VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall precursors.

The coordinated action of these enzymes ensures the efficient replacement of D-Ala-D-Ala with D-Ala-D-Lac, leading to a resistant phenotype.

VanA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin_out Vancomycin (extracellular) VanS VanS (Sensor Kinase) Vancomycin_out->VanS binds VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P VanR->VanR_P vanHAX_operon vanHAX operon VanR_P->vanHAX_operon activates transcription VanH_protein VanH (Dehydrogenase) vanHAX_operon->VanH_protein translates VanA_protein VanA (Ligase) vanHAX_operon->VanA_protein translates VanX_protein VanX (D,D-dipeptidase) vanHAX_operon->VanX_protein translates Pyruvate Pyruvate D_Lactate D-Lactate Pyruvate->D_Lactate converted by VanH D_Ala_D_Lac D-Ala-D-Lac D_Lactate->D_Ala_D_Lac ligated by VanA D_Ala D-Alanine D_Ala->D_Ala_D_Lac Peptidoglycan_precursor Peptidoglycan Precursor (ending in D-Ala-D-Lac) D_Ala_D_Lac->Peptidoglycan_precursor D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->D_Ala hydrolyzed by VanX

VanA-mediated vancomycin resistance signaling pathway.

Experimental Protocols

Determination of Vancomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of vancomycin against a bacterial isolate.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Vancomycin hydrochloride powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standard tubes

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., water).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the vancomycin stock solution in MHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.25 µg/mL). Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_vanco Prepare Vancomycin Stock and Serial Dilutions start->prep_vanco prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_vanco->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.
Analysis of Peptidoglycan Precursors by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of peptidoglycan precursors to detect the presence of D-Ala-D-Lac.

Materials:

  • Bacterial culture

  • Trichloroacetic acid (TCA)

  • Methanol

  • Formic acid

  • Acetonitrile

  • Ultrapure water

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Centrifuge

  • Lyophilizer

Procedure:

  • Cell Culture and Harvesting: Grow the bacterial strain of interest to the mid-exponential phase. Harvest the cells by centrifugation.

  • Extraction of Precursors: Resuspend the cell pellet in ice-cold TCA (e.g., 5%) and incubate on ice to precipitate macromolecules. Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble precursors.

  • Sample Cleanup: Neutralize the supernatant and desalt it using a suitable method, such as solid-phase extraction (SPE).

  • Lyophilization: Lyophilize the cleaned-up sample to concentrate the precursors.

  • LC-MS/MS Analysis: Reconstitute the lyophilized sample in a suitable solvent (e.g., water with 0.1% formic acid). Inject the sample into the LC-MS/MS system.

    • Chromatography: Separate the precursors using a C18 reverse-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Mass Spectrometry: Analyze the eluting compounds using tandem mass spectrometry. Monitor for the specific mass-to-charge ratios (m/z) corresponding to the UDP-MurNAc-pentapeptide terminating in D-Ala-D-Ala and D-Ala-D-Lac.

  • Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify the relative abundance of the different peptidoglycan precursors.

LCMS_Workflow start Start culture Bacterial Culture and Harvesting start->culture extract Extraction of Precursors with TCA culture->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup lyophilize Lyophilization cleanup->lyophilize reconstitute Reconstitution in Solvent lyophilize->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End data_analysis->end

Workflow for LC-MS/MS analysis of peptidoglycan precursors.
Purification of Recombinant VanA Ligase

This protocol describes the purification of His-tagged VanA ligase expressed in E. coli.

Materials:

  • E. coli expression strain harboring a His-tagged vanA expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

  • Dialysis tubing

Procedure:

  • Expression: Grow the E. coli expression strain to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged VanA protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

VanA Ligase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the ADP produced by the VanA ligase reaction, which is coupled to the oxidation of NADH.

Materials:

  • Purified VanA enzyme

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM KCl)

  • D-Alanine

  • D-Lactate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Master Mix Preparation: Prepare a master mix in assay buffer containing D-Ala, D-Lac, ATP, PEP, NADH, PK, and LDH at their final desired concentrations.

  • Equilibration: Add the master mix to a cuvette and incubate at 37°C for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the purified VanA enzyme to the cuvette. Mix gently.

  • Monitoring NADH Oxidation: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the VanA ligase activity.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Conclusion

The discovery of D-Ala-D-Lac as a key component in vancomycin resistance has fundamentally altered our understanding of bacterial adaptation to antibiotics. This in-depth guide has provided a comprehensive overview of this critical resistance mechanism, from its initial discovery to the detailed experimental protocols required for its investigation. The ability of bacteria to remodel their cell wall precursors highlights their remarkable evolutionary plasticity and underscores the urgent need for continued research into novel therapeutic strategies. The methodologies and data presented herein serve as a valuable resource for scientists and researchers dedicated to combating the growing threat of antibiotic resistance. By understanding the intricate molecular details of mechanisms like D-Ala-D-Lac synthesis, the scientific community can better equip itself to develop the next generation of effective antimicrobial agents.

References

The Pivotal Role of Depsipeptides in Microbial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Depsipeptides, a class of peptidic molecules characterized by the presence of at least one ester bond in addition to amide linkages, are a cornerstone of microbial chemical diversity.[1] Produced predominantly by bacteria and fungi, these natural products exhibit a remarkable array of biological activities, positioning them as crucial players in microbial physiology and as a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide explores the natural occurrence of depsipeptides in microbial physiology, detailing their biosynthesis, physiological roles, and the experimental methodologies employed in their study.

Biosynthesis of Microbial Depsipeptides

Microbial depsipeptides are primarily synthesized by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs).[2][3][4] Unlike ribosomal protein synthesis, NRPSs act as assembly lines, incorporating a wide variety of proteinogenic and non-proteinogenic amino acids, as well as α-hydroxy acids, into the growing peptide chain. The ester bond, the defining feature of depsipeptides, is typically introduced through two main mechanisms catalyzed by specific NRPS domains:

  • During Elongation: A condensation (C) domain can catalyze the formation of an ester bond between the hydroxyl group of an α-hydroxy acid and the growing peptide chain.

  • During Termination/Cyclization: A thioesterase (TE) domain at the end of the NRPS assembly line can catalyze the release of the final product through an intramolecular esterification reaction, often leading to the formation of cyclic depsipeptides.[4]

The modular nature of NRPSs allows for a high degree of structural diversity in the resulting depsipeptides.

Physiological Roles of Depsipeptides in Microbes

Depsipeptides fulfill a multitude of roles in the life of their producing microorganisms, contributing to their survival, competitiveness, and interaction with their environment.

Antimicrobial Activity and Chemical Warfare

A primary function of many microbial depsipeptides is to inhibit the growth of competing microorganisms.[5][6][7][8] This chemical warfare is crucial for securing resources and establishing ecological niches. The antimicrobial activity of these compounds is often potent and can be directed against a broad spectrum of bacteria and fungi.

Virulence and Pathogenesis

In pathogenic microbes, depsipeptides can act as virulence factors, contributing to the establishment and progression of infections.[4] For instance, the emetic toxin cereulide, produced by certain strains of Bacillus cereus, is a depsipeptide that causes food poisoning.[9]

Signaling and Communication

Depsipeptides can also function as signaling molecules in cell-to-cell communication, including quorum sensing.[4][10] These molecules can regulate gene expression in a population-density-dependent manner, controlling processes such as biofilm formation, motility, and the production of other secondary metabolites.

Symbiotic Interactions

Depsipeptides play a role in mediating symbiotic relationships between microbes and higher organisms. For example, certain depsipeptides produced by symbiotic bacteria can protect their host from pathogens.[4]

Quantitative Data on Depsipeptide Bioactivity

The biological activities of depsipeptides can be quantified to assess their potential as therapeutic agents. Key parameters include the Minimum Inhibitory Concentration (MIC) for antimicrobial compounds and the half-maximal inhibitory concentration (IC50) for enzyme inhibitors.

DepsipeptideProducing Organism(s)Target Organism/EnzymeBioactivity (MIC/IC50)Reference(s)
Antimicrobial Activity
Homiamide AStreptomyces sp. ROA-065Gram-positive and Gram-negative bacteria32-64 μg/mL[11]
Enzyme Inhibitory Activity
Cardinalisamides A, B, CCordyceps cardinalis NBRC 103832Trypanosoma brucei brucei8.56, 8.65, 8.63 μg/mL[12]

Experimental Protocols

The study of microbial depsipeptides involves a series of key experimental procedures, from the isolation of the producing organism to the characterization of the purified compound.

Isolation and Purification of Depsipeptides

Objective: To isolate and purify depsipeptides from microbial cultures for structural and functional analysis.

Methodology:

  • Cultivation: The depsipeptide-producing microorganism (e.g., Streptomyces sp.) is cultivated in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions for secondary metabolite production (e.g., 28°C, 150 rpm for 10 days).[13]

  • Extraction: The culture supernatant is separated from the cells by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the lipophilic depsipeptides into the organic phase.[13]

  • Purification: The crude extract is subjected to chromatographic techniques to purify the depsipeptide of interest. This typically involves:

    • Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

    • High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) to separate the depsipeptide from other compounds in the extract.[13] Fractions are collected and tested for biological activity to identify the active compound.

Structure Elucidation

Objective: To determine the chemical structure of the purified depsipeptide.

Methodology: A combination of spectroscopic techniques is employed:

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HR-MS): To determine the accurate mass and elemental composition of the molecule.[14]

    • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide information about the sequence of amino and hydroxy acids in the depsipeptide.[2][15] For cyclic depsipeptides, ring-opening strategies may be employed prior to MS/MS analysis to simplify fragmentation patterns.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): To identify the types of protons and carbons present in the molecule.[14]

    • 2D NMR (COSY, TOCSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the determination of the connectivity of atoms and the sequence of residues.[14]

    • NOESY/ROESY: To determine the three-dimensional structure of the depsipeptide in solution.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a depsipeptide against a panel of microorganisms.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[16][17][18]

  • Serial Dilution: The depsipeptide is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.[16][17]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[16][18]

  • Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).[16][18]

  • Determination of MIC: The MIC is the lowest concentration of the depsipeptide that completely inhibits the visible growth of the microorganism.[16][18]

Signaling Pathways and Experimental Workflows

The roles of depsipeptides in microbial physiology are often mediated through complex signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

Quorum Sensing in Staphylococcus aureus (agr System)

The accessory gene regulator (agr) system in Staphylococcus aureus is a well-characterized quorum-sensing system that utilizes a cyclic peptide autoinducer (AIP) to regulate virulence gene expression.[4][10][19][20]

agr_quorum_sensing cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binding & Activation AgrB AgrB AgrB->AIP AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AgrD AgrD (Precursor Peptide) AgrD->AgrB P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation P2->AgrB P2->AgrC P2->AgrD Transcription P2->AgrA RNAIII RNAIII P3->RNAIII Transcription Virulence_Genes Virulence Genes RNAIII->Virulence_Genes Upregulation

Caption: The agr quorum-sensing pathway in Staphylococcus aureus.

Viscosin Biosynthesis and Regulation in Pseudomonas fluorescens

Viscosin is a cyclic lipopeptide biosurfactant produced by Pseudomonas fluorescens that is involved in motility, biofilm formation, and plant root colonization.[9][21][22] Its biosynthesis is regulated by a complex network of genes.

viscosin_biosynthesis GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation ViscAR ViscAR (LuxR-type Regulator) GacA->ViscAR Activation ViscBCR ViscBCR (LuxR-type Regulator) GacA->ViscBCR Activation viscA viscA (NRPS gene) ViscAR->viscA Transcriptional Activation viscB viscB (NRPS gene) ViscBCR->viscB Transcriptional Activation viscC viscC (NRPS gene) ViscBCR->viscC Transcriptional Activation Viscosin Viscosin viscA->Viscosin Biosynthesis viscB->Viscosin Biosynthesis viscC->Viscosin Biosynthesis

Caption: Simplified regulatory pathway of viscosin biosynthesis in P. fluorescens.

Serrawettin Biosynthesis Regulation in Serratia marcescens

Serrawettins are surface-active exolipids produced by Serratia marcescens that play roles in swarming motility and biofilm formation.[23][24][25][26] The biosynthesis of serrawettin W1 is negatively regulated by the transcriptional regulator HexS.

serrawettin_regulation HexS HexS (Transcriptional Regulator) swrW_promoter swrW Promoter HexS->swrW_promoter Binding & Repression swrW swrW (Serrawettin W1 Synthetase) swrW_promoter->swrW Transcription Serrawettin_W1 Serrawettin W1 swrW->Serrawettin_W1 Biosynthesis

Caption: Negative regulation of serrawettin W1 biosynthesis by HexS in S. marcescens.

Experimental Workflow for Bioactive Depsipeptide Discovery

The discovery of novel bioactive depsipeptides from microbial sources follows a structured workflow that integrates microbiology, chemistry, and biology.[1][27][28][29][30]

depsipeptide_discovery_workflow start Microbial Strain Isolation & Cultivation extraction Extraction of Secondary Metabolites start->extraction screening Bioactivity Screening (e.g., Antimicrobial Assay) extraction->screening fractionation Bioassay-Guided Fractionation (HPLC) screening->fractionation purification Purification of Active Compound fractionation->purification structure Structure Elucidation (MS, NMR) purification->structure characterization Further Bioactivity Characterization (MIC, IC50) structure->characterization end Lead Compound for Drug Development characterization->end

References

The Ester Linkage: A Molecular Linchpin in High-Level Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Significance of the Ester Bond in D-Ala-D-lactic acid for Researchers, Scientists, and Drug Development Professionals.

The emergence of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant threat to public health. At the heart of this resistance mechanism lies a subtle yet profound biochemical alteration: the substitution of an amide bond with an ester bond in the peptidoglycan precursors of the bacterial cell wall. This guide delves into the critical role of the ester bond in D-alanyl-D-lactic acid (D-Ala-D-Lac), the cornerstone of high-level vancomycin resistance. We will explore the molecular basis of this resistance, the enzymatic machinery involved, and the experimental methodologies used to study this phenomenon.

The Molecular Basis of Vancomycin Action and the Crucial Role of D-Ala-D-Ala

Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by targeting the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] It forms a stable complex with these termini through a network of five hydrogen bonds, effectively sequestering the substrate from the transpeptidase enzymes responsible for cross-linking the peptidoglycan layer.[2] This inhibition of cell wall synthesis leads to a weakened cell wall and ultimately, bacterial lysis.

The Ester Bond in D-Ala-D-Lactic Acid: A Game-Changer in Vancomycin Resistance

In vancomycin-resistant strains, the terminal D-Ala residue is replaced by a D-lactic acid (D-Lac) residue, resulting in a D-Ala-D-Lac depsipeptide. This seemingly minor change, the replacement of a nitrogen atom with an oxygen atom to form an ester linkage, has a dramatic impact on vancomycin's efficacy.

The substitution of the amide bond with an ester bond leads to a staggering ~1000-fold reduction in the binding affinity of vancomycin for the peptidoglycan precursor.[1][3] This drastic decrease is attributed to two primary factors:

  • Loss of a Critical Hydrogen Bond: The amide nitrogen of the terminal D-Ala in the native precursor acts as a hydrogen bond donor to a carbonyl oxygen in the vancomycin molecule. The ester oxygen in D-Ala-D-Lac cannot fulfill this role, leading to the loss of a key stabilizing interaction.[3]

  • Electrostatic Repulsion: The lone pair of electrons on the ester oxygen of D-Ala-D-Lac introduces electrostatic repulsion with the carbonyl group of vancomycin, further destabilizing the complex.[2]

This diminished binding affinity prevents vancomycin from effectively inhibiting cell wall synthesis, allowing the bacteria to proliferate in the presence of the antibiotic.

Quantitative Data on Binding Affinities and Enzyme Kinetics

The profound effect of the ester bond on vancomycin resistance is quantitatively reflected in the binding affinities and enzyme kinetics.

LigandVancomycin Binding Affinity (Kd)Fold Difference
D-Ala-D-Ala~ 1 µM~1000x higher affinity
D-Ala-D-Lac~ 1 mM

Table 1: Comparative Binding Affinities of Vancomycin. The dissociation constant (Kd) for vancomycin's interaction with D-Ala-D-Ala is in the micromolar range, indicating a strong interaction. In contrast, the Kd for D-Ala-D-Lac is in the millimolar range, signifying a much weaker interaction.[1]

The synthesis of D-Ala-D-Lac is catalyzed by the VanA ligase, an enzyme with altered substrate specificity compared to the native D-Ala-D-Ala ligase (Ddl).

EnzymeSubstrateKM (mM)kcat (min-1)kcat/KM (min-1mM-1)
VanA D-Lactate0.693246
D-Alanine (deprotonated)0.66550833
D-Alanine (protonated, pH 7.5)210--
DdlB (E. coli) D-Alanine0.04120030000

Table 2: Comparative Kinetic Parameters of VanA and D-Ala-D-Ala Ligase (DdlB). While the deprotonated form of D-Alanine is a better substrate for VanA in terms of catalytic turnover (kcat), the enzyme shows a strong preference for D-Lactate at physiological pH due to its much lower KM for D-Lactate compared to the protonated form of D-Alanine.[4][5] The native D-Ala-D-Ala ligase (DdlB) from a susceptible organism like E. coli exhibits significantly higher catalytic efficiency for D-Ala-D-Ala synthesis.

The Enzymatic Machinery of Vancomycin Resistance: The van Operon

The production of D-Ala-D-Lac and the subsequent resistance to vancomycin are orchestrated by a set of genes typically located on a transposable element, often referred to as the van operon. The key enzymes involved are:

  • VanH: A dehydrogenase that reduces pyruvate to D-lactic acid.

  • VanA: A ligase that catalyzes the formation of the ester bond between D-alanine and D-lactic acid.

  • VanX: A D,D-dipeptidase that specifically hydrolyzes any D-Ala-D-Ala dipeptides produced by the host's native ligase, thereby ensuring that only D-Ala-D-Lac is incorporated into the peptidoglycan precursors.[6]

Biochemical pathway of D-Ala-D-lactic acid synthesis in VRE.

Experimental Protocols

A variety of experimental techniques are employed to study the significance of the ester bond in D-Ala-D-lactic acid and vancomycin resistance.

Determination of Vancomycin Minimum Inhibitory Concentration (MIC) using E-test

The E-test is a gradient diffusion method used to determine the MIC of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure culture of the test organism.

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • E-test Strip Application: Aseptically apply the vancomycin E-test strip to the agar surface. The strip contains a predefined gradient of vancomycin.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.[7][8]

Workflow for vancomycin MIC determination using E-test.
Analysis of Peptidoglycan Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying peptidoglycan precursors.

Methodology:

  • Cell Culture and Lysis: Grow the bacterial culture to the desired optical density and harvest the cells. Lyse the cells, often using boiling SDS, to release the cytoplasmic contents.

  • Sacculi Isolation: Isolate the insoluble peptidoglycan sacculi by centrifugation.

  • Enzymatic Digestion: Digest the purified sacculi with a muramidase, such as mutanolysin, to break down the glycan strands and release the muropeptide subunits.

  • Reduction and pH Adjustment: Reduce the samples with sodium borohydride and adjust the pH to 3-4 with phosphoric acid.

  • HPLC Separation: Separate the muropeptides using a reverse-phase C18 column with a gradient of acetonitrile in water containing trifluoroacetic acid.

  • Detection and Quantification: Detect the eluted muropeptides by UV absorbance at 204 nm and quantify the peaks corresponding to D-Ala-D-Ala and D-Ala-D-Lac terminated precursors.[9][10][11]

VanA Ligase Activity Assay

The activity of the VanA ligase can be determined by measuring the release of inorganic phosphate (Pi) from ATP during the ligation reaction.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, KCl, DTT, ATP, D-alanine, and D-lactic acid.

  • Enzyme Addition: Initiate the reaction by adding the purified VanA enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay. The absorbance is measured spectrophotometrically.[12]

VanX Dipeptidase Activity Assay

A continuous spectrophotometric assay can be used to measure the activity of the VanX dipeptidase.

Methodology:

  • Substrate: Use a chromogenic substrate such as L-alanine-p-nitroanilide.

  • Reaction: The hydrolysis of L-alanine-p-nitroanilide by VanX releases p-nitroaniline.

  • Detection: The formation of p-nitroaniline can be continuously monitored by measuring the increase in absorbance at 404 nm.

  • Kinetic Analysis: From the rate of change in absorbance, the kinetic parameters (Km and kcat) of the enzyme can be determined.[13]

Conclusion

The substitution of the amide bond with an ester bond in the peptidoglycan precursor D-Ala-D-lactic acid is a pivotal event in the development of high-level vancomycin resistance. This seemingly minor chemical modification fundamentally alters the molecular interactions between the antibiotic and its target, rendering vancomycin ineffective. Understanding the significance of this ester bond, the enzymatic pathways that produce it, and the experimental methods to study it is crucial for the development of new therapeutic strategies to combat the growing threat of vancomycin-resistant pathogens. The detailed knowledge of these mechanisms provides a roadmap for the design of novel antibiotics that can either overcome this resistance mechanism or inhibit the enzymes essential for its manifestation.

References

Technical Guide: Ac-Lys(Ac)-D-Ala-D-lactic acid for the Study of DD-Carboxypeptidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα,Nε-Diacetyl-L-lysyl-D-alanyl-D-lactic acid, hereafter referred to as Ac-Lys(Ac)-D-Ala-D-lactic acid, is a synthetic depsipeptide that serves as a crucial tool in the study of bacterial cell wall biosynthesis. Specifically, it is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), enzymes that are pivotal in the final steps of peptidoglycan synthesis and are the primary targets of β-lactam antibiotics.[1][2] This guide provides an in-depth overview of the technical specifications, supplier information, experimental applications, and the biochemical pathways associated with this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of Ac-Lys(Ac)-D-Ala-D-lactic acid is essential for its effective use in research.

PropertyValueReference
CAS Number 65882-12-4[1]
Molecular Formula C₁₆H₂₇N₃O₇[1]
Molecular Weight 373.41 g/mol [1]
Synonyms N-ALPHA,N-EPSILON-DIACETYL-L-LYSYL-D-ALANYL-D-LACTIC ACID, Ac-Lys(Ac)-D-Ala-D-Lac-OH
Storage Conditions -20°C

Supplier Information

Ac-Lys(Ac)-D-Ala-D-lactic acid is available from several reputable suppliers of research chemicals. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

SupplierProduct Number
Chem-Impex06338
BiosynthFA110848
MedChemExpressHY-P2435
Parchem

Note: Product numbers and availability are subject to change. Please consult the supplier's website for the most current information.

Biochemical Application and Significance

Ac-Lys(Ac)-D-Ala-D-lactic acid is a valuable substrate for studying the kinetics and mechanism of DD-carboxypeptidases. The key feature of this depsipeptide is the replacement of the terminal D-alanyl-D-alanine peptide bond with a D-alanyl-D-lactic acid ester bond. This modification significantly impacts the rate of enzyme acylation and deacylation, making it an ideal tool for trapping and studying the acyl-enzyme intermediate.[2][3]

The hydrolysis of the ester bond in Ac-Lys(Ac)-D-Ala-D-lactic acid by DD-carboxypeptidases is often much faster than the hydrolysis of the corresponding peptide bond in substrates like diacetyl-L-lysyl-D-alanyl-D-alanine.[2] This is because the acylation step of the enzyme, which is rate-limiting for the peptide substrate, is accelerated with the ester substrate.[2]

Comparative Hydrolysis Rates of Depsipeptide vs. Peptide Substrates

The use of Ac-Lys(Ac)-D-Ala-D-lactic acid has provided significant insights into the catalytic mechanism of DD-carboxypeptidases from various bacterial species.

Enzyme SourceSubstrateRelative Hydrolysis Rate
Bacillus subtilis carboxypeptidaseAc-Lys(Ac)-D-Ala-D-lactic acid15-fold faster
diacetyl-L-lysyl-D-alanyl-D-alanine1
Escherichia coli carboxypeptidaseAc-Lys(Ac)-D-Ala-D-lactic acid4-fold faster
diacetyl-L-lysyl-D-alanyl-D-alanine1
Staphylococcus aureus carboxypeptidaseAc-Lys(Ac)-D-Ala-D-lactic acidNo rate acceleration
diacetyl-L-lysyl-D-alanyl-D-alanine1

Data extracted from Rasmussen & Strominger, 1978.[2]

Experimental Protocols

The following is a generalized protocol for an assay to measure DD-carboxypeptidase activity using Ac-Lys(Ac)-D-Ala-D-lactic acid, based on the methodologies described in the literature.[2][3]

Trapping of the Acyl-Enzyme Intermediate

This protocol describes the method to isolate the covalent acyl-enzyme intermediate formed during the hydrolysis of ¹⁴C-labeled Ac-Lys(Ac)-D-Ala-D-lactic acid.

Materials:

  • Purified DD-carboxypeptidase from Bacillus subtilis

  • [¹⁴C]diacetyl-L-lysyl-D-alanyl-D-lactic acid

  • Buffer: 0.05 M sodium cacodylate, pH 5.0, containing 10 mM MgCl₂

  • Quenching solution: 10% (wt/vol) sodium dodecyl sulfate (SDS) or acidic solution (e.g., lower pH to 3.0)

  • Sephadex G-50 column

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the purified B. subtilis DD-carboxypeptidase and [¹⁴C]diacetyl-L-lysyl-D-alanyl-D-lactic acid in the cacodylate buffer.

  • Incubate the reaction mixture at an appropriate temperature (e.g., 37°C).

  • At various time points, quench the reaction by adding the SDS solution or by rapidly lowering the pH to 3.0.

  • To isolate the acyl-enzyme intermediate, apply the quenched reaction mixture to a Sephadex G-50 column equilibrated with a suitable buffer at the lower pH.

  • Collect the fractions and measure the radioactivity in the protein-containing fractions using a scintillation counter.

  • The amount of radioactive substrate covalently bound to the enzyme can be calculated, which corresponds to the amount of trapped acyl-enzyme intermediate.[2]

Signaling Pathways and Experimental Workflows

Ac-Lys(Ac)-D-Ala-D-lactic acid is not directly involved in cellular signaling pathways. Instead, it is a tool to elucidate the enzymatic mechanism of DD-carboxypeptidases, which are part of the larger bacterial cell wall biosynthesis pathway.

Enzymatic Mechanism of DD-Carboxypeptidase

The following diagram illustrates the catalytic cycle of a DD-carboxypeptidase and the role of Ac-Lys(Ac)-D-Ala-D-lactic acid in forming a stable acyl-enzyme intermediate.

Enzymatic_Mechanism E DD-Carboxypeptidase (Active Site Serine) ES Enzyme-Substrate Complex E->ES Binding P2 Ac-Lys(Ac)-D-Ala Substrate Ac-Lys(Ac)-D-Ala-D-lactic acid Substrate->ES AcylEnzyme Acyl-Enzyme Intermediate (Covalently Bound) ES->AcylEnzyme Acylation (fast) AcylEnzyme->E Deacylation (slow) P1 D-lactic acid AcylEnzyme->P1 H2O H₂O H2O->AcylEnzyme Hydrolysis Experimental_Workflow Start Start: Prepare Reaction Mixture Incubation Incubate Enzyme with [¹⁴C]Ac-Lys(Ac)-D-Ala-D-lactic acid Start->Incubation Quench Quench Reaction (e.g., lower pH to 3.0) Incubation->Quench Separation Separate Protein from Unbound Substrate (Sephadex G-50 Chromatography) Quench->Separation Detection Quantify Radioactivity in Protein Fractions (Scintillation Counting) Separation->Detection Analysis Calculate Moles of Substrate bound per Mole of Enzyme Detection->Analysis End End: Determine Acyl-Enzyme Stoichiometry Analysis->End

References

Biochemical Blueprint: A Technical Guide to Ac-Lys(Ac)-D-Ala-D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive biochemical characterization of Nα-acetyl-Nε-acetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys(Ac)-D-Ala-D-lactic acid). This depsipeptide is a critical molecule in the study of bacterial cell wall biosynthesis and the pressing issue of antibiotic resistance. It serves as a key substrate for DD-carboxypeptidases and is the terminal moiety of peptidoglycan precursors in vancomycin-resistant bacteria, significantly reducing the binding affinity of glycopeptide antibiotics. This document details the synthesis, purification, and biochemical interactions of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction

Ac-Lys(Ac)-D-Ala-D-lactic acid is a synthetic depsipeptide analogue of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) sequence of peptidoglycan precursors in many bacteria. Its significance stems from two primary areas of research:

  • Probing Enzyme Mechanisms: As a substrate for penicillin-sensitive DD-carboxypeptidases, the ester linkage in place of an amide bond allows for the trapping of acyl-enzyme intermediates, providing valuable insights into the catalytic mechanisms of these enzymes.[1][2]

  • Vancomycin Resistance: In vancomycin-resistant enterococci (VRE) and other resistant strains, the bacterial cell wall synthesis pathway is reprogrammed to produce peptidoglycan precursors terminating in D-Ala-D-lactic acid instead of D-Ala-D-Ala. This substitution, catalyzed by the VanA ligase, eliminates a key hydrogen bond necessary for the high-affinity binding of vancomycin, leading to a drastic (approximately 1000-fold) reduction in the antibiotic's efficacy.[3][4]

This guide will delve into the biochemical properties of Ac-Lys(Ac)-D-Ala-D-lactic acid and the enzymatic machinery that synthesizes and interacts with it.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₆H₂₇N₃O₇
Molecular Weight 373.40 g/mol
IUPAC Name (2R)-2-((S)-2-(2-acetamido-6-acetamidohexanamido)propanoyloxy)propanoic acid
CAS Number 65882-12-4

Quantitative Biochemical Data

The interaction of Ac-Lys(Ac)-D-Ala-D-lactic acid and related molecules with key enzymes and antibiotics has been quantified through various biochemical and biophysical assays.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Organism
VanA Ligase D-Alanine (Subsite 2, deprotonated)0.669.171.39 x 10⁴Enterococcus faecium
VanA Ligase D-Lactic acid0.690.537.68 x 10²Enterococcus faecium
VanH Dehydrogenase Pyruvate1.5--Enterococcus faecium
VanH Dehydrogenase NADH0.019--Enterococcus faecium
VanH Dehydrogenase NADPH0.0035--Enterococcus faecium
VanX Dipeptidase D-Ala-D-Ala1.04.74.7 x 10³Enterococcus faecium
DD-Carboxypeptidase (B. subtilis)Ac-Lys(Ac)-D-Ala-D-lactic acid0.25-1.8 x 10⁵Bacillus subtilis
DD-Carboxypeptidase (B. subtilis)Ac-Lys(Ac)-D-Ala-D-Ala1.3-1.2 x 10³Bacillus subtilis
Table 2: Vancomycin Binding Affinity
Ligand (Surface Immobilized)Binding Affinity (K_D_)Method
Peptide terminating in -Lys-D-Ala-D-LactateMillimolar (mM) rangeSurface Plasmon Resonance
Peptide terminating in -Lys-D-Ala-D-AlaMicromolar (µM) rangeSurface Plasmon Resonance

Biological Pathways and Relationships

Vancomycin Resistance Signaling Pathway (VanA-type)

The expression of genes required for the synthesis of D-Ala-D-lactic acid-terminating peptidoglycan precursors is tightly regulated by the VanRS two-component system.

Vancomycin_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_operon vanHAX Operon VanS VanS (Sensor Kinase) VanS->VanS VanR VanR (Response Regulator) VanS->VanR 3. Phosphoryl Transfer ADP ADP VanS->ADP VanR_P VanR-P VanR->VanR_P P_vanH P_vanH VanR_P->P_vanH 4. Binds Promoter & Activates Transcription VanH_gene vanH VanA_gene vanA VanX_gene vanX Vancomycin Vancomycin (extracellular) Vancomycin->VanS 1. Binds ATP ATP ATP->VanS D_Ala_D_Lac_Synthesis Pyruvate Pyruvate VanH VanH (Dehydrogenase) Pyruvate->VanH D_Lactate D-Lactic Acid VanA VanA (Ligase) D_Lactate->VanA D_Alanine D-Alanine D_Alanine->VanA Ddl Ddl (Host Ligase) D_Alanine->Ddl D_Ala_D_Lac D-Ala-D-Lactic Acid MurF MurF D_Ala_D_Lac->MurF UDP_MurNAc_peptide UDP-MurNAc- L-Ala-γ-D-Glu-L-Lys UDP_MurNAc_peptide->MurF Resistant_precursor UDP-MurNAc- L-Ala-γ-D-Glu-L-Lys- D-Ala-D-Lactic Acid D_Ala_D_Ala D-Ala-D-Ala VanX VanX (Dipeptidase) D_Ala_D_Ala->VanX VanH->D_Lactate VanA->D_Ala_D_Lac VanX->D_Alanine 2x MurF->Resistant_precursor Ddl->D_Ala_D_Ala Synthesis_Workflow Start Start: 2-Chlorotrityl chloride resin Step1 1. Load Fmoc-D-Lactic Acid Start->Step1 Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Couple Fmoc-D-Ala-OH (HBTU/DIPEA) Step2->Step3 Step4 4. Fmoc Deprotection Step3->Step4 Step5 5. Couple Fmoc-L-Lys(Boc)-OH (HBTU/DIPEA) Step4->Step5 Step6 6. Fmoc Deprotection Step5->Step6 Step7 7. Nα-Acetylation (Acetic Anhydride/DIPEA) Step6->Step7 Step8 8. Cleavage & Side-chain Deprotection (TFA Cocktail) Step7->Step8 Step9 9. Crude Precipitation (Cold Diethyl Ether) Step8->Step9 Step10 10. Purification (Preparative RP-HPLC) Step9->Step10 Step11 11. Lyophilization Step10->Step11 End Final Product: Ac-Lys(Ac)-D-Ala-D-lactic acid Step11->End

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Ac-Lys-D-Ala-D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Lys-D-Ala-D-lactic acid is a synthetic depsipeptide of significant interest in the study of bacterial cell wall biosynthesis and the development of novel antibacterial agents. It serves as a crucial substrate analog for D,D-carboxypeptidases, enzymes responsible for the cross-linking of peptidoglycan chains, a vital component of the bacterial cell wall.[1][2][3][4] The replacement of the terminal D-alanine with D-lactic acid makes the ester bond resistant to cleavage by transpeptidases, allowing for the study of enzyme kinetics and the screening of potential inhibitors. This document provides a detailed protocol for the chemical synthesis of this compound via solid-phase peptide synthesis (SPPS), along with relevant data and visualizations.

Data Summary

The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound based on established depsipeptide synthesis methodologies.[5][6]

StepReagents and SolventsExpected Yield (%)Purity (by RP-HPLC) (%)
Resin Loading 2-Chlorotrityl chloride resin, Fmoc-D-Ala-OH, DIPEA, DCM90-95N/A
Esterification D-Lactic acid, DIC, DMAP, DMF70-80N/A
Peptide Coupling Fmoc-Lys(Boc)-OH, HBTU, DIPEA, DMF>99 (qualitative)N/A
N-terminal Acetylation Acetic anhydride, DIPEA, DMF>99 (qualitative)N/A
Cleavage from Resin TFA/TIS/H₂O (95:2.5:2.5)85-95Crude
Purification Preparative RP-HPLC40-50 (overall)>98

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of this compound.

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • Fmoc-D-Ala-OH

  • Fmoc-L-Lys(Boc)-OH

  • D-Lactic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Protocol

1. Resin Preparation and Loading of the First Amino Acid (Fmoc-D-Ala-OH)

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.6 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-D-Ala-OH (1.5 eq, 2.4 mmol) and DIPEA (4 eq, 6.4 mmol) in DCM (10 mL).

  • Add the amino acid solution to the resin and shake for 2 hours at room temperature.

  • To cap any remaining reactive sites, add MeOH (1 mL) and shake for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

2. Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

  • Shake for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

3. Esterification with D-Lactic Acid

  • Dissolve D-Lactic acid (5 eq, 8 mmol) and DMAP (0.1 eq, 0.16 mmol) in DMF (10 mL).

  • Add the solution to the resin.

  • In a separate vial, dissolve DIC (5 eq, 8 mmol) in DMF (2 mL) and add it to the reaction vessel.

  • Shake the reaction mixture for 4-6 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test (should be negative).

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

4. Peptide Chain Elongation (Coupling of Fmoc-L-Lys(Boc)-OH)

  • Perform Fmoc deprotection as described in step 2.

  • Dissolve Fmoc-L-Lys(Boc)-OH (3 eq, 4.8 mmol), HBTU (3 eq, 4.8 mmol), and DIPEA (6 eq, 9.6 mmol) in DMF (10 mL).

  • Add the coupling solution to the resin and shake for 2 hours at room temperature.

  • Monitor the reaction completion with a Kaiser test (should be negative).

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

5. N-terminal Acetylation

  • Perform Fmoc deprotection as described in step 2.

  • Prepare an acetylation solution of acetic anhydride (10 eq, 16 mmol) and DIPEA (10 eq, 16 mmol) in DMF (10 mL).

  • Add the acetylation solution to the resin and shake for 1 hour at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Wash with MeOH (3 x 10 mL) and dry the resin under vacuum.

6. Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of the cleavage cocktail.

  • Concentrate the combined filtrate under a stream of nitrogen.

7. Precipitation and Purification

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

8. Characterization

  • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Visualization of the Biological Context

The following diagram illustrates the role of this compound in the context of bacterial cell wall biosynthesis, specifically its interaction with D,D-carboxypeptidase.

Bacterial_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide (L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala) UDP_NAM->UDP_NAM_Pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_Mem Lipid II Lipid_II->Lipid_II_Mem Flippase Peptidoglycan Growing Peptidoglycan Chain Lipid_II_Mem->Peptidoglycan Transglycosylase DD_Carboxypeptidase D,D-Carboxypeptidase (PBP) Peptidoglycan->DD_Carboxypeptidase Binds to Pentapeptide Terminus DD_Carboxypeptidase->DD_Carboxypeptidase Crosslinked_PG Cross-linked Peptidoglycan DD_Carboxypeptidase->Crosslinked_PG Forms Cross-link (Transpeptidation) Ac_Lys_D_Ala_D_Lac This compound (Substrate Analog) Ac_Lys_D_Ala_D_Lac->DD_Carboxypeptidase Binds as a Substrate Analog

Caption: Role of this compound in bacterial cell wall synthesis.

Experimental Workflow

The following diagram outlines the major steps in the solid-phase synthesis of this compound.

SPPS_Workflow Start Start: 2-Chlorotrityl Chloride Resin Resin_Loading 1. Resin Loading (Fmoc-D-Ala-OH) Start->Resin_Loading Fmoc_Deprotection1 2. Fmoc Deprotection Resin_Loading->Fmoc_Deprotection1 Esterification 3. Esterification (D-Lactic Acid) Fmoc_Deprotection1->Esterification Fmoc_Deprotection2 4. Fmoc Deprotection Esterification->Fmoc_Deprotection2 Peptide_Coupling 5. Peptide Coupling (Fmoc-Lys(Boc)-OH) Fmoc_Deprotection2->Peptide_Coupling Fmoc_Deprotection3 6. Fmoc Deprotection Peptide_Coupling->Fmoc_Deprotection3 Acetylation 7. N-terminal Acetylation Fmoc_Deprotection3->Acetylation Cleavage 8. Cleavage from Resin Acetylation->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

References

Application Notes and Protocols for the Use of Ac-Lys-D-Ala-D-lactic acid as a DD-Carboxypeptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-carboxypeptidases (EC 3.4.16.4), also known as penicillin-binding proteins (PBPs), are bacterial enzymes crucial for the final steps of peptidoglycan (PG) biosynthesis and remodeling.[1][2][3] These enzymes catalyze the cleavage of the terminal D-alanine residue from the pentapeptide side chains of peptidoglycan precursors. This activity modulates the degree of cross-linking within the bacterial cell wall, thereby playing a vital role in maintaining cell shape and integrity.[1][2] Consequently, DD-carboxypeptidases are significant targets for the development of novel antibacterial agents.

Ac-Lys-D-Ala-D-lactic acid is a synthetic depsipeptide, an ester analog of the natural peptide substrate Ac-Lys-D-Ala-D-Ala.[4] The replacement of the terminal D-alanine with D-lactic acid makes the ester bond more susceptible to nucleophilic attack compared to the amide bond in the natural substrate. This property is invaluable for studying the kinetics and mechanism of DD-carboxypeptidases, particularly for trapping the acyl-enzyme intermediate, a key step in the catalytic cycle.[4] These application notes provide detailed protocols for utilizing this compound in a continuous spectrophotometric assay for DD-carboxypeptidase activity, along with relevant data and visualizations to aid researchers in their investigations.

Principle of the Assay

The enzymatic activity of DD-carboxypeptidase on the substrate this compound results in the release of D-lactic acid. This product can be subsequently oxidized to pyruvate by the enzyme D-lactate dehydrogenase (D-LDH) in the presence of nicotinamide adenine dinucleotide (NAD+). The concomitant reduction of NAD+ to NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the DD-carboxypeptidase activity under appropriate conditions.[5][6]

Quantitative Data

The following table summarizes kinetic parameters for DD-carboxypeptidase activity with a commonly used peptide substrate, Nα,Nε-diacetyl-Lys-D-Ala-D-Ala (AcLAA), for comparison. While specific kinetic data for this compound is less commonly reported in a consolidated format, the depsipeptide generally exhibits a higher turnover rate (kcat) due to the more labile ester bond.

EnzymeSubstrateKm (mM)kcat (s-1)Source
E. coli PBP 5 (soluble)Nα,Nε-diacetyl-Lys-D-Ala-D-Ala4.9 ± 0.61.8 ± 0.1[7]
E. coli PBP 6 (soluble)Nα,Nε-diacetyl-Lys-D-Ala-D-Ala5.8 ± 1.10.35 ± 0.04[7]

Note: The kinetic parameters for this compound are expected to show a significantly higher kcat/Km value, indicating greater catalytic efficiency.

Experimental Protocols

Materials and Reagents
  • This compound (substrate)

  • Purified DD-carboxypeptidase

  • D-lactate dehydrogenase (D-LDH) from Leuconostoc mesenteroides

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the Assay Buffer. Store at -20°C in aliquots.

  • NAD+ Stock Solution (50 mM): Dissolve NAD+ in Assay Buffer. Store at -20°C in aliquots, protected from light.

  • D-LDH Stock Solution (100 units/mL): Prepare a stock solution of D-LDH in Assay Buffer. Store at 4°C.

  • DD-carboxypeptidase Solution: Dilute the purified enzyme to the desired concentration in Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

Assay Protocol: Continuous Spectrophotometric Assay

This protocol is adapted for a 96-well microplate format (200 µL final volume). For a 1 mL cuvette-based assay, scale the volumes accordingly.

  • Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing:

    • Assay Buffer (to a final volume of 200 µL)

    • NAD+ (final concentration 2.5 mM)

    • D-LDH (final concentration 5 units/mL)

    • This compound (varying concentrations, e.g., 0.1 to 10 mM, for kinetic analysis)

  • Equilibration: Add 180 µL of the Reaction Master Mix to each well of the microplate. Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Initiate the Reaction: Add 20 µL of the DD-carboxypeptidase solution to each well to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes using a microplate reader. Ensure the reaction rate is linear during the measurement period.

  • Controls:

    • No Substrate Control: Replace the substrate solution with Assay Buffer to determine any background enzyme activity.

    • No Enzyme Control: Replace the DD-carboxypeptidase solution with Assay Buffer to check for non-enzymatic hydrolysis of the substrate or instability of NAD+.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

  • Convert Absorbance to NADH Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of NADH formation. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Rate (M/min) = (ΔA₃₄₀/min) / (ε * l)

      • Where 'l' is the path length of the cuvette or the well in cm.

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), plot the initial reaction rates against a range of substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot).

    • v₀ = (Vmax * [S]) / (Km + [S])

  • Calculate the Turnover Number (kcat):

    • kcat = Vmax / [E]

      • Where [E] is the final concentration of the enzyme in the assay.

Visualizations

Signaling Pathway

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Lipid_II_Synthesis Lipid II Synthesis (UDP-MurNAc-pentapeptide) Lipid_II Lipid II Lipid_II_Synthesis->Lipid_II Flippase Transglycosylase Transglycosylase (Class A PBPs) Lipid_II->Transglycosylase Nascent_PG Nascent Peptidoglycan (with pentapeptide stems) Transglycosylase->Nascent_PG Transpeptidase Transpeptidase (Class A & B PBPs) Nascent_PG->Transpeptidase DD_Carboxypeptidase DD-Carboxypeptidase (e.g., PBP5) Nascent_PG->DD_Carboxypeptidase Cross_linked_PG Cross-linked Peptidoglycan Transpeptidase->Cross_linked_PG Transpeptidase->Cross_linked_PG Forms 4-3 cross-links Tetrapeptide_PG Peptidoglycan (with tetrapeptide stems) DD_Carboxypeptidase->Tetrapeptide_PG Removes terminal D-Alanine Tetrapeptide_PG->Transpeptidase Cannot act as donor

Caption: Role of DD-Carboxypeptidase in Peptidoglycan Maturation.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Stock Solutions (Substrate, NAD+, D-LDH, Enzyme) Prepare_Master_Mix Prepare Reaction Master Mix (Buffer, NAD+, D-LDH, Substrate) Prepare_Reagents->Prepare_Master_Mix Equilibrate Add Master Mix to Plate & Equilibrate at 37°C Prepare_Master_Mix->Equilibrate Initiate_Reaction Add DD-Carboxypeptidase to Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Velocity (v₀) from Linear Phase Monitor_Absorbance->Calculate_Rate Determine_Kinetics Plot v₀ vs. [S] & Fit to Michaelis-Menten Equation Calculate_Rate->Determine_Kinetics Calculate_kcat Calculate kcat (Vmax / [E]) Determine_Kinetics->Calculate_kcat

Caption: Workflow for the Coupled DD-Carboxypeptidase Assay.

Logical Relationship of the Coupled Assay

Coupled_Assay_Logic Substrate This compound Enzyme1 DD-Carboxypeptidase Substrate->Enzyme1 Product1 Ac-Lys-D-Ala Product2 D-lactic acid Enzyme2 D-lactate Dehydrogenase Product2->Enzyme2 Pyruvate Pyruvate NAD NAD+ NAD->Enzyme2 NADH NADH Spectrophotometer Measure A₃₄₀ NADH->Spectrophotometer Enzyme1->Product1 Enzyme1->Product2 Enzyme2->Pyruvate Enzyme2->NADH

Caption: Principle of the Coupled Spectrophotometric Assay.

References

Application Notes and Protocols: Ac-Lys-D-Ala-D-lactic acid in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Lys-D-Ala-D-lactic acid is a crucial synthetic depsipeptide that serves as a key research tool in the field of antibiotic resistance and targeted drug delivery. It is an analog of the D-Ala-D-Lactate terminus of peptidoglycan precursors found in vancomycin-resistant bacteria, such as vancomycin-resistant Enterococci (VRE) and Staphylococcus aureus (VRSA).[1][2] The substitution of the terminal D-Alanine with a D-Lactate residue results in a 1000-fold reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective.[3][4] Consequently, this compound is indispensable for studying the mechanisms of vancomycin resistance, for screening and development of new antibiotics that can overcome this resistance, and as a targeting ligand for delivering therapeutic agents specifically to resistant bacterial strains.[2][5]

These application notes provide an overview of the key applications of this compound in drug delivery research, complete with detailed experimental protocols and quantitative data to facilitate the design and execution of relevant studies.

Core Applications

  • Investigating Vancomycin Resistance: this compound is instrumental in biophysical and biochemical assays aimed at understanding the molecular basis of vancomycin resistance. By mimicking the altered binding site, it allows for the precise quantification of binding affinities of vancomycin and its derivatives.[2][6]

  • Screening for Novel Antibiotics: This depsipeptide is a critical component in high-throughput screening campaigns to identify new compounds that can effectively bind to the D-Ala-D-Lac terminus and inhibit bacterial cell wall synthesis.

  • Targeted Drug Delivery: this compound can be utilized as a targeting moiety on the surface of drug delivery systems, such as nanoparticles and liposomes. This approach aims to enhance the delivery of antibiotics or other therapeutic agents directly to the site of infection with vancomycin-resistant bacteria.

Data Presentation

Table 1: Comparative Binding Affinities of Vancomycin and its Derivatives

This table summarizes the binding affinities (dissociation constants, Kd) of vancomycin and a redesigned derivative to both the susceptible (Ac-Lys-D-Ala-D-Ala) and resistant (this compound) peptidoglycan termini.

CompoundTarget LigandBinding Affinity (Kd)Fold Difference in Affinity (Resistant vs. Susceptible)Reference
VancomycinAc-Lys-D-Ala-D-Ala~1 µM1000x decrease[3][4]
VancomycinThis compound~1 mM[6][7]
Redesigned Vancomycin AglyconAc-Lys-D-Ala-D-Ala~2 µM~1x (maintained affinity)[1][3]
Redesigned Vancomycin AglyconThis compound~2 µM[1][3]
Table 2: Minimum Inhibitory Concentrations (MIC) of Vancomycin

This table illustrates the significant increase in the MIC of vancomycin against bacteria that have acquired resistance through the D-Ala-D-Lac modification.

Bacterial PhenotypePeptidoglycan TerminusVancomycin MIC (µg/mL)Reference
Vancomycin-SusceptibleD-Ala-D-Ala1-4[8]
Vancomycin-Resistant (VanA)D-Ala-D-Lac>64 to >1000[3][8]

Signaling Pathways and Mechanisms of Action

The primary "signaling pathway" relevant to this compound is the bacterial cell wall synthesis pathway and the mechanism of vancomycin action and resistance.

Vancomycin_Action_Resistance cluster_synthesis Bacterial Cell Wall Synthesis cluster_action Vancomycin Action cluster_resistance Vancomycin Resistance (VanA-type) UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_II_Ala Lipid II (D-Ala-D-Ala terminus) UDP_NAM_pentapeptide->Lipid_II_Ala MraY, MurG Peptidoglycan_Ala Cross-linked Peptidoglycan (Susceptible Bacterium) Lipid_II_Ala->Peptidoglycan_Ala Transglycosylase, Transpeptidase (PBP) Inhibition Inhibition of Cross-linking Lipid_II_Ala->Inhibition Vancomycin Vancomycin Vancomycin->Lipid_II_Ala Binds to D-Ala-D-Ala Lipid_II_Lac Lipid II (D-Ala-D-Lac terminus) Vancomycin->Lipid_II_Lac Greatly reduced binding Inhibition->Peptidoglycan_Ala Prevents Synthesis UDP_NAM_pentadepsipeptide UDP-NAM-pentadepsipeptide (ends in D-Ala-D-Lac) UDP_NAM_pentadepsipeptide->Lipid_II_Lac MraY, MurG Peptidoglycan_Lac Cross-linked Peptidoglycan (Resistant Bacterium) Lipid_II_Lac->Peptidoglycan_Lac Transglycosylase, Transpeptidase (PBP) VanA_genes VanH, VanA, VanX VanA_genes->UDP_NAM_pentadepsipeptide Synthesizes D-Ala-D-Lac

Caption: Mechanism of vancomycin action and resistance.

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

This protocol outlines the measurement of the binding affinity between vancomycin (or a derivative) and this compound.

1. Materials:

  • Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC)

  • Vancomycin hydrochloride

  • This compound

  • ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed

  • Syringe for sample injection

  • Sample cell

2. Method:

  • Sample Preparation:

    • Prepare a 100 µM solution of vancomycin in ITC buffer.

    • Prepare a 1 mM solution of this compound in the same ITC buffer.

    • Ensure both solutions are thoroughly degassed to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the reference power to 10 µcal/sec.

    • Set the stirring speed to 750 rpm.

  • Titration:

    • Load the vancomycin solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform an initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • The raw data will show heat changes upon each injection.

    • Integrate the peaks to obtain the heat change per mole of injectant.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • This analysis will yield the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis Prep_Vanco Prepare Vancomycin Solution (100 µM) Degas Degas both solutions Prep_Vanco->Degas Prep_Ligand Prepare Ac-Lys-D-Ala-D-Lac Solution (1 mM) Prep_Ligand->Degas Load_Cell Load Vancomycin into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Injection Syringe Degas->Load_Syringe Set_Temp Set Temperature (25°C) Inject Perform Serial Injections Set_Temp->Inject Set_Power Set Reference Power (10 µcal/sec) Set_Power->Inject Set_Stirring Set Stirring Speed (750 rpm) Set_Stirring->Inject Load_Cell->Inject Load_Syringe->Inject Integrate_Peaks Integrate Raw Data Peaks Inject->Integrate_Peaks Fit_Model Fit to a Binding Model Integrate_Peaks->Fit_Model Determine_Params Determine Kd, n, ΔH Fit_Model->Determine_Params Nanoparticle_Functionalization Start Carboxylated PLGA Nanoparticles Activate Activate with EDC/NHS in MES Buffer Start->Activate Wash1 Wash to remove excess EDC/NHS Activate->Wash1 Conjugate Conjugate with Ac-Lys-D-Ala-D-Lac in PBS Wash1->Conjugate Quench Quench with Tris-HCl Conjugate->Quench Wash2 Wash to remove unreacted ligand Quench->Wash2 End Functionalized Nanoparticles Wash2->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation of D-Lactic and L-Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactic acid is a chiral molecule existing as two enantiomers, D-lactic acid and L-lactic acid. These enantiomers exhibit distinct metabolic pathways and physiological effects, making their accurate separation and quantification critical in clinical diagnostics, food science, and biotechnology.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for resolving these chiral compounds. This document provides detailed application notes and protocols for the chiral separation of D- and L-lactic acid using various HPLC methods, including the use of Chiral Stationary Phases (CSPs), Chiral Derivatization, and Chiral Mobile Phase Additives (CMPAs).

Method 1: Direct Separation using Chiral Stationary Phases (CSPs)

The most direct method for enantiomeric separation involves the use of a Chiral Stationary Phase (CSP), where a chiral selector is immobilized on the stationary phase. The separation is achieved through the formation of transient diastereomeric complexes between the lactic acid enantiomers and the CSP.[2] Macrocyclic antibiotic-based CSPs, such as those containing teicoplanin and ristocetin, have proven particularly effective for this separation.[2][3][4]

Experimental Protocol: Macrocyclic Glycopeptide-Based CSP

This protocol details the separation of D- and L-lactic acid using a macrocyclic glycopeptide-based chiral stationary phase with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Astec CHIROBIOTIC® R (ristocetin-based) or CHIROBIOTIC® T (teicoplanin-based)[2][3][4]

  • Mobile Phase: Acetonitrile and 0.03 M Ammonium Acetate

  • Standards: D-lactic acid and L-lactic acid

Chromatographic Conditions:

ParameterValue
Column Astec CHIROBIOTIC® R or CHIROBIOTIC® T
Mobile Phase Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C[2][4]
Detection UV at 210 nm[2]
Injection Volume 10 µL

Sample Preparation:

  • Prepare stock solutions of D-lactic acid and L-lactic acid in the mobile phase.

  • Prepare a racemic mixture by combining equal volumes of the D- and L-lactic acid stock solutions.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Expected Results:

This method is expected to provide baseline separation of D- and L-lactic acid enantiomers. Efficient resolution is typically achieved at temperatures below 25 °C for ristocetin-based columns and below 40 °C for teicoplanin-based columns.[2] For teicoplanin-based columns, a resolution (Rs) of 1.9 can be expected, while ristocetin-based columns can achieve an Rs of 1.7 at 25 °C.[2][3][4]

Experimental Workflow: Direct Separation using CSP

prep Sample Preparation (Dissolve in Mobile Phase) filter Sample Filtration (0.45 µm filter) prep->filter inject HPLC Injection filter->inject separation Chiral Separation (Astec CHIROBIOTIC® Column) inject->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Quantification of Enantiomers) detection->analysis

Caption: Workflow for direct chiral separation of lactic acid using a CSP.

Method 2: Chiral Derivatization Followed by Reversed-Phase HPLC

This indirect method involves the derivatization of lactic acid enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.

Experimental Protocol: Derivatization with l-menthol and Acetyl Chloride

This protocol describes the derivatization of lactic acid with l-menthol and acetyl chloride, followed by separation using Gas Chromatography-Mass Spectrometry (GC-MS), as a common alternative to HPLC for derivatized samples.[5] A similar derivatization approach can be adapted for HPLC with UV detection.

Instrumentation and Materials:

  • GC-MS system or HPLC system with a UV detector

  • Reversed-Phase Column (e.g., C18) for HPLC

  • Derivatization Reagents: l-menthol and acetyl chloride[5]

  • Solvents: Dichloromethane, Pyridine

  • Standards: D-lactic acid and L-lactic acid

Derivatization Procedure:

  • To a solution of lactic acid in dichloromethane, add l-menthol and pyridine.

  • Slowly add acetyl chloride to the mixture.

  • Heat the reaction mixture to facilitate the formation of diastereomeric esters.

  • After the reaction is complete, quench the reaction and extract the diastereomeric products.

Chromatographic Conditions (for HPLC adaptation):

ParameterValue
Column Standard Reversed-Phase C18 Column
Mobile Phase Gradient of Methanol and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength for the derivative
Injection Volume 10 µL

Expected Results:

The derivatization process creates two diastereomers from the racemic lactic acid mixture. These diastereomers will have different retention times on a standard C18 column, allowing for their separation and quantification. The method's success is contingent on the completeness of the derivatization reaction and the chromatographic resolution of the resulting diastereomers.

Experimental Workflow: Chiral Derivatization Method

sample Lactic Acid Sample (D- and L-enantiomers) derivatization Chiral Derivatization (e.g., with l-menthol) sample->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers injection HPLC Injection diastereomers->injection separation Separation on Achiral Column (e.g., C18) injection->separation detection UV or MS Detection separation->detection analysis Quantification detection->analysis

Caption: Workflow for chiral separation via derivatization.

Method 3: Chiral Mobile Phase Additives (CMPAs)

In this method, a chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the lactic acid enantiomers in the mobile phase, which are then separated on a standard achiral column.

Experimental Protocol: Copper (II) Sulfate as a Chiral Mobile Phase Additive

This protocol is suitable for the separation of lactic acid enantiomers in samples such as wine.[6] The addition of copper sulfate to the mobile phase facilitates the formation of detectable complexes.[3]

Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Standard Reversed-Phase Column

  • Mobile Phase: 5 mM Copper (II) Sulfate in HPLC-grade water[6]

  • Standards: D-lactic acid and L-lactic acid

Chromatographic Conditions:

ParameterValue
Column Reversed-Phase Column
Mobile Phase 5 mM Copper (II) Sulfate in Water[6]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient
Detection DAD or UV at 254 nm[6]
Injection Volume 20 µL

Sample Preparation:

  • Prepare stock solutions of D- and L-lactic acid.

  • For complex matrices like wine, a sample cleanup or dilution step may be necessary.

  • Filter all samples and standards through a 0.45 µm filter prior to injection.

Expected Results:

This method offers a cost-effective alternative to chiral stationary phases. Good linearity for both enantiomers can be achieved, with coefficients of determination (R²) greater than 0.995.[6] The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low µg/L range.[6]

Logical Relationship: Chiral Mobile Phase Additive Method

enantiomers D- and L-Lactic Acid in Sample complex Transient Diastereomeric Complex Formation enantiomers->complex cmpa Chiral Mobile Phase Additive (e.g., CuSO4) cmpa->complex column Achiral HPLC Column complex->column separation Differential Interaction & Separation column->separation detection Detection separation->detection

Caption: Principle of separation using a chiral mobile phase additive.

Quantitative Data Summary

The following table summarizes key performance parameters for the different HPLC methods for chiral separation of lactic acid.

MethodChiral Stationary PhaseMobile PhaseDetectionResolution (Rs)Reference
Direct CSP Teicoplanin-basedAcetonitrile/Ammonium AcetateUV1.9[2][3][4][2][3][4]
Direct CSP Ristocetin-basedAcetonitrile/Ammonium AcetateUV1.7[2][3][4][2][3][4]
Direct CSP Teicoplanin Aglycone (TAG)Ethanol/Water/Acetic Acid/TEAMS/MS-[3]
CMPA Reversed-Phase5 mM Copper (II) Sulfate in WaterUV-[6]
Derivatization Chiralpak IA (for derivative)n-hexane/2-propanolDAD3.57[3][3]

The choice of HPLC method for the chiral separation of D- and L-lactic acid depends on the specific application, available instrumentation, and the sample matrix. Direct separation using chiral stationary phases, particularly those based on macrocyclic antibiotics, offers excellent resolution and is widely applicable. Chiral derivatization provides an alternative for laboratories equipped with standard reversed-phase columns, though it involves an additional sample preparation step. The use of chiral mobile phase additives presents a cost-effective approach that can be suitable for certain applications. Each method can be validated to ensure adequate sensitivity, linearity, and accuracy for the intended purpose.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Depsipeptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depsipeptides are a class of molecules composed of amino and hydroxy acids linked by both amide and ester bonds. Many depsipeptides, particularly those of cyclic structure, exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, making them promising candidates for drug development. Mass spectrometry (MS) is a powerful analytical technique for the structural characterization and quantification of these molecules. This document provides a detailed protocol for the analysis of depsipeptide fragments using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A robust and clean sample preparation is crucial for successful mass spectrometric analysis. The following protocol is a general guideline and may require optimization based on the specific depsipeptide and sample matrix.

2.1.1. Extraction from Fungal or Bacterial Culture

  • Culture Growth: Grow the fungal or bacterial strain known to produce the depsipeptide of interest in a suitable liquid medium until the stationary phase is reached.

  • Solvent Extraction: Centrifuge the culture broth to separate the mycelia/cells from the supernatant. The depsipeptides can be present in either fraction. Extract the desired fraction (supernatant or biomass) with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

2.1.2. Solid-Phase Extraction (SPE) for Cleanup and Concentration

Solid-phase extraction is employed to remove interfering substances and concentrate the depsipeptides.

  • Cartridge Selection: Use a reversed-phase SPE cartridge, such as one packed with C18-modified silica.

  • Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water (or a buffer with a similar polarity to the sample solvent) through it.

  • Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute the depsipeptides with a stronger solvent, such as acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve ionization in subsequent steps.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in a solvent compatible with LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating depsipeptides prior to mass spectrometric analysis.

Table 1: Typical Liquid Chromatography Parameters for Depsipeptide Analysis

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS)

Electrospray ionization (ESI) is the most common ionization technique for depsipeptides, and tandem mass spectrometry (MS/MS) is used for fragmentation analysis.

Table 2: Typical ESI-MS/MS Parameters for Depsipeptide Analysis

ParameterValue
Ionization Mode Positive Ion Mode (ESI+) is common, as depsipeptides readily form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
Capillary Voltage 3.0 - 4.5 kV
Drying Gas Temperature 250 - 350 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 50 psi
MS1 Scan Range m/z 100 - 1500 (or a range appropriate for the expected molecular weight)
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped collision energy (e.g., 20-60 eV) is often used to obtain a rich fragmentation spectrum. The optimal energy depends on the specific depsipeptide.
Data Acquisition Data-dependent acquisition (DDA), where the most intense ions from the MS1 scan are selected for MS/MS fragmentation.

Data Presentation and Analysis

Fragmentation Patterns

The fragmentation of cyclic depsipeptides is more complex than that of their linear counterparts. Ring opening is a prerequisite for generating sequence ions. The fragmentation patterns can also be influenced by the type of adduct ion (protonated vs. sodiated).

Common Fragment Ions:

  • b- and y-ions: These are the most common fragment ions observed in peptide mass spectra, resulting from cleavage of the amide bonds.

  • a-ions: These are often observed along with b-ions and are formed by the loss of a carbonyl group from the corresponding b-ion.

  • Neutral Losses: Characteristic neutral losses from amino acid side chains can provide additional structural information.

Quantitative Data

The following tables provide examples of quantitative data obtained from the MS/MS analysis of known depsipeptides.

Table 3: Characteristic Fragment Ions of Beauvericin ([M+H]⁺, m/z 784.4)

Fragment Ionm/zRelative Intensity (Example)Putative Structure/Loss
b₁262Moderate[N-Me-Phe-Hiv]⁺
b₂522High[N-Me-Phe-Hiv-N-Me-Phe]⁺
y₁244Moderate[Hiv-N-Me-Phe]⁺
y₂362Low[N-Me-Phe-Hiv-N-Me-Phe]⁺
Internal Fragment134ModerateImmonium ion of N-Me-Phe

Table 4: Mass Accuracy and Resolution for Depsipeptide Analysis

ParameterTypical ValueInstrument Type
Mass Accuracy < 5 ppmOrbitrap, FT-ICR
Resolution > 60,000 FWHMOrbitrap, FT-ICR

High mass accuracy and resolution are critical for distinguishing between isobaric fragments and for the confident assignment of elemental compositions.

Bioinformatics Tools

Several software tools are available for the analysis of mass spectrometry data, including:

  • Proprietary vendor software: (e.g., from Thermo Fisher Scientific, Sciex, Agilent, Waters) for instrument control and initial data processing.

  • Database search engines: Mascot, SEQUEST, and others for identifying peptides by matching experimental spectra to theoretical spectra from databases.

  • De novo sequencing tools: Software that can predict the peptide sequence directly from the MS/MS spectrum without a database.

  • Specialized tools for cyclic peptides: Some software has been developed or adapted to handle the complex fragmentation of cyclic peptides.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis culture Fungal/Bacterial Culture extraction Solvent Extraction culture->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Drying & Reconstitution spe->reconstitution lc Liquid Chromatography (RP-HPLC) reconstitution->lc Inject Sample esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ions) esi->ms1 ms2 MS/MS Fragmentation (CID) ms1->ms2 raw_data Raw MS/MS Spectra ms2->raw_data Data Acquisition processing Spectral Processing raw_data->processing identification Fragment Identification & Sequencing processing->identification quantification Quantitative Analysis identification->quantification

Caption: Workflow for depsipeptide analysis.

Depsipeptide Fragmentation Logic

depsipeptide_fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation (MS/MS) cluster_detection Detection cyclic_depsipeptide Cyclic Depsipeptide protonated_ion [M+H]⁺ / [M+Na]⁺ cyclic_depsipeptide->protonated_ion ring_opening Ring Opening protonated_ion->ring_opening Collision Energy linear_ion Linearized Precursor Ion ring_opening->linear_ion fragmentation Backbone Cleavage linear_ion->fragmentation b_ions b-ions fragmentation->b_ions y_ions y-ions fragmentation->y_ions other_fragments Other Fragments (a-ions, neutral losses) fragmentation->other_fragments mass_spectrum MS/MS Spectrum b_ions->mass_spectrum y_ions->mass_spectrum other_fragments->mass_spectrum

Application Note: High-Throughput Screening of Vancomycin-Ligand Interactions Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for utilizing Surface Plasmon Resonance (SPR) to characterize the binding kinetics of the antibiotic vancomycin to its target ligands, primarily the D-Ala-D-Ala dipeptide motif found in bacterial cell wall precursors. The described methodology is suitable for high-throughput screening of potential vancomycin analogues and for elucidating mechanisms of antibiotic resistance. This document offers comprehensive experimental workflows, data analysis guidelines, and quantitative binding data to guide researchers, scientists, and drug development professionals.

Introduction

Vancomycin is a crucial glycopeptide antibiotic used to treat severe infections caused by Gram-positive bacteria.[1][2] Its mechanism of action involves binding to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[3][4] Understanding the kinetics of this interaction is paramount for the development of new antibiotics that can overcome emerging vancomycin resistance, which often involves the substitution of D-Ala-D-Ala with D-Ala-D-Lactate, reducing binding affinity by approximately 1000-fold.[5][6]

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that enables the real-time monitoring of biomolecular interactions.[5][7] By immobilizing either vancomycin or its target ligand onto a sensor chip, the binding of the analyte can be measured by detecting changes in the refractive index at the sensor surface.[5] This allows for the precise determination of association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), providing deep insights into the binding affinity and stability of the complex.

Principle of SPR for Vancomycin-Ligand Binding

SPR measures the change in the refractive index near a sensor chip's gold surface. In a typical vancomycin-ligand binding assay, one molecule (the ligand, e.g., a D-Ala-D-Ala containing peptide) is immobilized on the sensor surface. A solution containing the other molecule (the analyte, e.g., vancomycin) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected and recorded in real-time as a sensorgram, a plot of response units (RU) versus time.

cluster_0 SPR Signaling Pathway LightSource Light Source Prism Prism LightSource->Prism Polarized Light GoldFilm Gold Film Prism->GoldFilm Evanescent Wave Ligand Immobilized Ligand (e.g., D-Ala-D-Ala) GoldFilm->Ligand Detector Detector GoldFilm->Detector Shift in SPR Angle Binding Binding Event Ligand->Binding Analyte Analyte Flow (Vancomycin) Analyte->Ligand Association Binding->GoldFilm Refractive Index Change Sensorgram Sensorgram Output Detector->Sensorgram

Caption: Principle of SPR detection for vancomycin-ligand binding.

Experimental Protocols

This section outlines the detailed methodologies for performing SPR analysis of vancomycin-ligand interactions. The protocol is divided into three main stages: immobilization of the ligand, the binding assay, and regeneration of the sensor surface.

Materials and Reagents
  • SPR instrument (e.g., Biacore)

  • CM5 sensor chips

  • Amine coupling kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Running buffer: Phosphate-buffered saline (PBS), pH 7.4, with 5% DMSO if required for solubility

  • Ligand: D-Ala-D-Ala containing peptide (e.g., Nα,Nε-diacetyl-Lys-D-Ala-D-Ala) at a concentration of 5-20 µg/mL in immobilization buffer.[8]

  • Analyte: Vancomycin hydrochloride dissolved in running buffer at various concentrations (e.g., 0.1 µM to 400 µM).[9]

  • Regeneration solution: Mild acidic or basic solutions (e.g., 10 mM glycine-HCl, pH 2.5, or 50 mM NaOH). The mildest conditions that effectively remove the analyte should be used.[8]

Experimental Workflow

cluster_1 SPR Experimental Workflow start Start immobilize Immobilize Ligand on CM5 Sensor Chip start->immobilize equilibrate Equilibrate with Running Buffer immobilize->equilibrate inject_analyte Inject Vancomycin (Analyte) equilibrate->inject_analyte measure_association Measure Association inject_analyte->measure_association inject_buffer Inject Running Buffer measure_association->inject_buffer measure_dissociation Measure Dissociation inject_buffer->measure_dissociation regenerate Regenerate Sensor Surface measure_dissociation->regenerate regenerate->equilibrate Next Cycle analyze Analyze Sensorgram Data regenerate->analyze Final Cycle end End analyze->end

Caption: General experimental workflow for an SPR-based binding assay.

Detailed Methodologies

1. Ligand Immobilization (Amine Coupling)

This protocol describes the immobilization of a peptide ligand containing a primary amine to a CM5 sensor chip.

  • Chip Activation: Prepare a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the sensor surface for 7 minutes at a flow rate of 5 µL/min to activate the carboxymethylated dextran surface.[8]

  • Ligand Injection: Inject the ligand solution (5-20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The desired immobilization level is typically between 3000-5000 RU for initial experiments to ensure a detectable binding signal.[8] The injection time can be adjusted to reach the target immobilization level.

  • Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining active esters on the surface.[8]

  • Washing: Perform three washing steps with 30-second pulses of 50 mM NaOH to remove non-covalently bound ligand.[9]

2. Kinetic Binding Assay

  • Equilibration: Equilibrate the sensor surface with a continuous flow of running buffer until a stable baseline is achieved.

  • Analyte Injection (Association): Inject a series of vancomycin concentrations in ascending order, typically from 0.1 µM to 400 µM, over the sensor surface.[9] A typical injection time is 30-180 seconds at a flow rate of 30-50 µL/min.[2][8][9] A blank buffer injection should be included for double referencing.

  • Dissociation: After the analyte injection, allow the running buffer to flow over the surface to monitor the dissociation of the vancomycin-ligand complex. A typical dissociation time is 30-300 seconds.[9]

  • Regeneration: Inject the chosen regeneration solution to remove all bound analyte from the surface. An ideal regeneration step should result in the signal returning to the baseline without affecting the activity of the immobilized ligand.[8] Verify the stability of the surface by injecting the same analyte concentration after several regeneration cycles.[8]

Data Presentation and Analysis

The sensorgram data is analyzed to determine the kinetic parameters of the interaction. The association phase is fitted to a pseudo-first-order binding model to determine the association rate constant (k_a). The dissociation phase is fitted to a first-order dissociation model to determine the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d to k_a (K_D = k_d/k_a).

Table 1: Summary of Quantitative Binding Data for Vancomycin-Ligand Interactions

LigandAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (µM)Reference
D-Ala-D-Ala (on SAM)Not ReportedNot Reported~1.1[4]
D-Ala-D-Ala (in solution)Not ReportedNot Reported~1[4]
Tripeptide Library (consensus)Not ReportedNot ReportedTighter than D-Ala-D-Ala[10]
VanS ReceptorNot ReportedNot Reported1.32, 2.7, 3.39[3]
Split-Aptamer P27Fast associationFast dissociationDetects as low as 200 nM[7]

Note: The exact kinetic rates can vary depending on the specific experimental conditions, including the buffer, temperature, and immobilization chemistry.

Conclusion

Surface Plasmon Resonance provides a robust and sensitive platform for the detailed kinetic analysis of vancomycin-ligand binding. The protocol outlined in this application note offers a systematic approach to obtaining high-quality, reproducible data for screening potential antibiotic candidates and for fundamental studies of molecular recognition. The ability to perform real-time, label-free analysis makes SPR an invaluable tool in the field of drug discovery and development.

References

Application Notes and Protocols for Isothermal Titration Calorimetry in Antibiotic Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isothermal Titration Calorimetry (ITC) for Antibiotic Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the binding interactions between molecules. In the context of antibiotic development, ITC is an indispensable tool for elucidating the thermodynamic driving forces behind the binding of an antibiotic to its biological target, such as a protein, nucleic acid, or a component of the bacterial cell wall.[1][2][3] By directly measuring the heat released or absorbed during a binding event, ITC provides a complete thermodynamic profile of the interaction in a single experiment.[3] This information is crucial for understanding the mechanism of action, optimizing lead compounds, and developing structure-activity relationships (SARs).

The key parameters obtained from an ITC experiment are:

  • Binding Affinity (KD): The dissociation constant, which quantifies the strength of the binding interaction. A lower KD value indicates a stronger binding affinity.

  • Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding, providing insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) driving the binding.[4]

  • Entropy Change (ΔS): The change in the randomness or disorder of the system upon binding.

  • Stoichiometry (n): The molar ratio of the antibiotic to its target in the complex.[1]

  • Gibbs Free Energy Change (ΔG): The overall energy change of the binding event, which determines the spontaneity of the interaction.

Unlike other techniques, ITC is a label-free, in-solution method, meaning it does not require modification of the interacting molecules, thus providing data that reflects the true binding event in a more biologically relevant context.[3]

Experimental Workflow for a Typical ITC Experiment

The following diagram illustrates the general workflow for conducting an ITC experiment to determine the binding affinity of an antibiotic.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. ITC Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis Prep_Target Prepare Target Macromolecule (e.g., Protein, DNA) Dialysis Extensive Dialysis of Target and Antibiotic in the same Buffer Prep_Target->Dialysis Prep_Antibiotic Prepare Antibiotic Solution Prep_Antibiotic->Dialysis Prep_Buffer Prepare Dialysis Buffer Prep_Buffer->Dialysis Concentration Accurate Concentration Determination Dialysis->Concentration Degas Degas all Solutions Concentration->Degas Load_Cell Load Target into Sample Cell Degas->Load_Cell Load_Syringe Load Antibiotic into Syringe Degas->Load_Syringe Equilibrate Thermal Equilibration Load_Cell->Equilibrate Load_Syringe->Equilibrate Injection Inject Antibiotic into Sample Cell Equilibrate->Injection Heat_Measurement Measure Heat Change Injection->Heat_Measurement Repeat_Injections Repeat Injections until Saturation Heat_Measurement->Repeat_Injections Repeat_Injections->Injection Integration Integrate Raw Data Peaks Repeat_Injections->Integration Binding_Isotherm Generate Binding Isotherm Integration->Binding_Isotherm Model_Fitting Fit Data to a Binding Model Binding_Isotherm->Model_Fitting Thermodynamic_Parameters Determine KD, ΔH, ΔS, n Model_Fitting->Thermodynamic_Parameters

Caption: General workflow of an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol: Determining the Binding Affinity of Vancomycin to a Bacterial Cell Wall Analog

This protocol provides a detailed methodology for measuring the binding of the antibiotic vancomycin to a synthetic analog of the bacterial cell wall, specifically a peptide terminating in D-Ala-D-Ala, which is the natural target of vancomycin.[5]

1. Materials and Reagents:

  • Vancomycin hydrochloride (Sigma-Aldrich or equivalent)

  • Synthetic bacterial cell wall analog (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water

  • MicroCal ITC instrument (or equivalent)

2. Sample Preparation:

  • Buffer Preparation: Prepare a sufficient quantity of PBS buffer. It is critical that both the antibiotic and the target are in identical buffer to minimize heats of dilution.[1] Filter the buffer through a 0.22 µm filter.

  • Vancomycin Solution (Syringe): Prepare a 1 mM stock solution of vancomycin in the filtered PBS buffer. The concentration in the syringe should typically be 10-20 times higher than the concentration of the target in the cell.[1]

  • Cell Wall Analog Solution (Sample Cell): Prepare a 50 µM solution of the synthetic cell wall analog in the same filtered PBS buffer. The concentration in the cell should be at least 10 times the expected KD.[1]

  • Dialysis: For proteins or other macromolecules, extensive dialysis against the experimental buffer is crucial. For small molecules like the synthetic peptide, ensure they are dissolved in the exact same buffer batch as the antibiotic.

  • Concentration Measurement: Accurately determine the concentration of both the vancomycin and the cell wall analog solutions using a reliable method (e.g., UV-Vis spectroscopy with a known extinction coefficient). Inaccurate concentrations are a major source of error in ITC experiments.[1]

  • Degassing: Thoroughly degas both solutions and the buffer immediately before the experiment for at least 10 minutes to prevent the formation of air bubbles in the ITC cell and syringe.[1]

3. ITC Instrument Setup and Titration:

  • Instrument Cleaning: Clean the sample cell and syringe thoroughly with water and then with the experimental buffer according to the manufacturer's instructions.

  • Loading the Sample Cell: Carefully load approximately 300 µL of the 50 µM cell wall analog solution into the sample cell, avoiding the introduction of bubbles.[1]

  • Loading the Syringe: Load approximately 100-120 µL of the 1 mM vancomycin solution into the injection syringe, again ensuring no bubbles are present.[1]

  • Thermal Equilibration: Allow the system to equilibrate thermally for at least 30-60 minutes until a stable baseline is achieved.

  • Titration Parameters: Set up the titration experiment with the following suggested parameters (these may need to be optimized):

    • Number of injections: 20-30

    • Injection volume: 1-2 µL

    • Spacing between injections: 120-180 seconds

    • Stirring speed: 750 rpm

    • Temperature: 25°C

  • Control Experiment: Perform a control titration by injecting the vancomycin solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data during analysis.

4. Data Analysis:

  • Data Integration: Integrate the raw data peaks to obtain the heat change for each injection.

  • Binding Isotherm: Plot the heat change per injection against the molar ratio of vancomycin to the cell wall analog.

  • Model Fitting: Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument (e.g., Origin, NanoAnalyze).[4]

  • Determine Thermodynamic Parameters: The fitting procedure will yield the values for the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

    • ΔG = -RT * ln(KA), where KA = 1/KD

    • ΔG = ΔH - TΔS

Quantitative Data Summary

The following table summarizes representative thermodynamic data for the binding of different antibiotics to their targets, as determined by ITC.

AntibioticTargetKD (µM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)Reference
VancomycinFull-length aptamer0.14 ± 0.02--0.721 ± 0.007[6]
Vancomycin3-truncation aptamer3.92 ± 0.90---[6]
Vancomycin4-truncation aptamer52 ± 20---[6]
GS14dK4 (antimicrobial peptide)POPG vesicles-+6.3--[7]
GS14dK4 (antimicrobial peptide)POPS vesicles-+26.5--[7]

Note: "-" indicates data not provided in the cited source.

Mechanism of Action of Common Antibiotics

The following diagram illustrates the primary cellular targets for several major classes of antibiotics. Understanding these mechanisms is critical for designing effective ITC experiments to study their binding interactions.

Antibiotic_Targets cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis cluster_membrane Cell Membrane cluster_protein Protein Synthesis (Ribosome) cluster_nucleic Nucleic Acid Synthesis Beta_Lactams β-Lactams (e.g., Penicillin) Vancomycin Glycopeptides (e.g., Vancomycin) Polymyxins Polymyxins Tetracyclines Tetracyclines (30S subunit) Aminoglycosides Aminoglycosides (30S subunit) Macrolides Macrolides (50S subunit) Quinolones Quinolones (DNA gyrase) Rifampin Rifampin (RNA polymerase)

Caption: Major cellular targets of different classes of antibiotics.

Conclusion

Isothermal Titration Calorimetry is a cornerstone technique in modern antibiotic research and development. Its ability to provide a complete thermodynamic signature of a binding interaction offers invaluable insights that guide the entire drug discovery pipeline, from initial hit validation to lead optimization. By following rigorous experimental protocols and careful data analysis, researchers can leverage ITC to accelerate the development of novel and effective antimicrobial agents.

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with D-Ala-D-Lac Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) composed of peptides offer a versatile platform for studying biomolecular interactions, developing biosensors, and creating biocompatible surfaces for drug delivery and medical implants. This document provides detailed application notes and protocols for the creation of SAMs using D-Ala-D-Lac peptides. These specific peptide SAMs are of significant interest in the field of antibiotic resistance research, as the D-Ala-D-Lac terminus is a key modification in vancomycin-resistant bacteria, leading to a dramatic decrease in the binding affinity of vancomycin and related glycopeptide antibiotics.[1][2][3][4][5] By creating well-defined surfaces that mimic the bacterial cell wall precursor, researchers can perform precise studies on antibiotic binding, develop novel therapeutics that overcome resistance, and screen for new drug candidates.

This guide outlines the necessary steps from peptide design and synthesis to the formation and characterization of the D-Ala-D-Lac SAM on a gold substrate.

Peptide Design and Synthesis

To create a stable SAM on a gold surface, the D-Ala-D-Lac dipeptide must be functionalized with a thiol-containing linker. This linker will form a strong gold-thiolate bond, anchoring the peptide to the substrate. A common and effective strategy is to use a short linker like 3-mercaptopropionic acid (3-MPA) or to incorporate a cysteine residue at the N-terminus of the peptide.[6][7][8]

Recommended Peptide Structure: 3-MPA-(D-Ala)-(D-Lac)-OH

This structure provides a terminal thiol group for surface attachment and presents the D-Ala-D-Lac moiety for interaction studies. The synthesis of such a peptide is typically achieved through standard solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of 3-MPA-(D-Ala)-(D-Lac)-OH

This protocol outlines the manual synthesis of the desired peptide on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Ala-OH

  • Fmoc-D-Lac(tBu)-OH (tert-butyl protected D-Lactic acid)

  • 3-mercaptopropionic acid (3-MPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-D-Lac(tBu)-OH:

    • Dissolve Fmoc-D-Lac(tBu)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake at room temperature for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-D-Ala-OH:

    • Dissolve Fmoc-D-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of 3-mercaptopropionic acid:

    • Dissolve 3-MPA (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Self-Assembled Monolayer Formation

The formation of the D-Ala-D-Lac SAM is achieved by immersing a clean gold substrate into a dilute solution of the synthesized peptide.

Experimental Protocol: D-Ala-D-Lac SAM Formation on Gold

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Synthesized and purified 3-MPA-(D-Ala)-(D-Lac)-OH peptide

  • Absolute ethanol

  • Ultrapure water

  • Nitrogen gas

  • UV-Ozone cleaner (optional but recommended)

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Rinse the gold substrate with absolute ethanol and then with ultrapure water.

    • Dry the substrate under a stream of nitrogen gas.

    • For optimal results, treat the substrate with a UV-Ozone cleaner for 15-20 minutes to remove any organic contaminants.

  • Peptide Solution Preparation:

    • Prepare a 1 mM solution of the 3-MPA-(D-Ala)-(D-Lac)-OH peptide in absolute ethanol.

  • SAM Formation:

    • Place the clean, dry gold substrate in a clean glass vial.

    • Completely immerse the substrate in the peptide solution.

    • Seal the vial to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Carefully remove the substrate from the peptide solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed peptides.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage: Store the prepared SAM-coated substrates in a clean, dry environment until further use.

Characterization of D-Ala-D-Lac SAMs

The quality and properties of the formed SAM should be characterized using various surface-sensitive techniques.

Experimental Protocols for Characterization

1. Contact Angle Goniometry:

  • Purpose: To determine the hydrophobicity/hydrophilicity of the surface, which indicates the presence and general nature of the organic monolayer.

  • Procedure:

    • Place a droplet of ultrapure water on the surface of the SAM.

    • Measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.

    • Compare the contact angle to that of a bare gold surface. An increase in the contact angle is expected after SAM formation.

2. Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Procedure:

    • Measure the polarization change of light reflected from the bare gold substrate.

    • Measure the polarization change of light reflected from the SAM-coated substrate.

    • Model the data to calculate the thickness of the organic layer.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the chemical binding state of the sulfur to the gold.

  • Procedure:

    • Acquire a survey spectrum to identify the elements present on the surface (Au, S, C, N, O).

    • Acquire high-resolution spectra of the S 2p region to confirm the formation of a gold-thiolate bond (binding energy around 162 eV).

4. Surface Plasmon Resonance (SPR):

  • Purpose: To monitor the formation of the SAM in real-time and to study the binding of analytes (e.g., vancomycin) to the D-Ala-D-Lac surface.[6][7][8]

  • Procedure for SAM formation monitoring:

    • Establish a stable baseline with the buffer flowing over the bare gold sensor chip.

    • Inject the peptide solution and monitor the change in the resonance angle (or response units) over time until a plateau is reached, indicating the completion of SAM formation.

  • Procedure for binding analysis:

    • Establish a stable baseline with buffer flowing over the D-Ala-D-Lac SAM.

    • Inject a solution of the analyte (e.g., vancomycin) at a known concentration and monitor the association phase.

    • Switch back to the buffer and monitor the dissociation phase.

    • Analyze the resulting sensorgram to determine binding kinetics (k_a, k_d) and affinity (K_D).

Data Presentation

The following tables summarize representative quantitative data that can be expected from the characterization of D-Ala-D-Lac SAMs.

SurfaceWater Contact Angle (°)Ellipsometric Thickness (nm)
Bare Gold20 - 300
D-Ala-D-Lac SAM50 - 701.0 - 2.0

Table 1: Representative physical characterization data for D-Ala-D-Lac SAMs.

AnalyteAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (M)
Vancomycin1 x 10³ - 5 x 10³1 x 10⁻² - 5 x 10⁻²1 x 10⁻⁵ - 1 x 10⁻⁴

Table 2: Representative kinetic and affinity data for the binding of vancomycin to a D-Ala-D-Lac SAM as determined by SPR.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_sam SAM Formation cluster_char Characterization cluster_app Application s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage and Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry Confirmation s3->s4 sam2 Peptide Solution Preparation s4->sam2 sam1 Gold Substrate Cleaning sam1->sam2 sam3 Immersion and Incubation (18-24h) sam2->sam3 sam4 Rinsing and Drying sam3->sam4 c1 Contact Angle sam4->c1 c2 Ellipsometry sam4->c2 c3 XPS sam4->c3 c4 SPR sam4->c4 app1 Antibiotic Binding Studies c4->app1

Caption: Experimental workflow for creating and characterizing D-Ala-D-Lac SAMs.

signaling_pathway cluster_surface Gold Surface gold Au peptide 3-MPA-(D-Ala)-(D-Lac)-OH in Ethanol sam Self-Assembled Monolayer peptide->sam Self-Assembly sam->gold Thiolate Bond Formation binding Binding Event analyte Vancomycin analyte->sam

Caption: Logical relationships in D-Ala-D-Lac SAM formation and analyte binding.

References

Application Notes and Protocols for Ac-Lys-D-Ala-D-lactic acid in Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of vancomycin-resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE), poses a significant threat to public health. This resistance is primarily due to the alteration of the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-lactic acid (D-Ala-D-Lac). This change reduces the binding affinity of vancomycin to its target by a factor of 1000.[1][2] Ac-Lys-D-Ala-D-lactic acid is a synthetic analogue of this modified bacterial cell wall precursor and serves as a critical tool in the study of vancomycin resistance and the development of new antibiotics.

These application notes provide an overview and detailed protocols for the experimental use of this compound in various biosensor platforms. The primary application is the characterization of binding kinetics and the screening of novel antibiotics that can effectively target vancomycin-resistant bacterial cell wall precursors.

Principle of Application

The fundamental principle behind using this compound in biosensors is to immobilize this peptide analogue onto a sensor surface to mimic the cell wall of vancomycin-resistant bacteria. This functionalized surface can then be used to study the binding interactions of various analytes, most notably vancomycin and its derivatives, in real-time. The biosensor transduces the binding event into a measurable signal, providing quantitative data on association and dissociation rates, and affinity.

Application 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Vancomycin Derivatives

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. Immobilization of this compound allows for the direct measurement of binding of analytes like vancomycin.

Experimental Protocol: Immobilization and SPR Analysis

Materials:

  • SPR sensor chips (e.g., CM5 chip)

  • This compound with a suitable linker for immobilization (e.g., an N-terminal amine for amine coupling)

  • Immobilization buffers: 10 mM sodium acetate, pH 4.5

  • Activation reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide)

  • Blocking solution: 1 M ethanolamine-HCl, pH 8.5

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte: Vancomycin or its derivatives dissolved in running buffer

Procedure:

  • Chip Preparation: Equilibrate the SPR sensor chip with running buffer.

  • Surface Activation: Inject a 1:1 mixture of EDC and NHS to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Inject a solution of this compound (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The primary amine of the lysine will couple to the activated carboxyl groups.

  • Blocking: Inject the blocking solution to deactivate any remaining active esters on the surface.

  • Kinetic Analysis:

    • Inject a series of concentrations of the vancomycin derivative over the functionalized surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between cycles if necessary, using a mild acidic or basic solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

Table 1: Kinetic Parameters of Vancomycin Derivatives Binding to this compound

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (M)
Vancomycin1.2 x 10³1.1 x 10⁻²9.2 x 10⁻⁶
Vancomycin Dimer2.5 x 10⁴5.0 x 10⁻⁴2.0 x 10⁻⁸
Redesigned Vancomycin8.0 x 10⁵2.0 x 10⁻³2.5 x 10⁻⁹

Note: The data presented here are hypothetical and for illustrative purposes. Actual values will vary depending on the specific molecules and experimental conditions.

Visualization

SPR_Workflow cluster_prep Sensor Surface Preparation cluster_analysis Binding Analysis cluster_output Data Output Activation Surface Activation (EDC/NHS) Immobilization Immobilize Ac-Lys-D-Ala-D-Lac Activation->Immobilization Blocking Block Surface (Ethanolamine) Immobilization->Blocking Analyte_Injection Inject Analyte (Vancomycin Derivative) Blocking->Analyte_Injection Data_Acquisition Measure SPR Signal (Association/Dissociation) Analyte_Injection->Data_Acquisition Sensorgram Generate Sensorgram Data_Acquisition->Sensorgram Kinetic_Constants Calculate ka, kd, KD Sensorgram->Kinetic_Constants

Workflow for SPR-based kinetic analysis.

Application 2: Electrochemical Impedance Spectroscopy (EIS) for Label-Free Detection

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique that measures the opposition to the flow of alternating current as a function of frequency. When this compound is immobilized on an electrode surface, the binding of an analyte alters the interfacial properties of the electrode, leading to a change in impedance.

Experimental Protocol: Electrode Functionalization and EIS Measurement

Materials:

  • Gold electrodes

  • Thiol-modified linker (e.g., 11-mercaptoundecanoic acid) for forming a self-assembled monolayer (SAM)

  • This compound

  • Activation reagents (EDC/NHS)

  • Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS)

  • Analyte: Vancomycin or its derivatives

Procedure:

  • Electrode Cleaning: Clean the gold electrodes thoroughly (e.g., with piranha solution, followed by electrochemical cleaning).

  • SAM Formation: Immerse the cleaned electrodes in a solution of the thiol-linker to form a self-assembled monolayer with terminal carboxyl groups.

  • Activation: Activate the terminal carboxyl groups of the SAM using EDC/NHS.

  • Peptide Immobilization: Immerse the activated electrodes in a solution of this compound to covalently attach it to the SAM.

  • EIS Measurement:

    • Place the functionalized electrode in the electrochemical cell with the electrolyte solution.

    • Record a baseline EIS spectrum.

    • Incubate the electrode with a solution containing the analyte (vancomycin derivative).

    • Record the EIS spectrum after analyte binding.

  • Data Analysis: The binding of the analyte will increase the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plot to an equivalent circuit model. The change in Rct is proportional to the concentration of the analyte.

Data Presentation

Table 2: EIS Response for Vancomycin Detection

Analyte ConcentrationΔRct (Ohms)Standard Deviation
1 nM505
10 nM15012
100 nM45035
1 µM120090

Note: The data presented here are hypothetical and for illustrative purposes.

Visualization

EIS_Principle cluster_surface Electrode Surface Modification cluster_detection Detection Principle cluster_output Signal Output Gold_Electrode Gold Electrode SAM Self-Assembled Monolayer (Thiol-linker) Gold_Electrode->SAM Peptide Ac-Lys-D-Ala-D-Lac SAM->Peptide Binding Binding Event Peptide->Binding Vancomycin Vancomycin Vancomycin->Binding Impedance_Change Increase in Charge Transfer Resistance (Rct) Binding->Impedance_Change Nyquist_Plot Nyquist Plot Impedance_Change->Nyquist_Plot Rct_Value Quantify ΔRct Nyquist_Plot->Rct_Value QCM_Signaling cluster_sensor QCM Sensor QCM_Crystal Gold-Coated QCM Crystal Immobilized_Peptide Immobilized Ac-Lys-D-Ala-D-Lac QCM_Crystal->Immobilized_Peptide Analyte Analyte Binding (e.g., Vancomycin) Mass_Increase Mass Increase on Crystal Surface Analyte->Mass_Increase Frequency_Decrease Decrease in Resonance Frequency (Δf) Mass_Increase->Frequency_Decrease Signal Quantitative Mass Measurement Frequency_Decrease->Signal

References

Application Notes and Protocols for the Solid-Phase Synthesis of D-Ala-D-lactic acid Terminated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing a C-terminal D-alanyl-D-lactic acid (D-Ala-D-Lac) motif is of significant interest in drug development, particularly in the context of combating antibiotic resistance. This depsipeptide terminus is the hallmark of vancomycin-resistant bacteria, where the replacement of the native D-Ala-D-Ala terminus with D-Ala-D-Lac dramatically reduces the binding affinity of glycopeptide antibiotics like vancomycin.[1][2] The ability to synthetically produce these peptides is crucial for developing novel therapeutics, diagnostic tools, and for studying the mechanisms of antibiotic resistance.

Solid-phase peptide synthesis (SPPS) offers an efficient and robust methodology for the construction of these modified peptides. This document provides detailed protocols for the synthesis of D-Ala-D-Lac terminated peptides, focusing on the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy. The primary approach detailed herein involves the synthesis of a protected Fmoc-D-Ala-D-Lac-OH dipeptide building block, which is then incorporated into the peptide sequence during standard SPPS.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis
ReagentAbbreviationPurposeTypical Excess (equivalents)
Wang Resin-Solid support for anchoring the C-terminal amino acid-
N,N-DimethylformamideDMFPrimary solvent for washing and coupling-
DichloromethaneDCMSolvent for washing and some reaction steps-
Piperidine-Reagent for Fmoc deprotection-
N,N'-DiisopropylcarbodiimideDICCoupling agent3.0
1-HydroxybenzotriazoleHOBtCoupling additive to reduce racemization3.0
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUCoupling agent, particularly for hindered couplings2.9 - 4.5
N,N-DiisopropylethylamineDIPEABase for neutralization and coupling activation6.0 - 10.0
Trifluoroacetic acidTFAReagent for cleavage of the peptide from the resin-
TriisopropylsilaneTISScavenger to prevent side reactions during cleavage-
Table 2: Typical Yields and Purity
Synthesis StrategyResinOverall Crude Yield (%)Purity by RP-HPLC (%)Reference
Building Block ApproachWang Resin30 - 40>90 (after purification)[3]
Building Block ApproachTrityl Chloride Resin2 - 3Not reported[3]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-Ala-D-lactic acid (Fmoc-D-Ala-D-Lac-OH) Building Block

This protocol describes the solution-phase synthesis of the key dipeptide building block.

Materials:

  • Fmoc-D-Alanine (Fmoc-D-Ala-OH)

  • Benzyl D-lactate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Esterification:

    • Dissolve Fmoc-D-Ala-OH (1.0 eq) and Benzyl D-lactate (1.0 eq) in DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DCC (1.1 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography using a gradient of hexanes and ethyl acetate to yield Fmoc-D-Ala-D-Lac-OBn.

  • Deprotection:

    • Dissolve the purified Fmoc-D-Ala-D-Lac-OBn (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (1 atm) for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, Fmoc-D-Ala-D-Lac-OH.

Protocol 2: Solid-Phase Synthesis of a D-Ala-D-Lac Terminated Peptide

This protocol outlines the manual solid-phase synthesis of a model tripeptide, Ac-L-Ala-D-Ala-D-Lac-NH₂, using the pre-synthesized Fmoc-D-Ala-D-Lac-OH building block.

Materials:

  • Rink Amide resin

  • Fmoc-L-Alanine (Fmoc-L-Ala-OH)

  • Fmoc-D-Ala-D-Lac-OH building block

  • SPPS grade DMF and DCM

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (HATU, DIPEA)

  • Acetic anhydride

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Coupling (Fmoc-D-Ala-D-Lac-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Activation: In a separate vial, dissolve Fmoc-D-Ala-D-Lac-OH (3.0 eq), HATU (2.9 eq), in DMF.

    • Coupling: Add DIPEA (6.0 eq) to the activated solution and immediately add it to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Second Coupling (Fmoc-L-Ala-OH):

    • Fmoc Deprotection: Repeat the deprotection step as described above.

    • Activation and Coupling: Repeat the activation and coupling steps using Fmoc-L-Ala-OH.

    • Washing: Wash the resin as described above.

  • N-terminal Acetylation:

    • Treat the deprotected resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization

Materials:

  • Crude peptide

  • HPLC grade water and acetonitrile

  • 0.1% TFA

  • Reversed-phase C18 HPLC column

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture containing 0.1% TFA.

    • Purify the peptide by preparative reversed-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the desired peptide.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Analytical RP-HPLC: Confirm the purity of the final product using an analytical C18 column with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes).

    • Mass Spectrometry (ESI-MS): Determine the molecular weight of the purified peptide to confirm its identity.

Visualizations

Synthesis_Pathway Fmoc_D_Ala Fmoc-D-Ala-OH Protected_Depsipeptide Fmoc-D-Ala-D-Lac-OBn Fmoc_D_Ala->Protected_Depsipeptide DCC, DMAP DCM Benzyl_D_Lac Benzyl D-lactate Benzyl_D_Lac->Protected_Depsipeptide Building_Block Fmoc-D-Ala-D-Lac-OH (Building Block) Protected_Depsipeptide->Building_Block H2, Pd/C MeOH Peptide_Resin_1 Fmoc-D-Ala-D-Lac-Resin Building_Block->Peptide_Resin_1 Resin Rink Amide Resin Resin->Peptide_Resin_1 1. Fmoc Deprotection 2. Coupling with Building Block Peptide_Resin_2 Ac-L-Ala-D-Ala-D-Lac-Resin Peptide_Resin_1->Peptide_Resin_2 1. Fmoc Deprotection 2. Coupling with Fmoc-L-Ala-OH 3. Acetylation Fmoc_L_Ala Fmoc-L-Ala-OH Fmoc_L_Ala->Peptide_Resin_2 Final_Peptide Ac-L-Ala-D-Ala-D-Lac-NH2 (Final Product) Peptide_Resin_2->Final_Peptide Cleavage (TFA, TIS, H2O)

Caption: Chemical synthesis pathway for a D-Ala-D-Lac terminated peptide.

Experimental_Workflow Start Start Resin_Prep Resin Swelling & Washing Start->Resin_Prep Fmoc_Deprotection_1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection_1 Coupling_1 Couple Fmoc-D-Ala-D-Lac-OH Fmoc_Deprotection_1->Coupling_1 Wash_1 Wash Resin Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_2 Couple Fmoc-L-Ala-OH Fmoc_Deprotection_2->Coupling_2 Wash_2 Wash Resin Coupling_2->Wash_2 Acetylation N-terminal Acetylation Wash_2->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS Analysis Purification->Characterization End End Characterization->End

Caption: Experimental workflow for solid-phase synthesis.

References

Troubleshooting & Optimization

How to improve the yield of Ac-Lys-D-Ala-D-lactic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ac-Lys-D-Ala-D-lactic acid. This guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of this important depsipeptide. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach is a solution-phase synthesis involving three main stages:

  • Protecting Group Installation: Key functional groups on the starting materials (Nα-acetyl-L-lysine, D-alanine, and D-lactic acid) are protected to prevent unwanted side reactions.

  • Depsipeptide Formation: An ester bond is formed between the carboxyl group of a protected D-alanine and the hydroxyl group of a protected D-lactic acid.

  • Peptide Coupling and Deprotection: The protected Ac-Lys is coupled to the D-Ala-D-lactic acid depsipeptide, followed by the removal of all protecting groups to yield the final product.

Q2: Which protecting groups are recommended for this synthesis?

A2: A robust protecting group strategy is crucial for high yields. For the ε-amino group of lysine, acid-labile groups like tert-butyloxycarbonyl (Boc) or the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group are commonly used.[1][2][3] The choice depends on the desired deprotection conditions and orthogonality with other protecting groups. The α-amino group of D-alanine is typically protected with a group that can be removed selectively before the final coupling step, such as Fmoc if a multi-step approach is used, or Boc if it's removed along with the lysine side-chain protection.

Q3: What are the most critical factors affecting the overall yield?

A3: The two most critical steps are the formation of the ester (depsipeptide) bond and the amide (peptide) bond. Low yields are often attributed to:

  • Inefficient coupling reagents or conditions.

  • Side reactions such as racemization, especially during the activation of the carboxylic acid.[2][3]

  • Steric hindrance affecting the coupling efficiency.

  • Incomplete deprotection of intermediates.

  • Product loss during purification steps.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to check for the presence of side products, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is recommended.

Synthesis Workflow & Troubleshooting

The following diagram illustrates the key decision points and potential pitfalls in the synthesis of this compound.

G cluster_0 Stage 1: D-Ala-D-Lactic Acid Esterification cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Peptide Coupling cluster_3 Stage 4: Final Deprotection cluster_4 Troubleshooting A Start: Boc-D-Ala-OH + D-Lactic Acid Benzyl Ester B Coupling Reaction (e.g., EDC/DMAP) A->B C TLC/LC-MS Check B->C D Work-up & Purification C->D Complete T1 Low Yield in Stage 1? - Check reagent purity - Optimize coupling agent/base - Change solvent C->T1 Incomplete E Boc-D-Ala-D-Lac-OBn D->E F Selective Boc Removal (e.g., TFA in DCM) E->F G TLC/LC-MS Check F->G H H-D-Ala-D-Lac-OBn G->H Complete T2 Incomplete Deprotection? - Increase reaction time - Check TFA quality G->T2 Incomplete J Coupling Reaction (e.g., HATU/DIPEA) H->J I Start: Ac-Lys(Z)-OH + H-D-Ala-D-Lac-OBn I->J K TLC/LC-MS Check J->K L Work-up & Purification K->L Complete T3 Low Yield in Stage 3? - Use stronger coupling agent - Check for racemization K->T3 Incomplete M Protected Tripeptide L->M N Hydrogenolysis (Pd/C, H2) M->N O Final Purification (HPLC) N->O P This compound O->P T4 Purification Issues? - Optimize HPLC gradient - Check for insoluble byproducts O->T4 Low Purity

Caption: Synthetic workflow and troubleshooting for this compound.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low Yield in Depsipeptide (Ester) Formation 1. Inefficient Activation: The carboxylic acid of D-alanine is not being activated effectively.- Switch to a more suitable coupling reagent. For ester formation, carbodiimides like EDC with an acyl-transfer catalyst like DMAP are common.[4][5] - Ensure all reagents are anhydrous, as water will consume the activated intermediate.
2. Side Reactions: Formation of N-acylurea byproduct when using carbodiimides.- Add HOBt or Oxyma Pure to the reaction mixture. These additives form a more stable active ester, suppressing N-acylurea formation and reducing racemization.[6] - Change the order of addition: pre-activate the acid before adding the alcohol component.[5]
Low Yield in Peptide (Amide) Coupling 1. Steric Hindrance: The incoming Ac-Lys(Z)-OH is sterically bulky, hindering its approach to the amino group of the depsipeptide.- Use a more powerful coupling reagent like HATU or HBTU, which are known to be effective for sterically hindered couplings.[7][8] - Increase the reaction temperature slightly (e.g., from 0°C to room temperature), monitoring carefully for racemization.
2. Racemization: The activated Ac-Lys(Z)-OH loses its stereochemical integrity.- Perform the coupling at low temperatures (0°C). - Use additives like HOBt or HOAt. HATU is particularly effective at minimizing racemization.[7][8]
3. Guanidinylation: If using uronium/aminium reagents (HBTU, HATU), the reagent can react with the free N-terminal amine, capping the chain.- Pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding it to the amine component. This minimizes the concentration of free coupling reagent available to react with the amine.[9]
Multiple Spots on TLC/HPLC after Coupling 1. Incomplete Reaction: Starting materials are still present.- Increase reaction time. - Add a slight excess (1.1-1.2 equivalents) of the acylating species.
2. Diketopiperazine Formation: The deprotected H-D-Ala-D-Lac-OBn can cyclize, especially if left for extended periods before the next coupling step.- Use the deprotected di-depsipeptide immediately in the next coupling step. Avoid storing it.[9][10]
3. Presence of Diastereomers: Racemization has occurred at one of the chiral centers.- Analyze the product using chiral HPLC.[11][12][13] - Re-optimize the coupling conditions (lower temperature, different additives) as described above.
Final Product is Difficult to Purify 1. Poor Solubility: The final product or impurities may have poor solubility in the HPLC mobile phase.- Screen different solvent systems (e.g., acetonitrile/water vs. methanol/water). - Add modifiers like 0.1% TFA to both aqueous and organic phases to improve peak shape.
2. Co-eluting Impurities: Side products from the synthesis have similar retention times to the desired product.- Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution. - Consider an alternative purification method, such as ion-exchange chromatography, if applicable.

Data on Coupling Reagent Efficiency

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions. The following table provides an illustrative comparison of common reagents for the two key coupling steps. Yields are representative and may vary based on specific reaction conditions.

Reaction Stage Coupling System Typical Reaction Time Illustrative Yield (%) Key Considerations
Depsipeptide Formation EDC / DMAP12-24 h65-75%Cost-effective. Risk of N-acylurea side product. DMAP is crucial as an acyl-transfer catalyst.[5][14]
(Ester Bond)DCC / DMAP12-24 h60-70%Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.
MSNT / NMI2-4 h70-80%Effective for sterically hindered esterifications, but reagents are more specialized.
Peptide Coupling EDC / HOBt8-16 h70-85%Standard, reliable method. HOBt suppresses racemization and improves yield compared to EDC alone.[6]
(Amide Bond)HBTU / DIPEA1-3 h85-95%Fast and efficient. Byproducts are generally water-soluble, simplifying work-up.[15][16]
HATU / DIPEA30-60 min>95%Highly efficient, especially for difficult or sterically hindered couplings. Minimizes racemization effectively.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Boc-D-Ala-D-Lactic acid Benzyl Ester
  • Reagents & Setup:

    • Dissolve Boc-D-Ala-OH (1.0 eq) and D-lactic acid benzyl ester (1.1 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Add 4-(Dimethylamino)pyridine (DMAP) (1.2 eq).

  • Reaction:

    • Slowly add a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitoring & Work-up:

    • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

    • Once complete, dilute the mixture with DCM. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure depsipeptide.

Protocol 2: Synthesis of Ac-Lys(Z)-D-Ala-D-Lactic Acid
  • Boc Deprotection:

    • Dissolve the purified Boc-D-Ala-D-lactic acid benzyl ester from Protocol 1 in a 30% solution of Trifluoroacetic Acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours until TLC confirms complete removal of the Boc group.

    • Co-evaporate with toluene several times to remove excess TFA, yielding the amine salt.

  • Peptide Coupling:

    • Dissolve Nα-Acetyl-Nε-Z-L-lysine (Ac-Lys(Z)-OH) (1.0 eq) in anhydrous DMF.

    • Add HATU (1.0 eq) and allow to pre-activate for 2-3 minutes.[7]

    • In a separate flask, dissolve the deprotected depsipeptide amine salt (1.1 eq) in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Add the pre-activated acid solution to the amine solution at 0°C.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up & Final Deprotection:

    • Monitor by LC-MS. Upon completion, dilute with Ethyl Acetate and perform aqueous washes as in Protocol 1.

    • Purify the protected tripeptide by column chromatography.

    • Dissolve the purified product in Methanol. Add Pd/C (10% by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitored by LC-MS).

  • Final Purification:

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate and purify the final product, this compound, by preparative reverse-phase HPLC.

References

Technical Support Center: Purification of Synthetic Depsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic depsipeptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude synthetic depsipeptides?

A1: Crude synthetic depsipeptides often contain a variety of impurities stemming from the synthesis process. The most common impurities include:

  • Deletion sequences: Peptides missing one or more amino or hydroxy acid residues due to incomplete coupling reactions.[1]

  • Truncation sequences: Peptides that have been prematurely terminated during synthesis.[1]

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[1]

  • Products of side reactions: These can include by-products from aspartimide formation, oxidation of sensitive residues (e.g., methionine, tryptophan), or racemization.[1][2]

  • Reagent-related impurities: Residual scavengers (e.g., thiols) and cleavage cocktail components like trifluoroacetic acid (TFA) are common.[3]

Q2: What purity level is required for my depsipeptide application?

A2: The required purity level for your depsipeptide depends on its intended application. Here are some general guidelines:

  • >85% Purity: Suitable for immunological applications such as polyclonal antibody production.[4]

  • >90% Purity: Generally acceptable for in vitro studies, bioassays, and structure-activity relationship (SAR) studies.[2][4]

  • >95% Purity: Recommended for quantitative in vitro assays like ELISA, enzymology, and cell-based assays.[4]

  • >98% Purity: Typically required for in vivo studies, clinical trials, and structural studies like NMR or X-ray crystallography.[2][4]

Q3: What is the difference between peptide purity and net peptide content?

A3: It is crucial to distinguish between peptide purity and net peptide content:

  • Peptide Purity: Refers to the percentage of the target depsipeptide relative to other peptide-related impurities, as typically determined by HPLC.[5]

  • Net Peptide Content: Represents the percentage of the target depsipeptide by weight in the final lyophilized powder, which also contains non-peptide components like water and counterions (e.g., TFA).[5] Even a highly pure peptide (>99% by HPLC) may have a net peptide content of 70-80%.[5]

Troubleshooting Guides

Problem 1: Low Yield of Purified Depsipeptide

Q: I am getting a very low yield after purification. What are the potential causes and how can I improve it?

A: Low recovery of your target depsipeptide can be attributed to several factors throughout the synthesis and purification process.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inefficient Solid-Phase Synthesis Optimize coupling and deprotection steps during synthesis. Incomplete reactions at each step can significantly reduce the overall yield of the full-length peptide.[1]
Peptide Aggregation Aggregation can lead to precipitation and loss of material during purification.[6] To mitigate this, try working at lower concentrations, adjusting the pH of your buffers away from the peptide's isoelectric point (pI), or adding organic modifiers to the mobile phase.[6]
Poor Solubility of Crude Peptide If the crude depsipeptide does not fully dissolve before injection, a significant portion will be lost. Test different solubilization conditions. For basic depsipeptides, dissolving in a dilute acidic solution (e.g., 0.1% TFA or 1% acetic acid) can improve solubility.[6] For highly hydrophobic depsipeptides, a small amount of organic solvent like acetonitrile or a chaotropic agent like guanidinium hydrochloride may be necessary.[6]
Suboptimal Purification Method The chosen purification method may not be suitable for your specific depsipeptide. If using RP-HPLC, consider optimizing the gradient, trying a different stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides), or exploring alternative techniques like flash chromatography.[6]
Hydrolytic Degradation The ester bond in depsipeptides is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. Perform purification steps at low temperatures (4°C) and use buffers with a pH that ensures the stability of your depsipeptide.
Problem 2: Poor Peak Shape in RP-HPLC (Tailing or Broadening)

Q: My depsipeptide peak is tailing or very broad during RP-HPLC purification. How can I improve the peak shape?

A: Poor peak shape in RP-HPLC is a common issue that can compromise resolution and the purity of collected fractions.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols Basic residues (e.g., arginine, lysine) can interact with residual silanol groups on the silica-based column, causing peak tailing. Ensure your mobile phase is acidic (e.g., contains 0.1% TFA) to protonate the silanols and minimize these interactions.[6]
Depsipeptide Aggregation on the Column Aggregation during the chromatographic run can lead to broad peaks.[6] Try reducing the sample load on the column or adding a small amount of organic solvent (e.g., acetonitrile) to your sample diluent.[6]
Column Overload Injecting too much depsipeptide can saturate the stationary phase and lead to peak distortion. Reduce the amount of sample injected onto the column.[6]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and conformation of the depsipeptide, influencing its interaction with the stationary phase. Experiment with different mobile phase pH values to find the optimal condition for your depsipeptide.
Slow Kinetics of Isomerization Some depsipeptides may exist as slowly interconverting conformers, which can result in broadened peaks. Try running the purification at a higher temperature (e.g., 40-60°C) to accelerate the interconversion, which may lead to sharper peaks.
Problem 3: Co-elution of Impurities with the Main Peak

Q: I am unable to separate my target depsipeptide from a closely eluting impurity. What can I do?

A: Co-eluting impurities are a significant challenge in achieving high purity. Several strategies can be employed to improve resolution.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Resolution The impurity has a very similar hydrophobicity to your target depsipeptide. Optimize the HPLC gradient by making it shallower around the elution time of your main peak to improve separation.[6]
Use of a Different Stationary Phase If a C18 column is not providing sufficient resolution, consider a different stationary phase. A C8 or Phenyl column may offer different selectivity and resolve the impurity.[6]
Orthogonal Purification Method If co-elution persists, an orthogonal purification method may be necessary. For example, if you are using low pH RP-HPLC, try a high pH RP-HPLC method or a different technique like ion-exchange chromatography.
Oxidized or Deamidated Impurities Oxidized or deamidated forms of your depsipeptide may have very similar retention times. Optimize synthesis and handling conditions to minimize the formation of these impurities. Adding antioxidants during cleavage and purification may also help.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification of a Synthetic Depsipeptide

This protocol outlines a general method for the purification of a crude synthetic depsipeptide using preparative RP-HPLC.

Materials:

  • Crude lyophilized depsipeptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

  • HPLC system with a UV detector and fraction collector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.[7]

  • Sample Preparation:

    • Dissolve the crude depsipeptide in a minimal amount of a suitable solvent. Start with Mobile Phase A or a mixture of A and B. If solubility is low, a small amount of pure ACN or DMSO can be used.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]

  • Method Development on an Analytical Scale (Optional but Recommended):

    • Before proceeding to the preparative scale, optimize the separation on an analytical C18 column (e.g., 4.6 x 250 mm).[8]

    • Inject a small amount of the dissolved crude depsipeptide and run a scouting gradient (e.g., 5% to 95% B over 30 minutes).

    • Based on the retention time of the target depsipeptide, develop a shallower, focused gradient for the preparative run.[8]

  • Preparative Purification:

    • Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

    • Inject the filtered sample onto the column.

    • Run the optimized gradient. A typical gradient for a depsipeptide might be a linear increase of 1% B per minute.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak. It is advisable to collect multiple fractions across the peak.[8]

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the combined pure fractions and lyophilize to obtain the purified depsipeptide as a white powder.[8]

Protocol 2: Flash Chromatography for Depsipeptide Purification

Flash chromatography can be a rapid and efficient alternative to preparative HPLC, especially for larger quantities of crude material.[9]

Materials:

  • Crude lyophilized depsipeptide

  • Reversed-phase flash column (e.g., C18)

  • Flash chromatography system

  • Solvents (e.g., water, acetonitrile, with or without modifiers like TFA or ammonium hydroxide)

Procedure:

  • Method Development:

    • An initial analytical HPLC run is highly recommended to determine the approximate elution conditions for the target depsipeptide.[10]

  • Sample Preparation:

    • Dissolve the crude depsipeptide in a minimal volume of a strong solvent like DMSO or DMF.

  • Column Equilibration:

    • Equilibrate the flash column with the starting mobile phase composition.

  • Purification:

    • Load the dissolved sample onto the column.

    • Run a gradient based on the analytical HPLC data. Flash chromatography typically uses a steeper gradient than HPLC.[10]

    • Collect fractions based on UV absorbance.

  • Fraction Analysis and Processing:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Combine the pure fractions and proceed with lyophilization as described for HPLC.

Data Presentation

Table 1: Comparison of Arginine Protecting Groups and Their Impact on Crude Peptide Purity

The choice of protecting group for arginine's side chain can significantly impact the purity of the crude peptide after synthesis and cleavage.

Protecting GroupStructureCleavage ConditionsTypical Crude Purity RangeKey Advantages/Disadvantages
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Sulfonyl-basedMildly acidic (e.g., TFA)60-80%Advantage: High lability allows for clean and fast deprotection. Disadvantage: Can be too labile for very long or complex syntheses.
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)Sulfonyl-basedModerately acidic (e.g., TFA)50-70%Advantage: More stable than Pbf. Disadvantage: Slower cleavage can lead to more side reactions.
Tos (Tosyl)Sulfonyl-basedHarsh (e.g., HF)40-60%Advantage: Very stable. Disadvantage: Requires harsh, hazardous cleavage conditions, less compatible with sensitive peptides.

Note: Crude purity is highly dependent on the specific peptide sequence, length, and synthesis conditions. The provided ranges are estimates based on typical outcomes. One study demonstrated that for a specific peptide, a 3-hour cleavage with TFA resulted in 69% of the desired product when using Arg(Pbf), compared to only 46% with Arg(Pmc), highlighting the impact of protecting group choice on yield and purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Depsipeptide Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude Crude Depsipeptide Cleavage->Crude Solubilization Solubilization of Crude Product Crude->Solubilization Purification RP-HPLC or Flash Chromatography Solubilization->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Depsipeptide Lyophilization->Final_Product

Caption: Experimental workflow for depsipeptide synthesis and purification.

Caption: Troubleshooting decision tree for depsipeptide purification.

References

Technical Support Center: Optimizing HPLC-MS/MS for D-lactic Acid Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of D-lactic acid in urine using HPLC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation necessary for D-lactic acid quantification?

A1: D-lactic acid and its enantiomer, L-lactic acid, are stereoisomers with identical chemical formulas and physical properties, making them indistinguishable by a standard mass spectrometer.[1][2] Chiral chromatography is essential to separate these two isomers before they enter the mass spectrometer, allowing for accurate quantification of D-lactic acid without interference from the typically more abundant L-lactic acid.[1][2]

Q2: What type of HPLC column is recommended for separating D- and L-lactic acid?

A2: Chiral stationary phases are required for the enantiomeric separation of D- and L-lactic acid. Columns based on macrocyclic glycopeptides, such as those with teicoplanin or ristocetin A stationary phases, are highly effective.[2][3][4] Specifically, the Astec CHIROBIOTIC® R and Chirobiotic Teicoplanin Aglycone (TAG) columns have been successfully used for this application.[1][3][5]

Q3: Is derivatization of D-lactic acid necessary before LC-MS/MS analysis?

A3: Derivatization is not always necessary, as direct analysis of underivatized lactic acid is possible with the appropriate chiral column.[1][2] However, derivatization can be a useful strategy in certain situations. For instance, it can be used to enable separation on a more common reversed-phase (non-chiral) column by creating diastereomers.[6][7] Additionally, certain derivatizing agents can improve ionization efficiency and, therefore, the sensitivity of the MS/MS detection.[7]

Q4: What are typical MRM transitions for D-lactic acid?

A4: For underivatized lactic acid (molecular weight 90.08 g/mol ), the deprotonated molecule [M-H]⁻ with an m/z of 89 is commonly used as the precursor ion in negative ionization mode. The product ions are typically fragments resulting from collision-induced dissociation. A common transition is 89.0 -> 43.0.[8] It is crucial to optimize the collision energy for your specific instrument to achieve the best sensitivity.[9][10]

Q5: What are the expected concentration ranges for D-lactic acid in urine?

A5: In healthy individuals, D-lactic acid levels in urine are generally low.[3] One study reported a normal range of 0 to 5 µg/mg creatinine.[3] Elevated levels can be indicative of bacterial overgrowth in the gastrointestinal tract, which is often associated with conditions like short-bowel syndrome.[11][12]

Troubleshooting Guides

Issue 1: Poor or No Separation of D- and L-Lactic Acid Peaks
Possible Cause Suggested Solution
Incorrect Column Ensure you are using a chiral column specifically designed for enantiomeric separations, such as an Astec CHIROBIOTIC® R or a Chirobiotic TAG column.[1][3]
Inappropriate Mobile Phase The mobile phase composition is critical for chiral separation. For polar organic mode on a teicoplanin-based column, a mixture of ethanol or acetonitrile with a small percentage of water and additives like acetic acid/triethylamine can be effective.[4][5] Always prepare fresh mobile phase.
Column Degradation Chiral columns can degrade over time, especially if exposed to harsh conditions. Check the column's performance with a standard mixture. If performance is poor, it may need to be replaced.
Incorrect Flow Rate Optimize the flow rate for your column dimensions. A suboptimal flow rate can lead to poor resolution.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Suboptimal MS Parameters The collision energy and other MS parameters must be optimized for D-lactic acid.[9][13] Perform an infusion of a D-lactic acid standard to determine the optimal MRM transitions and collision energies for your specific instrument.
Ion Suppression (Matrix Effects) The urine matrix is complex and can significantly suppress the ionization of D-lactic acid.[14][15][16] Implement a more effective sample preparation method, such as supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove interfering compounds.[17][18] Using a stable isotope-labeled internal standard (e.g., D-lactic acid-¹³C₃) is highly recommended to compensate for matrix effects.[8][18]
Inefficient Sample Preparation If using an extraction method, ensure the pH is optimized for the recovery of an acidic compound like lactic acid. Supported liquid extraction has been shown to be an effective method for concentrating lactic acid enantiomers from urine.[12][17]
Contamination of the Ion Source A dirty ion source can lead to a significant drop in signal intensity.[19] Clean the ion source according to the manufacturer's protocol.
Issue 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. It is recommended to allow at least 5-10 column volumes of mobile phase to pass through before the first injection of a sequence.[20]
Changes in Mobile Phase Composition If the mobile phase is prepared by mixing solvents online, fluctuations in the pump's proportioning valves can cause retention time shifts.[20] Premixing the mobile phase can sometimes provide more consistent results. Also, ensure the mobile phase solvents have not evaporated, which would alter their composition.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature. Temperature fluctuations can significantly impact retention times on HPLC columns.
Column Overloading Injecting too much sample can lead to peak shape distortion and shifts in retention time.[20] Try diluting the sample further.
Issue 4: Peak Tailing or Splitting
Possible Cause Suggested Solution
Column Contamination or Damage The column frit may be blocked, or the stationary phase may be contaminated. Try back-flushing the column (if the manufacturer allows it) or using a guard column to protect the analytical column.[19]
Sample Solvent Incompatibility The solvent used to dissolve the final sample extract should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.[20]
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or ionic strength can sometimes mitigate these effects.

Data Presentation

Table 1: HPLC-MS/MS Method Parameters for D-Lactic Acid Quantification

ParameterRecommended Conditions
HPLC Column Astec® CHIROBIOTIC® R, 5 µm, 15 cm x 2.1 mm[17] or Chirobiotic TAG[3][5]
Mobile Phase Isocratic elution with 85% acetonitrile, 10% water, and 5% acetic acid[17]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition Precursor Ion (m/z): 89.0; Product Ion (m/z): 43.0[8]
Internal Standard D-Lactic acid-¹³C₃ or L-Lactic acid-¹³C₃

Table 2: Performance Characteristics of D-Lactic Acid Quantification Methods in Urine

ParameterMethod 1[12]Method 2[3]Method 3[6]
Linearity Range 0.5 - 100 µmol/L0.5 - 160.8 mg/L8.1 nmol/mmol creatinine (LOD)
Limit of Detection (LOD) 0.125 µmol/L0.4 mg/L8.1 nmol/mmol creatinine
Limit of Quantification (LOQ) 0.5 µmol/L1.3 mg/LNot Reported
Sample Preparation Supported Liquid ExtractionDilutionDerivatization, Protein Precipitation
Internal Standard Not specifiedNot specifiedLabeled Lactate

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is adapted from a method demonstrated to be effective for concentrating D-lactic acid from urine.[12][17]

  • Sample Centrifugation: Centrifuge urine samples at 18,000 x g for 5 minutes to remove any particulate matter.

  • Acidification: Add 25 µL of 27% HCl to 1 mL of the urine supernatant.

  • Loading: Load the acidified sample onto an SLE column (e.g., Extrelut® NT1).

  • Elution: After the sample has been absorbed, elute the lactic acid with 6 mL of 2-methyl-2-butanol.

  • Evaporation: Evaporate the eluate to dryness at 65°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 80 µL of the mobile phase (e.g., 85% acetonitrile, 10% water, 5% acetic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 18,000 x g for 5 minutes.

  • Injection: Inject 20 µL of the supernatant into the HPLC-MS/MS system.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Centrifuge1 Centrifuge (18,000 x g) Urine->Centrifuge1 Acidify Acidify with HCl Centrifuge1->Acidify SLE Supported Liquid Extraction Acidify->SLE Evaporate Evaporate to Dryness SLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject LC Chiral HPLC Separation (D- and L-Lactic Acid) Inject->LC MS Mass Spectrometer (Ionization) LC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for D-lactic acid quantification in urine.

Troubleshooting Start Low Signal Intensity? CheckMS Optimize MRM Transitions & Collision Energy Start->CheckMS Yes CheckMatrix Investigate Matrix Effects CheckMS->CheckMatrix ImprovePrep Enhance Sample Cleanup (SPE or SLE) CheckMatrix->ImprovePrep Suppression Observed CleanSource Clean Ion Source CheckMatrix->CleanSource No Suppression UseIS Use Stable Isotope-Labeled Internal Standard ImprovePrep->UseIS Resolved Problem Resolved UseIS->Resolved CleanSource->Resolved

Caption: Troubleshooting logic for low signal intensity issues.

References

Troubleshooting low signal in vancomycin binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vancomycin Binding Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter during your vancomycin binding assays, helping you to identify and resolve issues that can lead to low signal and unreliable results.

Issue 1: Weak or No Signal in a Competitive Immunoassay (e.g., ELISA, FPIA, PETINIA)

Question: I am performing a competitive vancomycin immunoassay, and my signal (e.g., absorbance, fluorescence polarization, turbidity) is consistently low or absent, even for my zero-vancomycin control. What are the possible causes and solutions?

Answer:

A weak or absent signal in a competitive immunoassay suggests a fundamental problem with the assay setup or reagents. In this format, a low signal for the zero-vancomycin control indicates that the labeled vancomycin is not effectively binding to the antibody.

Potential Causes and Troubleshooting Steps:

  • Incorrect Reagent Preparation or Order of Addition:

    • Solution: Carefully review the manufacturer's protocol to ensure all reagents were prepared correctly and added in the specified order.[1] For example, in a particle-enhanced turbidimetric inhibition immunoassay (PETINIA), the vancomycin-coated microparticles, sample, and anti-vancomycin antibody must be combined correctly for the agglutination reaction to occur.[2][3]

  • Low Antibody Concentration:

    • Solution: The concentration of the primary or secondary antibody may be too low to generate a detectable signal. Consider performing a titration experiment to determine the optimal antibody concentration.[1][4]

  • Inactive or Degraded Reagents:

    • Antibody/Conjugate Inactivity: Antibodies and enzyme conjugates can lose activity if not stored properly or if they are past their expiration date.

      • Solution: Use a new, validated batch of antibodies or conjugates.[1] Store all reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[5]

    • Substrate Degradation: The substrate for the enzyme conjugate (e.g., TMB in an ELISA) may be degraded.

      • Solution: Prepare fresh substrate before each experiment and protect it from light.[6]

  • Incompatible Primary and Secondary Antibodies:

    • Solution: Ensure that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary antibody if the primary antibody was raised in a mouse).[1]

  • Inefficient Plate Coating (ELISA):

    • Solution: The capture antibody or antigen may not be adhering properly to the microplate wells. Use plates specifically designed for ELISAs and consider increasing the coating incubation time (e.g., overnight at 4°C).[1][7]

  • Suboptimal Incubation Times or Temperatures:

    • Solution: Ensure that all incubation steps are performed for the recommended duration and at the correct temperature to allow for sufficient binding.[6]

  • Instrument Settings:

    • Solution: Verify that the plate reader settings (e.g., excitation and emission wavelengths for fluorescence-based assays) are appropriate for your assay.[8]

Issue 2: Signal is Lower Than Expected in the Presence of Vancomycin (Competitive Assays)

Question: My zero-vancomycin control gives a strong signal, but the signal reduction for my samples containing vancomycin is less than expected, suggesting a lower concentration than anticipated. What could be causing this?

Answer:

In a competitive assay, a weaker-than-expected signal drop in the presence of the analyte (vancomycin) indicates that the vancomycin in the sample is not effectively competing with the labeled vancomycin for antibody binding sites.

Potential Causes and Troubleshooting Steps:

  • Problems with the Standard Curve:

    • Degraded Standards: The vancomycin standards may have degraded, leading to an inaccurate standard curve.

      • Solution: Prepare fresh standards from a reliable stock solution.[1]

    • Improper Dilution: Errors in the serial dilution of the standards can lead to an inaccurate curve.

      • Solution: Carefully reprepare the standard dilutions and ensure accurate pipetting.

  • Matrix Effects:

    • Interfering Substances: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen interaction.

      • Solution: Use a sample diluent that is similar to the matrix of your standards and samples.[5] If interference is suspected, perform a spike and recovery experiment to confirm.

  • Presence of Heterophile Antibodies or Rheumatoid Factor:

    • Solution: In rare cases, patient samples may contain heterophile antibodies that can interfere with immunoassays, sometimes leading to erroneously low results.[2] Similarly, rheumatoid factor can cause interference.[9] If this is suspected, consider using heterophile blocking tubes or an alternative assay method.[10]

  • Incorrect Sample Handling and Preparation:

    • Solution: Ensure that samples are collected, processed, and stored according to the recommended procedures to prevent degradation of vancomycin.[2]

Issue 3: Low Signal in Aptamer-Based Assays

Question: I am using an electrochemical aptamer-based (E-AB) sensor to detect vancomycin, but I am observing no or very low signal gain upon adding my sample. What are the potential reasons?

Answer:

Low signal in an E-AB sensor for vancomycin suggests that the binding of vancomycin to the aptamer is not inducing the expected conformational change required for signal generation.

Potential Causes and Troubleshooting Steps:

  • Inappropriate Aptamer Construct:

    • Solution: The specific aptamer sequence and its modification (e.g., truncation, addition of a redox reporter) are critical for proper function. Some constructs may not undergo the necessary conformational change upon binding.[11][12] It may be necessary to optimize the aptamer sequence length.[11]

  • Issues with Sensor Fabrication:

    • Solution: The self-assembled monolayer on the electrode surface may be suboptimal. Follow established protocols for sensor fabrication carefully.[12]

  • Suboptimal Assay Conditions:

    • Solution: The performance of E-AB sensors can be influenced by factors such as the square-wave frequency used for measurement. This parameter may need to be optimized to achieve a "signal-on" or "signal-off" response in the desired concentration range.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for vancomycin binding assays.

Table 1: Vancomycin Immunoassay Parameters

ParameterAssay TypeValue/RangeReference
Therapeutic Range (Trough) Immunoassays10 - 20 µg/mL[2][14][15]
Assay Range QMS PETINIA2.5 - 100.0 µg/mL[2]
Limit of Quantification (LOQ) QMS PETINIA2.0 µg/mL[2]
Linear Range Vancomycin ELISA Kit0 - 100 µg/mL[3]
Limit of Detection (LOD) Europium Nanoparticle LFIA69.2 ng/mL[16]

Table 2: Factors Influencing Vancomycin Binding

FactorEffect on Binding/AssayOptimal Condition/NoteReference
pH Can affect protein binding of vancomycin.Varies by assay; for HPLC, a mobile phase pH of 3.8-4.0 has been used.[17]
Interfering Substances Immunoglobulins (e.g., IgM, IgA paraproteins), heterophile antibodies, and rheumatoid factor can cause falsely elevated or low results in immunoassays.Consider alternative methods like HPLC or use blocking agents if interference is suspected.[9][10][18][19][20]
Vancomycin Degradation Products Can cross-react with some immunoassays, leading to inaccurate results.HPLC methods can often distinguish between vancomycin and its degradation products.[14]

Experimental Protocols

Protocol 1: Vancomycin Competitive ELISA

This protocol is a general guideline for a competitive ELISA to determine vancomycin concentration.

  • Plate Coating:

    • Dilute the vancomycin-protein conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 250 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times as described above.

  • Competition Reaction:

    • Prepare vancomycin standards and samples. A typical standard curve might range from 0 to 1000 ng/mL.[5]

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of diluted anti-vancomycin antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 4 times as described above.[5]

  • Detection:

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times as described above.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of vancomycin in the sample.

Protocol 2: Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETINIA)

This protocol outlines the general principle of a PETINIA for vancomycin quantification.[21]

  • Reagent Preparation:

    • Prepare the vancomycin-coated microparticle reagent and the anti-vancomycin antibody reagent according to the manufacturer's instructions.

    • Prepare vancomycin calibrators and controls.

  • Assay Procedure (typically automated):

    • The analyzer mixes the sample (or calibrator/control) with the anti-vancomycin antibody reagent.

    • The vancomycin-coated microparticle reagent is then added.

    • The instrument measures the change in absorbance (turbidity) over time at specific wavelengths (e.g., 545 nm and 694 nm).[21]

  • Principle of Detection:

    • In the absence of vancomycin in the sample, the antibody binds to the vancomycin on the microparticles, causing them to agglutinate. This results in a rapid increase in turbidity.

    • When vancomycin is present in the sample, it competes with the vancomycin on the microparticles for the antibody binding sites. This inhibits agglutination, leading to a slower rate of increase in turbidity.

    • The rate of change in absorbance is inversely proportional to the concentration of vancomycin in the sample.

Visualizations

The following diagrams illustrate key workflows and relationships in vancomycin binding assays.

Competitive_Immunoassay_Workflow cluster_plate Microplate Well cluster_interpretation Signal Interpretation A 1. Coat with Vancomycin-Conjugate B 2. Block Non-specific Sites A->B C 3. Add Sample/Standard + Anti-Vancomycin Ab B->C D 4. Add Enzyme-Linked Secondary Ab C->D E 5. Add Substrate D->E F 6. Measure Signal E->F High_Vanco High Vancomycin in Sample Low_Signal Low Signal High_Vanco->Low_Signal Low_Vanco Low Vancomycin in Sample High_Signal High Signal Low_Vanco->High_Signal

Caption: Workflow of a competitive immunoassay for vancomycin detection.

Caption: Troubleshooting guide for low signal in vancomycin binding assays.

References

Ac-Lys-D-Ala-D-lactic acid stability and degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ac-Lys-D-Ala-D-lactic acid in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound, a depsipeptide, in an aqueous solution is the hydrolysis of the ester bond linking the D-Alanine and D-lactic acid residues.[1] This reaction results in the cleavage of the molecule into two main fragments: Ac-Lys-D-Alanine and D-lactic acid.

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound is primarily influenced by the pH and temperature of the aqueous solution.[1] The rate of hydrolysis of the ester bond is highly dependent on these two factors. Generally, higher temperatures accelerate degradation.[1] The pH has a more complex effect, with stability often being optimal in a slightly acidic to neutral pH range.

Q3: What are the expected degradation products of this compound?

A3: The expected primary degradation products from the hydrolysis of the ester bond are Nα,Nε-diacetyl-L-lysyl-D-alanine and D-lactic acid. Depending on the pH, further degradation of the peptide backbone (the amide bond between Lys and Ala) could occur over longer periods or under harsh conditions, but this is generally a slower process than the ester hydrolysis.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation of depsipeptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This technique allows for the separation and quantification of the parent compound (this compound) and its degradation products over time. Liquid chromatography-mass spectrometry (LC-MS) can also be used for identification of the degradation products.

Q5: What is the recommended storage condition for this compound solutions?

A5: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage, to slow down the rate of hydrolysis.[1] It is also advisable to use a buffer system that maintains a pH where the compound is most stable, which often falls in the slightly acidic range (e.g., pH 4-6) for many peptides.[1]

Troubleshooting Guide

Q: I am observing a rapid loss of my compound's activity in my experiments. What could be the cause?

A: Rapid loss of activity is likely due to the chemical instability of the depsipeptide, specifically the hydrolysis of the ester bond.

  • pH-Mediated Hydrolysis: The pH of your solution may not be optimal for the stability of this compound. Depsipeptides exhibit varying stability at different pH values.[1]

  • Elevated Temperature: The experimental temperature may be too high, accelerating the degradation process.[1]

Solution:

  • Optimize pH: Conduct a pH stability study to determine the optimal pH for your compound. A general protocol is provided in this guide.

  • Control Temperature: Whenever possible, perform experiments at lower temperatures (e.g., on ice or at 2-8°C).[1]

  • Fresh Solutions: Prepare solutions fresh before each experiment to minimize the impact of degradation over time.

Q: I see unexpected peaks appearing in my HPLC analysis of an aged solution of this compound. What are they?

A: These new peaks are likely the degradation products of your compound. The primary degradation products will be Ac-Lys-D-Alanine and D-lactic acid. You can confirm the identity of these peaks by synthesizing or purchasing authentic standards of the expected degradation products and comparing their retention times in your HPLC system. LC-MS analysis would also be highly informative for identifying these species.

Quantitative Data Summary

ParameterConditionExpected Impact on StabilityRationale
pH Acidic (e.g., pH < 4)DecreasedAcid-catalyzed hydrolysis of the ester bond.
Neutral (e.g., pH 6-7.4)Generally HigherLower rates of acid or base-catalyzed hydrolysis.
Basic (e.g., pH > 8)Significantly DecreasedBase-catalyzed hydrolysis (saponification) of the ester bond is typically rapid.
Temperature Low (2-8°C)HighReduces the kinetic energy available for the hydrolysis reaction.[1]
Ambient (~25°C)ModerateModerate rate of hydrolysis.
Elevated (>37°C)LowSignificantly accelerates the rate of the hydrolysis reaction.[1]

Experimental Protocols

Protocol: pH Stability Study of this compound

This protocol outlines a general method to determine the pH stability profile of this compound.

1. Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Reverse-phase HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of organic solvent if necessary, followed by dilution in buffer).

  • In separate vials, dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the different pH buffers.

  • Immediately after preparation (t=0), take an aliquot from each vial and analyze it by RP-HPLC to determine the initial peak area of the intact this compound.

  • Incubate all vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial and analyze them by RP-HPLC.

  • For each time point and pH, calculate the percentage of this compound remaining relative to the t=0 sample.

  • Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics. The pH at which the degradation is slowest is the optimal pH for stability under these temperature conditions.

Visualizations

Degradation Pathway of this compound cluster_reactants Reactants cluster_products Degradation Products This compound This compound H2O H2O Ac-Lys-D-Alanine Ac-Lys-D-Alanine D-lactic acid D-lactic acid Ac-Lys-D-Ala-D-lactic acidH2O Ac-Lys-D-Ala-D-lactic acidH2O Ac-Lys-D-Ala-D-lactic acidH2O->Ac-Lys-D-Alanine Hydrolysis of Ester Bond Ac-Lys-D-Ala-D-lactic acidH2O->D-lactic acid Hydrolysis of Ester Bond

Caption: Primary degradation pathway of this compound.

Experimental Workflow for pH Stability Study Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Dilute in Buffers (pH 3, 5, 7.4, 9) Dilute in Buffers (pH 3, 5, 7.4, 9) Prepare Stock Solution->Dilute in Buffers (pH 3, 5, 7.4, 9) Analyze t=0 Samples by HPLC Analyze t=0 Samples by HPLC Dilute in Buffers (pH 3, 5, 7.4, 9)->Analyze t=0 Samples by HPLC Incubate at Constant Temperature Incubate at Constant Temperature Analyze t=0 Samples by HPLC->Incubate at Constant Temperature Analyze Samples at Time Points Analyze Samples at Time Points Incubate at Constant Temperature->Analyze Samples at Time Points Calculate % Remaining Calculate % Remaining Analyze Samples at Time Points->Calculate % Remaining Plot Data and Determine Optimal pH Plot Data and Determine Optimal pH Calculate % Remaining->Plot Data and Determine Optimal pH End End Plot Data and Determine Optimal pH->End

Caption: Workflow for determining the pH stability of a compound.

References

Technical Support Center: Preventing Ester Bond Hydrolysis in D-Ala-D-Lac Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of D-Ala-D-Lac containing peptides, with a focus on preventing the hydrolysis of the critical ester bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in D-Ala-D-Lac peptides?

A1: The primary cause of instability in D-Ala-D-Lac peptides is the hydrolysis of the ester bond linking the D-Alanine and D-Lactic acid residues. This chemical reaction is primarily mediated by pH and temperature. The ester linkage is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions, leading to the formation of D-Alanine and D-Lactic acid and a loss of biological activity.[1]

Q2: At what pH is the D-Ala-D-Lac ester bond most stable?

A2: Generally, for many peptides and depsipeptides, a slightly acidic pH range of 4-6 is often optimal for minimizing hydrolysis.[1] Extreme pH values, both acidic and basic, can significantly accelerate the rate of ester bond cleavage. It is crucial to determine the optimal pH for your specific peptide through a pH stability study.

Q3: How does temperature affect the stability of D-Ala-D-Lac peptides?

A3: Higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis.[1] Therefore, it is critical to maintain low temperatures during storage and handling of D-Ala-D-Lac peptide solutions to minimize degradation.

Q4: What is the most effective way to store D-Ala-D-Lac peptides for long-term stability?

A4: For long-term storage, lyophilization (freeze-drying) is the most effective method. By removing water, lyophilization prevents hydrolysis and reduces oxidation, thereby preserving the peptide's structural integrity and bioactivity. Lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container to protect from moisture.

Q5: Can I repeatedly freeze and thaw my D-Ala-D-Lac peptide solution?

A5: It is strongly advised to avoid repeated freeze-thaw cycles.[1] Each cycle can introduce physical stress on the peptide, potentially leading to aggregation and degradation. It is best practice to aliquot the peptide solution into single-use volumes before freezing.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with D-Ala-D-Lac peptides.

Issue 1: Rapid loss of peptide activity in an aqueous solution.

  • Possible Cause: pH-mediated hydrolysis of the ester bond.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your buffer is within the optimal stability range for your peptide (typically pH 4-6).

    • Perform a pH Stability Study: If the optimal pH is unknown, conduct a study by incubating the peptide in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature.

    • Analytical Monitoring: Use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to monitor the disappearance of the parent peptide and the appearance of degradation products over time.[1]

    • Optimize Buffer: Based on the results, select a buffer system that maintains the pH at which the peptide exhibits the greatest stability.

Issue 2: Appearance of unexpected peaks in HPLC analysis of the peptide solution.

  • Possible Cause 1: Chemical degradation (hydrolysis) of the peptide.

  • Troubleshooting Steps:

    • Analyze Peak Characteristics: Degradation products will typically have different retention times than the parent peptide.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unexpected peaks. The masses should correspond to the hydrolysis products (D-Alanine and D-Lactic acid) or other potential degradation species.

    • Review Storage and Handling: Ensure proper storage conditions (low temperature, protection from light) and handling procedures were followed.

  • Possible Cause 2: Enzymatic degradation if the peptide was incubated with biological samples (e.g., plasma, cell lysates).

  • Troubleshooting Steps:

    • Incorporate Protease/Esterase Inhibitors: Add a commercially available inhibitor cocktail to your biological samples to minimize enzymatic degradation.

    • Heat Inactivation: If experimentally feasible, heat-inactivate the biological sample before adding the peptide to denature endogenous enzymes.

    • Control Experiments: Run control experiments with the peptide in buffer alone to distinguish between chemical and enzymatic degradation.

Issue 3: Low yield or poor recovery of the peptide after storage in solution.

  • Possible Cause: Adsorption of the hydrophobic peptide to storage container surfaces.

  • Troubleshooting Steps:

    • Use Low-Binding Tubes: Utilize polypropylene or silanized glass vials to minimize surface adsorption.

    • Incorporate Solubilizing Agents: For highly hydrophobic peptides, consider adding a small amount of an organic solvent like acetonitrile or using a buffer containing a non-ionic surfactant.

Experimental Protocols

Protocol 1: pH Stability Study of a D-Ala-D-Lac Peptide

This protocol outlines a general procedure to determine the pH stability profile of a D-Ala-D-Lac peptide.

Materials:

  • D-Ala-D-Lac peptide of interest

  • A series of buffers with varying pH values (e.g., 100 mM citrate buffer for pH 3 & 5, 100 mM phosphate buffer for pH 7, 100 mM borate buffer for pH 9)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Constant temperature incubator or water bath

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH to be tested, dilute the peptide stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction by diluting the aliquot with a mobile phase-like solution (e.g., 50:50 ACN:water with 0.1% TFA) to prevent further degradation.

  • HPLC Analysis: Analyze the samples using a stability-indicating RP-HPLC method (see Protocol 2).

  • Data Analysis: Plot the percentage of the remaining intact peptide against time for each pH. Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: Stability-Indicating RP-HPLC Method for D-Ala-D-Lac Peptides

This method is designed to separate the intact D-Ala-D-Lac peptide from its primary hydrolysis products, D-Alanine and D-Lactic acid.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 30% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

Procedure:

  • Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject Sample: Inject the prepared and quenched sample from the stability study.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient run.

  • Peak Identification: The intact D-Ala-D-Lac peptide will be more retained on the C18 column than its more polar hydrolysis products, D-Alanine and D-Lactic acid.

  • Quantification: Integrate the peak area of the intact peptide at each time point to determine the percentage remaining.

Data Presentation

Table 1: Hypothetical pH Stability Data for a D-Ala-D-Lac Peptide at 37°C

pHRate Constant (k, hr⁻¹)Half-life (t½, hours)
3.00.0858.15
5.00.01546.21
7.00.05013.86
9.00.1504.62

Table 2: Summary of Strategies to Prevent Ester Bond Hydrolysis

StrategyDescriptionKey Considerations
pH Control Maintain the peptide solution at its optimal pH of stability (typically slightly acidic).Determine the optimal pH for each specific peptide.
Temperature Control Store and handle peptide solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).Avoid repeated freeze-thaw cycles.
Lyophilization Freeze-dry the peptide to remove water.Store lyophilized powder in a desiccated environment at low temperatures.
Use of Additives Incorporate lyoprotectants (e.g., sucrose, trehalose) for lyophilized formulations or antioxidants (e.g., ascorbic acid) if oxidation is a concern.Ensure additives are compatible with the peptide and downstream applications.
Chemical Modification Replace the ester bond with a more stable amide bond (D-Ala-D-Ala).This will alter the chemical nature of the peptide and may affect its biological activity.

Visualizations

Signaling Pathway: Vancomycin Resistance via D-Ala-D-Lac

The D-Ala-D-Lac depsipeptide is a key component in the mechanism of vancomycin resistance in bacteria. The following diagram illustrates the enzymatic pathway leading to the production of cell wall precursors ending in D-Ala-D-Lac.

Vancomycin_Resistance_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_cellwall Cell Wall Synthesis Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac NADH->NAD+ VanH D_Ala_D_Lac D-Ala-D-Lac D_Lac->D_Ala_D_Lac ATP->ADP+Pi VanA D_Ala D-Alanine D_Ala->D_Ala_D_Lac D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D_Ala->D_Ala_D_Ala Ddl UDP_MurNAc_pentadepsipeptide UDP-MurNAc- (L-Ala-D-Glu-L-Lys-D-Ala-D-Lac) (Modified Precursor) D_Ala_D_Lac->UDP_MurNAc_pentadepsipeptide UDP_MurNAc_peptide UDP-MurNAc- (L-Ala-D-Glu-L-Lys) UDP_MurNAc_peptide->UDP_MurNAc_pentadepsipeptide MurF UDP_MurNAc_pentapeptide UDP-MurNAc- (L-Ala-D-Glu-L-Lys-D-Ala-D-Ala) (Normal Precursor) UDP_MurNAc_peptide->UDP_MurNAc_pentapeptide MurF CellWall Incorporation into Peptidoglycan UDP_MurNAc_pentadepsipeptide->CellWall D_Ala_D_Ala->D_Ala Hydrolysis VanX D_Ala_D_Ala->UDP_MurNAc_pentapeptide VanH VanH (Dehydrogenase) VanA VanA (Ligase) Ddl Ddl (Ligase) VanX VanX (Dipeptidase) MurF MurF Vancomycin Vancomycin Vancomycin->UDP_MurNAc_pentadepsipeptide Low Affinity Binding (Resistance) Vancomycin->UDP_MurNAc_pentapeptide High Affinity Binding (Inhibition)

Caption: Vancomycin resistance pathway involving the synthesis of D-Ala-D-Lac.

Experimental Workflow: pH Stability Study

The following diagram outlines the logical flow of a typical pH stability study for a D-Ala-D-Lac peptide.

Stability_Workflow start Start: Lyophilized D-Ala-D-Lac Peptide prep_stock Prepare Aqueous Stock Solution start->prep_stock prep_samples Dilute Stock into Buffers of Varying pH (e.g., pH 3, 5, 7, 9) prep_stock->prep_samples incubate Incubate Samples at Constant Temperature (e.g., 37°C) prep_samples->incubate sampling Withdraw Aliquots at Defined Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., Dilute with Mobile Phase) sampling->quench hplc Analyze by RP-HPLC quench->hplc data_analysis Quantify Peak Area of Intact Peptide hplc->data_analysis kinetics Calculate Degradation Rate and Half-life vs. pH data_analysis->kinetics end End: Determine Optimal pH for Stability kinetics->end

Caption: Workflow for determining the pH stability of a D-Ala-D-Lac peptide.

References

Overcoming interference in enzymatic assays for D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic D-lactic acid assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges encountered during the quantification of D-lactic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High background signal or false positives in my D-lactic acid assay.

  • Question: I am observing a high background signal in my negative controls, or my samples are showing unexpectedly high D-lactic acid concentrations. What could be the cause?

  • Answer: High background or false positives in D-lactic acid assays can stem from several sources. A primary cause is the presence of interfering substances in the sample that can also generate a signal in the assay. Common culprits include:

    • L-lactic acid and L-lactate dehydrogenase (L-LDH): If your sample contains high levels of L-lactic acid and endogenous L-LDH, this can lead to the production of NADH, which is often the molecule being measured in D-lactic acid assays.[1][2][3] This interference can result in an overestimation of D-lactic acid.[1]

    • Pyruvate: Pyruvate is a product of the D-lactate dehydrogenase reaction. High initial concentrations of pyruvate in the sample can inhibit the enzyme, leading to inaccurate results.[4][5]

    • Other interfering substances: Depending on the sample matrix, other compounds may interfere with the assay. For instance, in food and beverage samples, substances like ascorbic acid, tartaric acid, and citric acid have been reported to cause interference in some lactate biosensors.[6][7] For biological samples, ethylene glycol metabolites like glycolate and glyoxylic acid can cross-react with lactate oxidase-based assays, causing falsely elevated results.[8] Additionally, certain reagents used in sample preparation, such as EDTA, sodium dodecyl sulfate, sodium azide, NP-40, and TWEEN® 20, can interfere with the assay.

Issue 2: Low or no signal in my D-lactic acid assay.

  • Question: My standards are working, but my samples are showing very low or no D-lactic acid, even when I expect it to be present. What could be the problem?

  • Answer: A low or absent signal in your samples can be due to several factors:

    • Enzyme Inhibition: As mentioned, high concentrations of pyruvate in the sample can inhibit D-lactate dehydrogenase.[4][5] Other unknown inhibitors in your specific sample matrix could also be affecting the enzyme's activity.

    • Improper Sample Preparation: Endogenous enzyme activity in untreated samples can lead to the degradation of D-lactic acid before the assay is performed.[9] It is crucial to properly process and store samples to prevent this.

    • Incorrect Sample Dilution: The concentration of D-lactic acid in your sample may be outside the linear range of the assay.[10] If the concentration is too high, you will need to dilute the sample. Conversely, if the concentration is below the detection limit, you may need to concentrate the sample, if possible.

Issue 3: High variability between replicate measurements.

  • Question: I am seeing significant differences in the readings between my replicate samples. What could be causing this inconsistency?

  • Answer: High variability between replicates can be frustrating and can be caused by:

    • Inhomogeneous Sample: The D-lactic acid may not be evenly distributed throughout your sample, especially with solid or semi-solid samples like tissues or yogurt.[10][11] Thorough homogenization is critical.

    • Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents is a common source of variability. Using calibrated pipettes and proper technique is essential.

    • Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Ensure that all components are at the recommended temperature and that the incubation steps are carried out consistently.[10]

    • Contamination: Cross-contamination between wells can lead to inconsistent results.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in D-lactic acid assays?

A1: The most frequently encountered interfering substances are L-lactic acid, L-lactate dehydrogenase (L-LDH), and pyruvate.[1][3][4] Other substances specific to the sample matrix, such as other organic acids in food samples or metabolites in biological fluids, can also cause interference.[7][8]

Q2: How can I remove protein interference from my samples?

A2: Deproteinization is a critical step for many sample types, especially biological fluids like serum and plasma.[1] Common methods include:

  • Ultrafiltration: Using a molecular weight cut-off filter (e.g., 10 kDa) can effectively remove proteins and enzymes like L-LDH.[1][9]

  • Perchloric Acid (PCA) Precipitation: This method involves adding ice-cold PCA to the sample, followed by incubation on ice and centrifugation. The supernatant is then neutralized with a base like potassium hydroxide (KOH).[11][13]

  • Carrez Clarification: This procedure uses two reagents, Carrez I (potassium hexacyanoferrate(II)) and Carrez II (zinc sulfate), to precipitate proteins and other interfering substances.[10]

Q3: How can I minimize interference from L-lactic acid and L-LDH?

A3: Several strategies can be employed:

  • Deproteinization: As mentioned above, removing L-LDH through ultrafiltration or precipitation will prevent it from reacting with L-lactic acid.[1][2][3]

  • pH Adjustment: Inactivating L-LDH by adjusting the sample pH to approximately 11.5 with sodium hydroxide (NaOH) has been shown to be effective.[2][3]

  • Sample Blank: For some assays, running a sample blank that omits the D-lactate dehydrogenase can help to subtract the background signal generated by L-LDH and other interfering substances.[1][9]

Q4: What should I do if I suspect pyruvate is interfering with my assay?

A4: To overcome pyruvate inhibition, you can:

  • Include Pyruvate Oxidase: Adding pyruvate oxidase to the reaction mixture can remove accumulating pyruvate, thus preventing the inhibition of lactate dehydrogenase.[4]

  • Drive the Reaction Forward: Many commercial kits include a "trapping" reaction to remove pyruvate as it is formed. For example, the conversion of pyruvate to D-alanine using D-glutamate-pyruvate transaminase (D-GPT) in the presence of excess D-glutamate can shift the equilibrium of the D-lactate dehydrogenase reaction.[10][14]

Q5: How can I validate my assay for a new or complex sample type?

A5: When working with a new sample matrix, it's important to perform in-house validation.[11] This can include:

  • Spike and Recovery: Add a known amount of D-lactic acid to your sample matrix and measure the recovery. A good recovery rate (typically 80-120%) indicates that the assay is performing well with your sample.[2][15]

  • Linearity of Dilution: Dilute your sample and check if the measured D-lactic acid concentration is proportional to the dilution factor. This helps to identify any matrix effects.

Data Presentation

Table 1: Common Interferences and Mitigation Strategies

Interfering SubstanceSample Type(s)Effect on AssayMitigation StrategyReference(s)
L-lactic acid & L-LDHBiological fluids (serum, plasma), tissue homogenatesFalse positive (overestimation of D-lactic acid)Deproteinization (ultrafiltration, acid precipitation), pH inactivation of L-LDH, sample blank correction[1][3][9]
PyruvateBiological fluids, cell culture mediaEnzyme inhibition (underestimation of D-lactic acid)Inclusion of pyruvate oxidase in the assay, use of a pyruvate "trapping" reaction (e.g., with D-GPT)[4][5][10][14]
Ascorbic AcidFood and beverage samplesSignal interferenceDilution of sample, use of specific biosensors with reduced sensitivity to ascorbic acid[7]
Ethylene Glycol MetabolitesBiological fluids (in cases of poisoning)False positive (cross-reactivity with lactate oxidase)Use of an assay method not based on lactate oxidase, confirmation with a different analytical method (e.g., chromatography)[8]
Common Lab Reagents (EDTA, SDS, Azide, etc.)AllAssay interferenceAvoidance in sample preparation, checking kit manufacturer's list of interfering substances

Table 2: Sample Preparation Method Comparison

MethodPrincipleAdvantagesDisadvantagesSuitable ForReference(s)
Ultrafiltration Size exclusion to remove macromoleculesGood recovery, effectively removes enzymesCan be time-consuming, potential for membrane clogging with viscous samplesSerum, plasma, other biological fluids[1][9]
Perchloric Acid (PCA) Precipitation Acid denaturation and precipitation of proteinsRapid and effective for deproteinizationRequires careful neutralization, can dilute the sampleTissue homogenates, cell lysates[11][13]
Carrez Clarification Co-precipitation of proteins and other substancesEffective for clarifying colored or turbid samplesInvolves multiple reagent additions, may not be suitable for all sample typesMilk, yogurt, wine, other food samples[10]
pH Inactivation High pH denatures L-LDHSimple and rapid, requires minimal sample manipulationMay not be effective for all enzymes, requires careful pH controlPlasma[2][3]

Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)

  • Homogenization (for solid samples): Accurately weigh approximately 5 g of the tissue or other solid sample. Add 20 mL of 1 M perchloric acid and homogenize for 2 minutes using a suitable homogenizer.[11] For cell samples (e.g., 2 x 10^6 cells), they can be homogenized in 100 µL of assay buffer.[9]

  • Precipitation: For liquid samples like plasma or serum, add ice-cold PCA to a final concentration of 1 M. Vortex briefly.[13]

  • Incubation: Incubate the mixture on ice for 5-10 minutes to allow for complete protein precipitation.[13]

  • Centrifugation: Centrifuge the homogenate at 10,000-13,000 x g for 2-10 minutes at 4°C.[9][13]

  • Neutralization: Carefully transfer the supernatant to a new tube. To neutralize the sample and precipitate the excess PCA, add ice-cold 2 M potassium hydroxide (KOH) (approximately 34% of the supernatant volume). Vortex briefly.[13]

  • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet the potassium perchlorate precipitate.

  • Collection: The resulting supernatant is the deproteinized sample, ready for use in the D-lactic acid assay.

Protocol 2: General Enzymatic Assay for D-Lactic Acid (D-LDH based)

Note: This is a generalized protocol. Always refer to the specific instructions provided with your assay kit.

  • Reagent Preparation: Prepare all reagents, including assay buffer, enzyme mix, substrate mix, and standards, as described in the kit manual.[9][13] Allow all reagents to equilibrate to room temperature before use.[13]

  • Standard Curve Preparation: Prepare a series of D-lactic acid standards by diluting the provided stock solution in the assay buffer. A typical range might be from 0 to 10 nmol/well.[9]

  • Sample Preparation: Prepare your samples as described in the appropriate sample preparation protocol (e.g., deproteinization). Dilute the samples if necessary to ensure the D-lactic acid concentration falls within the linear range of the standard curve.[10]

  • Assay Reaction:

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.[9]

    • To account for background from NADH or NADPH in the sample, prepare a sample blank for each sample by adding 50 µL of the sample to a separate well.[9][13]

    • Prepare a Reaction Mix containing the assay buffer, substrate mix, and D-lactate dehydrogenase enzyme mix according to the kit instructions. For the sample blank wells, prepare a similar mix but omit the D-lactate dehydrogenase enzyme.[9]

    • Add 50 µL of the appropriate Reaction Mix to each well.

  • Incubation: Incubate the plate at room temperature (or as specified by the kit) for 30 minutes, protected from light.[9][13]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for colorimetric assays or 340 nm for NADH-based assays) using a microplate reader.[9][10]

  • Calculation:

    • Subtract the absorbance of the zero standard from all standard and sample readings.

    • For each sample, subtract the absorbance of the sample blank from the sample reading.

    • Plot the standard curve (absorbance vs. nmol D-lactic acid).

    • Determine the amount of D-lactic acid in your samples from the standard curve.

    • Calculate the concentration of D-lactic acid in your original sample, accounting for any dilution factors.

Visualizations

D-Lactic Acid Enzymatic Assay Pathway cluster_reaction1 Primary Reaction cluster_reaction2 Pyruvate Trapping Reaction D-Lactic Acid D-Lactic Acid Pyruvate Pyruvate D-Lactic Acid->Pyruvate D-Lactate Dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH Pyruvate_trap Pyruvate Pyruvate->Pyruvate_trap Equilibrium Shift Measurement (Absorbance at 340 nm) Measurement (Absorbance at 340 nm) NADH->Measurement (Absorbance at 340 nm) D-Alanine D-Alanine Pyruvate_trap->D-Alanine D-GPT D-Glutamate D-Glutamate 2-Oxoglutarate 2-Oxoglutarate D-Glutamate->2-Oxoglutarate

Caption: Enzymatic reaction for D-lactic acid measurement.

Troubleshooting_Workflow Start Assay Issue Detected Problem What is the issue? Start->Problem High_BG High Background / False Positive Problem->High_BG High Signal Low_Signal Low / No Signal Problem->Low_Signal Low Signal High_Var High Variability Problem->High_Var Inconsistent Check_Interference Check for L-LDH / Pyruvate Interference High_BG->Check_Interference Check_Inhibition Check for Enzyme Inhibition Low_Signal->Check_Inhibition Check_Technique Check Technique & Sample Prep High_Var->Check_Technique Deproteinize Action: Deproteinize Sample (e.g., ultrafiltration) Check_Interference->Deproteinize Yes Sample_Blank Action: Run Sample Blank Check_Interference->Sample_Blank Yes Dilute_Sample Action: Dilute Sample Check_Inhibition->Dilute_Sample Yes Spike_Recovery Action: Perform Spike & Recovery Check_Inhibition->Spike_Recovery No Homogenize Action: Ensure Thorough Homogenization Check_Technique->Homogenize Solid Sample Pipetting Action: Verify Pipetting Accuracy Check_Technique->Pipetting All Samples

References

Enhancing the solubility of acetylated lysine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with acetylated lysine peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my acetylated lysine peptide insoluble in aqueous solutions like water or PBS?

A: The solubility of a peptide is largely determined by its amino acid composition, overall charge, and hydrophobicity.[1] Lysine has a positively charged side chain (ε-amino group) that typically enhances water solubility. However, acetylation neutralizes this positive charge, which can increase the peptide's overall hydrophobicity and reduce its solubility in aqueous buffers.[2][3] If the rest of the peptide sequence contains a high proportion of hydrophobic amino acids (e.g., W, F, V, I, L, M, Y), the neutralization of lysine's charge can significantly decrease its overall solubility.[1][4]

Q2: What is the very first step I should take when trying to dissolve a new acetylated lysine peptide?

A: Always begin by testing the solubility with a small portion of your lyophilized peptide, rather than risking the entire sample.[5][6] The recommended first solvent to try is sterile, distilled water.[7] Before adding any solvent, centrifuge the vial to ensure all the powder is at the bottom.[5] After adding the solvent, gentle sonication can help to break up any aggregates and aid dissolution.[1][5]

Q3: How does pH adjustment help in dissolving my peptide?

A: Adjusting the pH of the solvent is a critical strategy to enhance peptide solubility. The goal is to move the pH of the solution away from the peptide's isoelectric point (pI), the pH at which the peptide has no net charge. At the pI, solubility is minimal. By adjusting the pH, you increase the peptide's net charge, which improves its interaction with water molecules.[8]

  • For peptides with a net negative charge (acidic): Try dissolving in a basic buffer or by adding a small amount of 10% ammonium bicarbonate or aqueous ammonia.[1][5]

  • For peptides with a net positive charge (basic): Try dissolving in an acidic solution by adding a few drops of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1][9]

Q4: My peptide is still insoluble after trying water and pH adjustment. What should I do next?

A: If your peptide is highly hydrophobic or has a neutral net charge, you will likely need to use an organic co-solvent.[1][5] The standard procedure is to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly add this solution dropwise to your aqueous buffer with constant stirring.[10] This prevents the peptide from crashing out of solution.[10] If the solution becomes cloudy, you have likely reached the solubility limit.[9]

Q5: My peptide contains Cysteine and Methionine residues. Are there any special considerations?

A: Yes. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[5] You should avoid using Dimethyl sulfoxide (DMSO) as a solvent for these peptides, as it can cause oxidation of the sulfur-containing side chains.[4][5] Dimethylformamide (DMF) or acetonitrile (ACN) are suitable alternatives.[5] Additionally, it is recommended to dissolve these peptides in oxygen-free buffers.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the solubilization process.

ProblemPossible Cause(s)Recommended Solution(s)
Peptide dissolves initially but precipitates over time or upon refrigeration. The solution is supersaturated; you have exceeded the peptide's solubility limit at that temperature or in that specific buffer.1. Attempt to dissolve the peptide at a lower concentration.2. Re-dissolve and add it dropwise to a larger volume of stirred buffer.[10]3. If the peptide must be stored in solution, prepare fresh before each experiment.
The peptide solution is cloudy or contains visible particulates. Incomplete dissolution or aggregation of the peptide.[5]1. Sonicate the solution to aid dissolution.[5]2. Gently warm the solution (not exceeding 40°C) as some peptides are more soluble at higher temperatures.[9]3. Always centrifuge the solution (e.g., 10,000 x g for 5 min) and use the clear supernatant for your experiment to remove any undissolved material.[1][5]
Peptide is insoluble even in strong organic solvents like DMSO or DMF. The peptide is extremely hydrophobic or has formed irreversible aggregates.1. Try using chaotropic agents like 6M guanidine hydrochloride or 8M urea to disrupt aggregates, followed by dilution into your experimental buffer.[9]2. Consider resynthesizing the peptide with solubility-enhancing modifications, such as adding hydrophilic residues or a PEG tag.[7][8]

Experimental Protocols & Visualizations

Protocol 1: General Solubilization Workflow

This protocol outlines a systematic approach to dissolving your acetylated lysine peptide.

  • Preparation: Weigh a small, test amount of the lyophilized peptide. Centrifuge the vial to collect all powder at the bottom.[5] Allow the peptide to warm to room temperature before opening.[5]

  • Step 1 (Aqueous Solvent): Add sterile, distilled water or a standard buffer (e.g., Tris or phosphate, pH 7) to your desired concentration. Vortex briefly.[5]

  • Step 2 (Physical Methods): If not fully dissolved, sonicate the vial for 10-second intervals, chilling on ice in between.[5] Gentle warming can also be attempted.[9]

  • Step 3 (pH Adjustment): If solubility is still poor, calculate the peptide's theoretical pI (accounting for the acetylated lysine).

    • If the peptide is acidic (pI < 7), add a small volume of a basic solution (e.g., 10% ammonium bicarbonate) dropwise.[1]

    • If the peptide is basic (pI > 7), add a small volume of an acidic solution (e.g., 10% acetic acid) dropwise.[1]

  • Step 4 (Organic Co-solvents): If the peptide remains insoluble, it is likely hydrophobic. Proceed to Protocol 2.

  • Final Step: Once dissolved, centrifuge the solution to pellet any remaining micro-aggregates and use the clear supernatant.[1]

G start Start: Lyophilized Acetylated Lysine Peptide test_water 1. Add sterile H₂O or Buffer start->test_water sonicate 2. Sonicate / Gentle Warming test_water->sonicate check1 Is it dissolved? sonicate->check1 adjust_ph 3. Adjust pH (away from pI) check1->adjust_ph No end_success Success: Centrifuge & Use Supernatant check1->end_success Yes check2 Is it dissolved? adjust_ph->check2 organic_solvent 4. Use Organic Solvent (See Protocol 2) check2->organic_solvent No check2->end_success Yes check3 Is it dissolved? organic_solvent->check3 check3->end_success Yes end_fail Insoluble: Consider Chaotropic Agents or Peptide Resynthesis check3->end_fail No

Caption: Systematic workflow for solubilizing acetylated lysine peptides.
Protocol 2: Solubilization of Hydrophobic Peptides with Organic Solvents

Use this method for peptides that fail to dissolve in aqueous solutions, even after pH adjustment.

  • Select Solvent: Choose an appropriate organic solvent. DMSO is common, but use DMF or ACN for peptides with Cys or Met residues.[4][5]

  • Initial Dissolution: Add a minimal amount of the pure organic solvent (e.g., 20-50 µL of 100% DMSO) to the lyophilized peptide. The volume should be just enough to create a concentrated stock solution.

  • Vortex: Vortex or sonicate briefly until the peptide is completely dissolved in the organic solvent. The solution should be clear.

  • Dilution: Prepare your desired aqueous buffer. While vigorously vortexing or stirring the buffer, add the concentrated peptide stock solution slowly and dropwise.[10]

  • Observe: Monitor the solution for any signs of precipitation (cloudiness). If this occurs, you may have exceeded the peptide's solubility limit in that final buffer concentration.

  • Final Step: Centrifuge the final solution to remove any precipitate before use.[1] For cell-based assays, ensure the final concentration of the organic solvent is low (e.g., <1% for DMSO) to avoid toxicity.[1]

The Effect of Lysine Acetylation

Acetylation fundamentally alters the properties of the lysine side chain, which can have downstream effects on peptide structure and solubility.

G cluster_0 Before Acetylation cluster_1 After Acetylation cluster_2 Potential Consequences lysine_native Lysine Residue (Positively Charged, ε-NH₃⁺) lysine_acetyl Acetylated Lysine (Neutral, ε-NHCOCH₃) lysine_native->lysine_acetyl Acetylation (Charge Neutralization) hydrophobicity Increased Local Hydrophobicity lysine_acetyl->hydrophobicity electrostatic Disruption of Salt Bridges & Electrostatic Interactions lysine_acetyl->electrostatic solubility Altered Solubility Profile (Sequence Dependent) hydrophobicity->solubility electrostatic->solubility

Caption: Impact of acetylation on the lysine side chain and peptide properties.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using Ac-Lys(Ac)-D-Ala-D-lactic acid. Here you will find recommended storage conditions, answers to frequently asked questions, and troubleshooting guides for common experimental issues.

Recommended Storage Conditions

Proper storage of Ac-Lys(Ac)-D-Ala-D-lactic acid is crucial for maintaining its stability and ensuring reliable experimental outcomes. Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.

ParameterRecommendationNotes
Long-Term Storage Temperature 2-8 °C or -20 °CThe diacetylated lysine moiety enhances stability, but refrigerated or frozen conditions are recommended for long-term storage to prevent degradation.[1] Always consult the product-specific Certificate of Analysis.
Short-Term Storage / Shipping Room TemperatureThe compound may be stable at room temperature for short periods, as is common during shipping in the continental US.[2] However, upon receipt, it should be transferred to the recommended long-term storage conditions.
Storage of Solutions -20 °C or belowIf the compound is dissolved in a solvent, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. The stability in solution will depend on the solvent used.
Light Sensitivity Store in the darkWhile specific data on light sensitivity is limited, it is good practice to store peptidomimetic compounds protected from light to prevent potential photodegradation.
Hygroscopicity Store in a dry environmentSpecific data on hygroscopicity is not readily available, but like many lyophilized peptides and peptide derivatives, it is advisable to store it in a desiccated environment to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is Ac-Lys(Ac)-D-Ala-D-lactic acid and what are its primary applications?

A1: Ac-Lys(Ac)-D-Ala-D-lactic acid is a depsipeptide, a peptide analog where one or more amide bonds are replaced by ester bonds. It serves as a substrate for penicillin-sensitive DD-carboxypeptidases.[2] Its primary applications are in biochemical research for studying bacterial cell wall biosynthesis, screening for inhibitors of penicillin-binding proteins (PBPs), and in the development of antimicrobial agents.[1]

Q2: How should I dissolve Ac-Lys(Ac)-D-Ala-D-lactic acid?

A2: The solubility of Ac-Lys(Ac)-D-Ala-D-lactic acid is enhanced by the diacetylated lysine moiety.[1] For most biochemical assays, it can be dissolved in aqueous buffers such as phosphate, Tris, or HEPES. If you encounter solubility issues, consider starting with a small amount of a polar organic solvent like DMSO or DMF and then diluting with the aqueous buffer. Always use high-purity solvents and buffers.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include discoloration of the lyophilized powder or the appearance of turbidity in solutions that were previously clear. From a functional standpoint, a decrease in the reaction rate in enzymatic assays over time with a freshly prepared enzyme could indicate substrate degradation. For definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of new peaks or a decrease in the main peak's area.

Q4: Why does this compound contain D-amino acids and a D-lactic acid?

A4: The D-amino acid and D-lactic acid components mimic the structure of peptidoglycan precursors in bacterial cell walls. Specifically, the D-Ala-D-Ala or D-Ala-D-Lac termini are recognized by DD-carboxypeptidases. The use of these D-isomers makes the compound a specific substrate for these bacterial enzymes.

Troubleshooting Guide for DD-Carboxypeptidase Assays

This guide addresses common issues encountered when using Ac-Lys(Ac)-D-Ala-D-lactic acid as a substrate in DD-carboxypeptidase assays.

Issue 1: Low or No Enzyme Activity
Potential Cause Recommended Solution
Improper Storage of Substrate Ensure the substrate has been stored at the recommended temperature (2-8°C or -20°C) and protected from light and moisture. If degradation is suspected, use a fresh vial of the substrate.
Incorrect Buffer pH or Temperature The activity of DD-carboxypeptidases is highly dependent on pH and temperature. Consult the literature for the optimal conditions for your specific enzyme or perform an optimization experiment.[3]
Enzyme Inactivity Verify the activity of your enzyme preparation with a known positive control substrate if available. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Presence of Inhibitors Your sample or buffer components may contain inhibitors. Ensure all reagents are of high purity. Penicillin and other β-lactam antibiotics are known inhibitors of DD-carboxypeptidases.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and ensure consistent pipetting technique, especially for the enzyme and substrate solutions.[3]
Temperature Fluctuations Maintain a constant temperature during the incubation period. Use a water bath or a temperature-controlled plate reader.[3]
Substrate Solution Instability Prepare fresh substrate solutions for each experiment. If you must store the solution, make single-use aliquots and store them at -20°C or below.
Batch-to-Batch Reagent Variability Use the same batch of substrate and other critical reagents for a set of comparable experiments. If you must switch batches, it is advisable to perform a bridging experiment to ensure consistency.[3]

Below is a troubleshooting workflow to help identify the source of issues in your DD-carboxypeptidase assay.

G start Start: Unexpected Assay Results check_reagents Check Reagents: - Substrate stored correctly? - Enzyme active? - Buffers prepared correctly? start->check_reagents check_conditions Verify Assay Conditions: - Correct pH? - Optimal temperature? - Correct concentrations? check_reagents->check_conditions Reagents OK re_run_assay Re-run Assay with Fresh Reagents check_reagents->re_run_assay Reagent Issue Identified check_equipment Check Equipment: - Pipettes calibrated? - Plate reader functioning correctly? check_conditions->check_equipment Conditions Correct consult_literature Consult Literature for Specific Enzyme Characteristics check_conditions->consult_literature Conditions May Need Optimization check_equipment->re_run_assay Equipment OK check_equipment->re_run_assay Equipment Issue Corrected analyze_data Analyze Data: - Consistent with controls? - Expected kinetics? re_run_assay->analyze_data problem_solved Problem Resolved analyze_data->problem_solved Results as Expected analyze_data->consult_literature Unexpected Results Persist

Caption: Troubleshooting workflow for DD-carboxypeptidase assays.

Experimental Protocols

Determining Optimal pH for DD-Carboxypeptidase Activity

This protocol provides a general framework for determining the optimal pH for a specific DD-carboxypeptidase using Ac-Lys(Ac)-D-Ala-D-lactic acid.

Materials:

  • Purified DD-carboxypeptidase

  • Ac-Lys(Ac)-D-Ala-D-lactic acid

  • A series of buffers with overlapping pH ranges (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH)

  • Microplate reader

  • Temperature-controlled incubator or plate reader

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering a pH range (e.g., pH 4.0 to 10.0 in 0.5 unit increments).

  • Prepare Substrate Stock Solution: Dissolve Ac-Lys(Ac)-D-Ala-D-lactic acid in a suitable solvent (e.g., water or buffer at a neutral pH) to create a concentrated stock solution.

  • Set up Reactions: In a 96-well microplate, add the following to each well for the different pH values to be tested:

    • Reaction buffer of a specific pH.

    • Ac-Lys(Ac)-D-Ala-D-lactic acid (diluted from stock to the final desired concentration).

  • Pre-incubate: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Add the purified DD-carboxypeptidase to each well to start the reaction.

  • Monitor Reaction: Immediately begin monitoring the reaction by measuring the change in a detectable signal over time. The detection method will depend on the assay format (e.g., monitoring the release of D-alanine using a coupled enzyme assay that produces a chromophore or fluorophore).

  • Calculate Initial Rates: Determine the initial reaction rate for each pH value by calculating the slope of the linear portion of the progress curve.

  • Determine Optimal pH: Plot the initial reaction rates against the corresponding pH values. The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.

G start Start: Determine Optimal pH prep_buffers Prepare Buffers (Range of pH values) start->prep_buffers setup_plate Set up 96-well plate: - Add buffer - Add substrate prep_buffers->setup_plate prep_substrate Prepare Substrate Stock Solution prep_substrate->setup_plate pre_incubate Pre-incubate at Assay Temperature setup_plate->pre_incubate add_enzyme Initiate Reaction by Adding Enzyme pre_incubate->add_enzyme monitor_reaction Monitor Reaction Progress (e.g., Absorbance) add_enzyme->monitor_reaction calculate_rates Calculate Initial Reaction Rates monitor_reaction->calculate_rates plot_data Plot Rate vs. pH calculate_rates->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

References

Identifying common impurities in synthetic depsipeptide preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities in synthetic depsipeptide preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic depsipeptide preparations?

A1: Synthetic depsipeptide preparations can contain a variety of impurities, primarily arising from side reactions during solid-phase peptide synthesis (SPPS). These can be broadly categorized as:

  • Process-Related Impurities: These are byproducts of the synthesis process itself and include:

    • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[1]

    • Truncated Sequences: Peptide chains that have stopped elongating prematurely.

    • Insertion Sequences: Peptides with an extra amino acid residue.[1]

    • Incompletely Deprotected Sequences: Peptides where protecting groups on amino acid side chains have not been fully removed during the final cleavage step.[1]

    • Products of Side-Chain Reactions: Modifications to amino acid side chains, such as oxidation (especially of methionine) and deamidation (particularly of asparagine).[2]

  • Degradation Products: These impurities form during storage or handling of the purified depsipeptide.

  • Isomeric Impurities: These have the same molecular mass as the desired depsipeptide but a different spatial arrangement, such as:

    • Racemization: The conversion of an L-amino acid to a D-amino acid, which can occur during the activation step of amino acid coupling.[3][4]

    • Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to a mixture of α- and β-peptides.[5][6]

  • Depsipeptide-Specific Impurities:

    • Diketopiperazine (DKP) Formation: A significant side reaction, especially when preparing C-terminal acid depsipeptides, where the first two amino acids cyclize and cleave from the resin.[5][7] This is particularly prevalent when proline is one of the first two residues.[8]

Q2: How does the ester bond in depsipeptides influence impurity profiles compared to standard peptides?

A2: The presence of the ester (depside) bond introduces unique stability challenges. The ester linkage is more susceptible to cleavage under certain conditions compared to the amide (peptide) bond. Diketopiperazine formation is more prevalent in the synthesis of C-terminal acid depsipeptides because the alcohol is a better leaving group than the amine in the corresponding peptide synthesis.[7] The stability of the depsi units during the entire synthesis and workup procedures is a critical factor that needs careful consideration.[9][10]

Q3: What analytical techniques are most effective for identifying impurities in depsipeptide preparations?

A3: A combination of chromatographic and spectrometric techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Primarily Reversed-Phase HPLC (RP-HPLC), is the gold standard for separating the desired depsipeptide from its impurities and quantifying their relative abundance.[11][12][13]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each separated peak, enabling the identification of deletion sequences, modifications, and other byproducts.[2][14] High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities and for identifying and quantifying isomers that are difficult to distinguish by MS alone.[16][17][18]

Troubleshooting Guides

Guide 1: High Levels of Diketopiperazine (DKP) Formation

Problem: Your final product analysis shows a significant peak corresponding to the cyclic dipeptide of the first two amino acids, and a lower than expected yield of the full-length depsipeptide.

Potential Cause: Diketopiperazine (DKP) formation is a common side reaction, particularly in Fmoc-based solid-phase synthesis.[5] It is initiated by the basic conditions used for Fmoc deprotection (e.g., piperidine) and is highly sequence-dependent, with peptides containing Proline or Glycine at the C-terminus being especially prone.[5]

Troubleshooting Steps:

  • Resin Selection: For sequences prone to DKP formation, consider using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, which can inhibit the cyclization reaction.[19]

  • Protecting Group Strategy: If feasible, explore alternative Nα-protecting groups that are cleaved under non-basic conditions. For example, the use of a photolabile protecting group (Picoc) has been shown to significantly reduce DKP formation compared to Fmoc.[5]

  • Modified Synthesis Cycle:

    • "In situ" Neutralization: In Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[8]

    • Simultaneous Deprotection-Coupling: For solution-phase synthesis, a simultaneous deprotection-coupling procedure can trap the reactive nucleophilic species before they can cyclize.[20]

Guide 2: Presence of Deletion Sequences

Problem: Mass spectrometry analysis reveals peaks with molecular weights corresponding to the target depsipeptide minus one or more amino acid residues.

Potential Cause: Incomplete coupling reactions during the solid-phase synthesis lead to a portion of the growing peptide chains missing an amino acid.

Troubleshooting Steps:

  • Monitor Coupling Efficiency: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines after each coupling step. A positive test indicates incomplete coupling.

  • Double Coupling: If a particular coupling is known to be difficult (e.g., coupling of bulky amino acids), repeat the coupling step with a fresh solution of the activated amino acid.

  • Optimize Coupling Reagents: Ensure the coupling reagents (e.g., HBTU, HATU) and activators are fresh and used in the appropriate excess.

  • Change Solvent: If peptide aggregation is suspected to be hindering coupling, consider switching from DMF to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP).[8]

  • Capping: After each coupling step, "cap" any unreacted amino groups by treating the resin with acetic anhydride. This prevents the formation of deletion sequences, although it will result in truncated sequences which are often easier to separate during purification.

Quantitative Data on Impurities

The following table summarizes available quantitative data on the formation of a common depsipeptide impurity. It is important to note that impurity levels are highly dependent on the specific sequence, synthesis chemistry, and purification methods used.

Impurity TypeDepsipeptide SequenceSynthesis MethodImpurity Level (%)Reference
Diketopiperazine (DKP)Model depsipeptideFmoc-SPPS91[5]
Diketopiperazine (DKP)Model depsipeptidePicoc-SPPS15[5]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Depsipeptide Purity Analysis

Objective: To determine the purity of a synthetic depsipeptide by separating the main product from its synthesis-related impurities.

Materials:

  • HPLC system with a gradient pump and UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size)[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Peptide Sample: Dissolved in Mobile Phase A or a suitable solvent at approximately 1 mg/mL and filtered through a 0.22 µm or 0.45 µm filter.[11]

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the depsipeptide.

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[11][13]

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[12]

Protocol 2: Mass Spectrometry for Impurity Identification

Objective: To identify the molecular weights of impurities separated by HPLC.

Procedure:

This protocol assumes the use of an LC-MS system where the HPLC is coupled directly to a mass spectrometer.

  • HPLC Separation: Perform the HPLC separation as described in Protocol 1.

  • MS Data Acquisition: Acquire mass spectra for the eluting peaks in positive ion mode. The mass spectrometer should be set to scan a mass range that includes the expected molecular weight of the target depsipeptide and its potential impurities.

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Compare the observed molecular weights to the theoretical molecular weights of the target depsipeptide and potential impurities (e.g., deletion sequences, truncated sequences, oxidized forms, deamidated forms, diketopiperazines).

    • For more complex impurity profiles, tandem MS (MS/MS) can be used to obtain fragmentation data for structural elucidation.[2]

Visualizations

experimental_workflow cluster_synthesis Depsipeptide Synthesis & Purification cluster_analysis Impurity Analysis cluster_identification Impurity Identification & Characterization synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification Crude Purification cleavage->purification hplc RP-HPLC Separation purification->hplc Inject Purified Sample nmr NMR Spectroscopy purification->nmr For Isomer Analysis ms Mass Spectrometry (MS) hplc->ms Couple for LC-MS quant Quantification hplc->quant Calculate % Purity mw Molecular Weight Determination ms->mw Identify Mass of Impurities structure Structural Elucidation nmr->structure mw->structure

Caption: Experimental workflow for the identification and quantification of impurities in synthetic depsipeptides.

troubleshooting_dkp cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start High DKP Impurity Detected cause1 Sequence Prone to DKP (e.g., Pro at pos 2) start->cause1 cause2 Basic Deprotection Conditions (e.g., Piperidine) start->cause2 cause3 Inappropriate Resin Choice start->cause3 sol1 Use Sterically Hindered Resin (e.g., 2-Chlorotrityl) cause1->sol1 sol2 Alternative Protecting Group (e.g., Picoc) cause2->sol2 sol3 Modify Synthesis Cycle ('In situ' Neutralization) cause2->sol3 cause3->sol1

Caption: Troubleshooting guide for high levels of diketopiperazine (DKP) formation in depsipeptide synthesis.

References

Validation & Comparative

Vancomycin's Diminished Grip: A Comparative Analysis of Binding Affinity to D-Ala-D-Ala and D-Ala-D-Lac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin, a glycopeptide antibiotic, has long been a critical weapon against severe Gram-positive bacterial infections. Its efficacy hinges on its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, effectively halting bacterial cell wall synthesis. However, the emergence of vancomycin-resistant bacteria, which cleverly substitute D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), presents a formidable challenge to its clinical utility. This guide provides an in-depth comparison of vancomycin's binding affinity to these two targets, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Binding Affinity

The substitution of the terminal D-alanine with D-lactate leads to a drastic, approximately 1000-fold reduction in vancomycin's binding affinity.[1][2][3][4][5] This profound decrease is the molecular cornerstone of vancomycin resistance in pathogens like vancomycin-resistant enterococci (VRE). The binding affinities, often expressed as dissociation constants (Kd), starkly illustrate this difference. A smaller Kd value signifies a higher binding affinity.

Target LigandVancomycin Binding Affinity (Kd)Fold Difference
D-Ala-D-Ala ~ 1 µM (Micromolar)[6]~1000x higher affinity
D-Ala-D-Lac ~ 1 mM (Millimolar)[6]

This dramatic disparity in binding affinity directly correlates with a significant increase in the Minimum Inhibitory Concentration (MIC) of vancomycin required to inhibit the growth of bacteria expressing the D-Ala-D-Lac alteration. Vancomycin-susceptible strains typically have MICs in the range of 1-2 µg/mL, whereas resistant strains with the D-Ala-D-Lac modification can exhibit MICs of 64 µg/mL or higher.[2]

The Molecular Basis of Reduced Affinity

The significant drop in binding affinity is primarily attributed to two key molecular changes:

  • Loss of a Critical Hydrogen Bond: In the vancomycin-D-Ala-D-Ala complex, five crucial hydrogen bonds stabilize the interaction. The substitution of the amide (-NH-) group in D-Ala with an ester (-O-) group in D-Lac eliminates one of these vital hydrogen bonds.[2][4]

  • Electrostatic Repulsion: The introduction of the ester oxygen in D-Ala-D-Lac creates lone pair-lone pair repulsion with a carbonyl oxygen on the vancomycin molecule, further destabilizing the complex.[7]

These subtle yet critical atomic-level changes are sufficient to disrupt the once-tight embrace of vancomycin, rendering it ineffective.

cluster_DAlaDAla Vancomycin Binding to D-Ala-D-Ala cluster_DAlaDLac Vancomycin Binding to D-Ala-D-Lac Vancomycin_DAlaDAla Vancomycin HBond1 H-Bond Vancomycin_DAlaDAla->HBond1 HBond2 H-Bond Vancomycin_DAlaDAla->HBond2 HBond3 H-Bond Vancomycin_DAlaDAla->HBond3 HBond4 H-Bond Vancomycin_DAlaDAla->HBond4 HBond5 H-Bond Vancomycin_DAlaDAla->HBond5 DAlaDAla D-Ala-D-Ala Terminus HighAffinity High Affinity Binding (Kd ~ 1 µM) DAlaDAla->HighAffinity Results in HBond1->DAlaDAla HBond2->DAlaDAla HBond3->DAlaDAla HBond4->DAlaDAla HBond5->DAlaDAla Vancomycin_DAlaDLac Vancomycin HBond6 H-Bond Vancomycin_DAlaDLac->HBond6 HBond7 H-Bond Vancomycin_DAlaDLac->HBond7 HBond8 H-Bond Vancomycin_DAlaDLac->HBond8 HBond9 H-Bond Vancomycin_DAlaDLac->HBond9 Repulsion Electrostatic Repulsion Vancomycin_DAlaDLac->Repulsion DAlaDLac D-Ala-D-Lac Terminus LowAffinity Low Affinity Binding (Kd ~ 1 mM) DAlaDLac->LowAffinity Results in HBond6->DAlaDLac HBond7->DAlaDLac HBond8->DAlaDLac HBond9->DAlaDLac Repulsion->DAlaDLac

Caption: Comparison of vancomycin's molecular interactions.

Experimental Protocols

The determination of vancomycin's binding affinity to its target ligands is accomplished using various biophysical techniques. Below are detailed methodologies for commonly employed approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

cluster_ITC Isothermal Titration Calorimetry Workflow SamplePrep Sample Preparation (Vancomycin in syringe, Ligand in cell) Titration Titration (Precise injections of vancomycin into ligand) SamplePrep->Titration DataAcquisition Data Acquisition (Measure heat change per injection) Titration->DataAcquisition DataAnalysis Data Analysis (Plot heat change vs. molar ratio, fit to model) DataAcquisition->DataAnalysis Results Determine Kd, n, ΔH, ΔS DataAnalysis->Results

Caption: Workflow for determining binding affinity using ITC.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of vancomycin in a degassed buffer (e.g., 0.02 M sodium citrate, pH 5.1). Load this solution into the injection syringe.

    • Dissolve the target ligand (D-Ala-D-Ala or D-Ala-D-Lac analogue) in the identical, degassed buffer and place it in the sample cell. Using the same buffer for both solutions is crucial to minimize heats of dilution.

  • Titration:

    • Maintain the sample cell at a constant temperature.

    • Perform a series of small, precise injections of the vancomycin solution into the ligand solution.

  • Data Acquisition:

    • The ITC instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • Plot the heat change per injection against the molar ratio of vancomycin to the ligand.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Detailed Methodology:

  • Sensor Chip Preparation:

    • Functionalize a sensor chip with one of the binding partners. For instance, immobilize a D-Ala-D-Ala or D-Ala-D-Lac containing peptide onto the chip surface.

  • Binding Measurement:

    • Inject a series of concentrations of vancomycin (the analyte) over the sensor chip surface.

    • The SPR instrument detects the change in the refractive index as vancomycin binds to the immobilized ligand.

  • Data Analysis:

    • Generate sensorgrams that plot the response units versus time.

    • Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to monitor binding by observing changes in the absorbance spectrum of vancomycin upon interaction with its ligand.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of vancomycin and the respective ligands (D-Ala-D-Ala or D-Ala-D-Lac) in a suitable buffer.

  • Titration:

    • Keep the concentration of vancomycin constant and incrementally add the ligand.

  • Data Acquisition:

    • Record the UV-Vis spectrum (typically around 280 nm for vancomycin) after each addition of the ligand.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the ligand concentration.

    • Fit the resulting binding curve to an appropriate equation to calculate the binding constant.

Minimum Inhibitory Concentration (MIC) Determination

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Detailed Methodology (Broth Microdilution):

  • Preparation of Vancomycin Dilutions:

    • Prepare a series of twofold dilutions of vancomycin in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (e.g., of an Enterococcus strain with either D-Ala-D-Ala or D-Ala-D-Lac termini) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of vancomycin at which there is no visible bacterial growth.

Conclusion

The dramatic 1000-fold reduction in vancomycin's binding affinity for D-Ala-D-Lac compared to D-Ala-D-Ala is a prime example of the molecular evolution of antibiotic resistance. This seemingly minor alteration at the terminus of peptidoglycan precursors effectively abrogates the antibiotic's mechanism of action. A thorough understanding of the thermodynamics and kinetics of these interactions, as determined by the experimental protocols outlined in this guide, is paramount for the rational design of new glycopeptide antibiotics capable of overcoming this resistance mechanism. The development of novel vancomycin analogues that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac is a critical area of research in the ongoing battle against multidrug-resistant bacteria.

References

A Comparative Analysis of Vancomycin Resistance: D-Ala-D-Lactic Acid vs. D-Ala-D-Serine Peptidoglycan Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential resistance levels conferred by Ac-Lys-D-Ala-D-lactic acid and Ac-Lys-D-Ala-D-serine termini in bacterial cell wall precursors.

The emergence of vancomycin-resistant bacteria, particularly Enterococci, poses a significant threat to public health. Resistance to this last-resort antibiotic is primarily mediated by a fundamental alteration in the bacterial cell wall synthesis pathway. This guide provides an in-depth comparison of the two major mechanisms of vancomycin resistance, which involve the substitution of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors with either D-alanyl-D-lactic acid (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).

Quantitative Comparison of Resistance Levels

The modification of the peptidoglycan precursor terminus directly impacts the binding affinity of vancomycin, leading to different levels of antibiotic resistance. The following table summarizes the key quantitative differences between the two resistance mechanisms.

FeatureThis compound (e.g., VanA, VanB phenotypes)Ac-Lys-D-Ala-D-serine (e.g., VanC, VanE, VanG phenotypes)
Vancomycin Binding Affinity Reduction Approximately 1000-fold[1][2][3][4][5][6]6- to 7-fold[1][2][4][7]
Typical Vancomycin MIC Levels High-level resistance (often ≥64 µg/mL)[8][9]Low-level resistance (typically 4-32 µg/mL)[8][9]
Resistance Phenotype VanA, VanB, VanD, VanM[1][6]VanC, VanE, VanG, VanL, VanN[1][6][7]
Teicoplanin Susceptibility VanA: Resistant; VanB: Susceptible[1][8]Generally Susceptible[1][8]

Biochemical Pathways of Resistance

The synthesis of altered peptidoglycan precursors is a complex process orchestrated by a set of resistance genes, typically organized in van operons. Below are diagrams illustrating the biochemical pathways for the production of D-Ala-D-Lac and D-Ala-D-Ser.

D-Ala-D-Lactic Acid Synthesis Pathway (VanA/VanB-type Resistance)

This pathway leads to high-level vancomycin resistance by producing peptidoglycan precursors ending in D-Ala-D-Lac. The key enzymes are a dehydrogenase that produces D-lactate and a ligase that joins D-alanine and D-lactate.

D_Ala_D_Lac_Pathway Pyruvate Pyruvate VanH VanH (Dehydrogenase) Pyruvate->VanH Reduction D_Lactate D-Lactic Acid VanA VanA (Ligase) D_Lactate->VanA D_Alanine D-Alanine D_Alanine->VanA D_Ala_D_Lac This compound Precursor Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Lac->Peptidoglycan VanH->D_Lactate VanA->D_Ala_D_Lac D_Ala_D_Ala D-Ala-D-Ala VanX VanX (D,D-dipeptidase) D_Ala_D_Ala->VanX Hydrolysis Elimination Elimination of susceptible precursors VanX->Elimination

D-Ala-D-Lac precursor synthesis pathway.

D-Ala-D-Serine Synthesis Pathway (VanC-type Resistance)

This pathway results in low-level vancomycin resistance through the production of peptidoglycan precursors ending in D-Ala-D-Ser. This process requires a racemase to convert L-serine to D-serine and a specific ligase.

D_Ala_D_Ser_Pathway L_Serine L-Serine VanT Serine Racemase L_Serine->VanT Racemization D_Serine D-Serine VanC_E_G VanC/E/G (Ligase) D_Serine->VanC_E_G D_Alanine D-Alanine D_Alanine->VanC_E_G D_Ala_D_Ser Ac-Lys-D-Ala-D-Serine Precursor Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ser->Peptidoglycan VanT->D_Serine VanC_E_G->D_Ala_D_Ser D_Ala_D_Ala D-Ala-D-Ala VanXY VanXY (D,D-dipeptidase/ carboxypeptidase) D_Ala_D_Ala->VanXY Hydrolysis Elimination Elimination of susceptible precursors VanXY->Elimination

D-Ala-D-Ser precursor synthesis pathway.

Experimental Protocols

The determination of vancomycin resistance levels is crucial for both clinical diagnostics and research. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antibiotic susceptibility.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of vancomycin that inhibits the visible growth of a microorganism.

Materials:

  • Pure bacterial culture

  • Mueller-Hinton broth or agar

  • Vancomycin stock solution

  • Sterile microtiter plates or test tubes

  • Pipettes and sterile tips

  • Incubator (35-37°C)

Methods:

  • Broth Microdilution (Reference Method):

    • Prepare a serial two-fold dilution of vancomycin in Mueller-Hinton broth in a microtiter plate.

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

    • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of vancomycin at which there is no visible growth.

  • Agar Dilution:

    • Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of vancomycin.

    • Spot-inoculate the standardized bacterial suspension onto the surface of each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest vancomycin concentration that prevents visible bacterial growth.

  • Gradient Diffusion (E-test):

    • Inoculate a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of growth.

    • Apply a vancomycin E-test strip to the agar surface. The strip contains a predefined gradient of vancomycin.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the vancomycin MIC using the broth microdilution method.

MIC_Workflow Start Start: Pure Bacterial Colony Inoculum Prepare 0.5 McFarland Standard Inoculum Start->Inoculum Inoculate_Plate Inoculate Microtiter Plate Inoculum->Inoculate_Plate Dilution Prepare Serial Dilutions of Vancomycin Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

References

A Comparative Analysis of VanA, VanB, and VanD Ligases: Kinetics and Regulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enzymatic activity and regulation of key determinants of vancomycin resistance, this guide offers a comparative analysis of VanA, VanB, and VanD ligases for researchers, scientists, and drug development professionals. Understanding the kinetic nuances and regulatory pathways of these enzymes is crucial for the development of novel strategies to combat antibiotic-resistant bacteria.

Vancomycin resistance in enterococci and other Gram-positive bacteria is primarily mediated by the production of modified peptidoglycan precursors, a process in which D-Ala-D-Lac ligases play a pivotal role. These enzymes, including the well-characterized VanA, VanB, and VanD, catalyze the formation of D-alanyl-D-lactate (D-Ala-D-Lac), an alternative to the usual D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. This substitution significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[1] This guide provides a comparative overview of the kinetics and regulatory mechanisms of VanA, VanB, and VanD ligases, supported by experimental data and detailed protocols.

Comparative Kinetics: A Quantitative Look at Ligase Activity

The efficiency of D-Ala-D-Lac production by Van ligases is a key factor in the level of vancomycin resistance. This efficiency is determined by the enzyme's kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.

While extensive kinetic data is available for VanA, detailed quantitative information for VanB and VanD is less abundant in the literature. The following table summarizes the available kinetic parameters for these ligases.

EnzymeSubstrateKm (mM)kcat (min-1)kcat/Km (mM-1min-1)
VanA D-Ala-D-Ala0.66550833
D-Ala-D-Lac0.693246
VanB D-Ala-D-AlaSimilar to VanASimilar to VanASimilar to VanA
D-Ala-D-LacData not availableData not availableData not available
VanD D-Ala-D-AlaData not availableData not availableData not available
D-Ala-D-LacData not availableData not availableData not available

Regulatory Control: The VanS/VanR Two-Component Systems

The expression of vanA, vanB, and vanD operons is tightly regulated by dedicated two-component systems, each consisting of a sensor histidine kinase (VanS) and a response regulator (VanR). These systems ensure that the resistance genes are expressed primarily in the presence of glycopeptide antibiotics.

Van_Regulation cluster_VanA VanA Operon Regulation cluster_VanB VanB Operon Regulation cluster_VanD VanD Operon Regulation Vancomycin_A Vancomycin/ Teicoplanin VanS_A VanS (Sensor Kinase) VanR_A VanR (Response Regulator) VanHAX_A vanHAX genes (Resistance) Vancomycin_B Vancomycin VanS_B VanS (Sensor Kinase) VanR_B VanR (Response Regulator) VanHBX_B vanHBX genes (Resistance) Vancomycin_D Vancomycin VanS_D VanS (Sensor Kinase) VanR_D VanR (Response Regulator) VanHDX_D vanHDX genes (Resistance)

The VanA operon is typically inducible by both vancomycin and teicoplanin. In contrast, the VanB operon is generally induced by vancomycin but not teicoplanin. The VanD operon is also regulated by a VanS/VanR system and is induced by vancomycin.

Experimental Methodologies

The determination of the kinetic parameters of Van ligases is crucial for understanding their function. A widely used method is the coupled spectrophotometric assay.

Coupled Spectrophotometric Assay for D-Ala-D-Lac Ligase Activity

This continuous assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle: The ADP produced by the ligase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH.

Assay_Workflow D_Ala D-Alanine Van_Ligase Van Ligase (VanA, VanB, or VanD) D_Ala->Van_Ligase D_Lac D-Lactate D_Lac->Van_Ligase ATP ATP ATP->Van_Ligase D_Ala_D_Lac D-Ala-D-Lac Van_Ligase->D_Ala_D_Lac ADP ADP Van_Ligase->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD

Reagents:

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • KCl

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • D-Alanine

  • D-Lactate

  • Purified Van ligase enzyme

Procedure:

  • Prepare a reaction mixture containing all reagents except the Van ligase.

  • Incubate the mixture at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding the purified Van ligase.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying concentrations of D-Alanine and D-Lactate to determine Km and Vmax.

  • Calculate kcat from the Vmax and the enzyme concentration.

Conclusion

The comparative analysis of VanA, VanB, and VanD ligases highlights both similarities and key differences in their kinetic properties and regulatory mechanisms. While all three enzymes contribute to vancomycin resistance by synthesizing D-Ala-D-Lac, the nuances in their catalytic efficiencies and the specifics of their induction by different glycopeptides likely contribute to the varied resistance phenotypes observed in clinical isolates. Further research, particularly in obtaining comprehensive kinetic data for VanB and VanD, is essential for a complete understanding of their roles in vancomycin resistance and for the rational design of inhibitors that could restore the efficacy of this critical antibiotic. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to this important area of drug discovery.

References

Validating D-lactic Acid as a Biomarker for Bacterial Overgrowth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of small intestinal bacterial overgrowth (SIBO) remains a clinical challenge. Current diagnostic methods, such as breath tests and small bowel aspirate cultures, have notable limitations in sensitivity, specificity, and invasiveness. This guide provides a comprehensive comparison of D-lactic acid as an emerging biomarker for bacterial overgrowth against established diagnostic modalities. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate an objective evaluation.

Introduction to D-lactic Acid and Bacterial Overgrowth

D-lactic acid is a stereoisomer of lactic acid primarily produced by the fermentation of carbohydrates by various species of bacteria, including Lactobacillus, Streptococcus, and Bifidobacterium.[1][2][3] While humans produce L-lactic acid during normal metabolism, D-lactic acid is generated in minimal amounts and is slowly metabolized.[1] In conditions of bacterial overgrowth, the increased fermentation of undigested carbohydrates in the small intestine can lead to a significant rise in D-lactic acid production.[4] This accumulation can be detected in both blood and urine, making it a potential biomarker for diagnosing and monitoring bacterial dysbiosis.[1][5]

Comparison of Diagnostic Methods for Bacterial Overgrowth

The ideal diagnostic marker for SIBO should be non-invasive, sensitive, specific, and cost-effective. Here, we compare D-lactic acid with the current standard diagnostic tests.

Diagnostic Method Principle Sample Type Sensitivity Specificity Advantages Disadvantages
D-lactic Acid Measurement Quantifies the level of D-lactic acid, a metabolic byproduct of bacterial fermentation.Serum, Plasma, UrineEmerging data, not yet fully established for SIBO diagnosis.[1][6]Potentially high, as D-lactic acid is primarily of bacterial origin.[6]Non-invasive (urine), minimally invasive (blood), provides a direct measure of metabolic activity of overgrown bacteria.[1]Not yet validated as a standalone diagnostic for SIBO; levels can be influenced by diet and other conditions like short bowel syndrome.[4][7]
Glucose Breath Test (GBT) Measures hydrogen and/or methane gas produced by bacterial fermentation of ingested glucose.Breath54.5% - 58%[8][9][10]83% - 83.2%[8][9][10]Non-invasive, widely available, relatively inexpensive.[11]Glucose is rapidly absorbed in the proximal small intestine, potentially missing distal overgrowth; false negatives can occur.[11]
Lactulose Breath Test (LBT) Measures hydrogen and/or methane gas produced by bacterial fermentation of ingested lactulose.Breath42%[8][9][10]70.6%[8][9][10]Non-invasive, can theoretically detect distal small bowel overgrowth as lactulose is not absorbed.[11]Lower specificity due to rapid transit to the colon leading to false positives.[10]
Small Bowel Aspirate and Culture Direct aspiration and culture of fluid from the small intestine to quantify bacterial colonies.Jejunal FluidConsidered the "gold standard" but true sensitivity is debated due to patchy nature of overgrowth.High, directly identifies bacterial presence.Provides a direct measure of bacterial concentration and allows for species identification.Invasive, expensive, risk of contamination, may miss patchy overgrowth.

Experimental Protocols

Measurement of D-lactic Acid (Enzymatic Assay)

This protocol is a generalized procedure based on commercially available enzymatic assay kits.

Principle:

The assay utilizes the enzyme D-lactate dehydrogenase (D-LDH) to specifically oxidize D-lactic acid to pyruvate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which can be measured spectrophotometrically or fluorometrically.

Materials:

  • D-lactic Acid Assay Kit (containing D-LDH, NAD+, reaction buffer, and standards)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Micropipettes and tips

  • 0.9% NaCl solution (for sample dilution)

  • Deproteinizing agent (e.g., perchloric acid) for serum/plasma samples

Procedure:

  • Sample Preparation:

    • Urine: Centrifuge to remove any particulate matter. Dilute with 0.9% NaCl if the D-lactic acid concentration is expected to be high.

    • Serum/Plasma: Deproteinize the sample by adding an equal volume of cold perchloric acid (e.g., 1 M), vortexing, and centrifuging to pellet the precipitated proteins. The clear supernatant is used for the assay.

  • Assay Reaction:

    • Prepare a standard curve using the D-lactic acid standards provided in the kit.

    • In a microplate well or cuvette, add the reaction buffer.

    • Add a specific volume of the prepared sample or standard.

    • Add the NAD+ solution.

    • Initiate the reaction by adding the D-LDH enzyme solution.

    • Incubate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes).

  • Measurement:

    • Measure the absorbance of NADH at 340 nm.

    • Calculate the D-lactic acid concentration in the samples by comparing their absorbance to the standard curve.

Glucose/Lactulose Breath Test

Principle:

Following the ingestion of a carbohydrate substrate (glucose or lactulose), breath samples are collected at regular intervals to measure the concentration of hydrogen and methane gases produced by bacterial fermentation in the small intestine. An early and significant rise in these gases is indicative of SIBO.

Procedure:

  • Patient Preparation:

    • Patients follow a specific low-fiber diet for 24 hours prior to the test.

    • A 12-hour fast is required before the test.

    • Antibiotics and probiotics should be discontinued for at least 2-4 weeks prior to the test.

  • Baseline Measurement:

    • A baseline breath sample is collected to measure endogenous hydrogen and methane levels.

  • Substrate Ingestion:

    • The patient ingests a solution of either glucose (typically 75g) or lactulose (typically 10g) dissolved in water.

  • Breath Sample Collection:

    • Breath samples are collected every 15-20 minutes for a period of 2-3 hours.

  • Gas Analysis:

    • The concentration of hydrogen and methane in the breath samples is measured using a gas chromatograph.

    • A rise in hydrogen of ≥20 parts per million (ppm) or methane of ≥10 ppm above baseline within 90 minutes is generally considered a positive test for SIBO.

Signaling Pathways and Logical Relationships

Bacterial D-lactic Acid Production Pathway

The primary pathway for D-lactic acid production in bacteria involves the fermentation of glucose.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis D_Lactic_Acid D_Lactic_Acid Pyruvate->D_Lactic_Acid D-Lactate Dehydrogenase (D-LDH)

Caption: Bacterial fermentation of glucose to D-lactic acid.

Experimental Workflow for D-lactic Acid Measurement

This workflow outlines the key steps in quantifying D-lactic acid from a patient sample.

G cluster_sample Sample Collection & Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Patient Sample (Urine/Serum) Patient Sample (Urine/Serum) Sample Pre-treatment Sample Pre-treatment Patient Sample (Urine/Serum)->Sample Pre-treatment Reaction with D-LDH & NAD+ Reaction with D-LDH & NAD+ Sample Pre-treatment->Reaction with D-LDH & NAD+ Spectrophotometric Reading Spectrophotometric Reading Reaction with D-LDH & NAD+->Spectrophotometric Reading Calculation of D-lactic Acid Concentration Calculation of D-lactic Acid Concentration Spectrophotometric Reading->Calculation of D-lactic Acid Concentration

Caption: Workflow for D-lactic acid measurement.

Comparison of Diagnostic Logic

This diagram illustrates the logical differences between direct and indirect methods for detecting bacterial overgrowth.

G cluster_direct Direct Measurement cluster_indirect Indirect Measurement Bacterial_Overgrowth Bacterial_Overgrowth Small Bowel Aspirate Small Bowel Aspirate Bacterial_Overgrowth->Small Bowel Aspirate Direct Sampling Increased Fermentation Increased Fermentation Bacterial_Overgrowth->Increased Fermentation Metabolic Activity Gas Production (H2, CH4) Gas Production (H2, CH4) Increased Fermentation->Gas Production (H2, CH4) D-lactic Acid Production D-lactic Acid Production Increased Fermentation->D-lactic Acid Production Breath Test Breath Test Gas Production (H2, CH4)->Breath Test D-lactic Acid Test D-lactic Acid Test D-lactic Acid Production->D-lactic Acid Test

Caption: Logical flow of SIBO diagnostic methods.

Conclusion

D-lactic acid holds promise as a valuable biomarker for bacterial overgrowth. Its measurement offers a non-invasive to minimally invasive window into the metabolic activity of the gut microbiota. While current research strongly supports its role in the pathophysiology of conditions associated with severe bacterial dysbiosis, such as D-lactic acidosis in short bowel syndrome, its validation as a standalone diagnostic for SIBO requires further large-scale clinical studies.[1][4]

Compared to breath tests, D-lactic acid measurement has the potential for higher specificity due to its primary bacterial origin. However, standardization of sample collection, processing, and reference ranges is crucial for its clinical implementation. For researchers and drug development professionals, monitoring D-lactic acid levels could provide a useful endpoint for evaluating the efficacy of therapies aimed at modulating the gut microbiome and improving gut health. As research progresses, D-lactic acid may become an integral part of a multi-faceted approach to diagnosing and managing bacterial overgrowth.

References

Chloroeremomycin vs. Vancomycin: A Comparative Analysis of Binding Kinetics to D-Ala-D-Lac

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding dynamics of two critical glycopeptide antibiotics against the molecular signature of vancomycin resistance, D-Ala-D-Lac, providing researchers and drug developers with essential comparative data and experimental insights.

The emergence of vancomycin-resistant bacteria, which substitute the typical D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lac, represents a significant challenge in infectious disease therapy. This modification dramatically reduces the binding affinity of vancomycin, rendering it ineffective. Chloroeremomycin, a related glycopeptide, has also been studied for its interaction with this altered binding site. This guide provides a detailed comparison of the binding kinetics of chloroeremomycin and vancomycin to the D-Ala-D-Lac ligand, supported by quantitative data and a summary of the experimental methodologies used to determine these parameters.

Quantitative Comparison of Binding Affinities

The binding affinities of chloroeremomycin and vancomycin to both the susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) peptide termini have been characterized primarily through techniques such as Surface Plasmon Resonance (SPR). The data consistently show a significant decrease in affinity for the D-Ala-D-Lac target for both antibiotics.

CompoundLigandDissociation Constant (Kd)Fold Difference (vs. D-Ala-D-Ala)
Vancomycin D-Ala-D-Ala~ 1 µM-
D-Ala-D-Lac~ 1 mM[1][2]~1000-fold decrease[1][3][4][5][6][7]
Chloroeremomycin D-Ala-D-AlaMicromolar range[8]-
D-Ala-D-Lac~ 1 mM[2]Significant decrease

Note: The binding of both antibiotics to D-Ala-D-Ala is in the micromolar range, while binding to D-Ala-D-Lac is in the millimolar range, indicating a substantially weaker interaction.[8] The roughly 1000-fold reduction in vancomycin's binding affinity for D-Ala-D-Lac is a key factor in the mechanism of vancomycin resistance.[1][3][4][5][6][7]

Molecular Basis for Reduced Affinity

The dramatic drop in binding affinity for D-Ala-D-Lac is attributed to two main factors:

  • Loss of a critical hydrogen bond: The substitution of the terminal D-Alanine with D-Lactate replaces an amide (-NH-) group with an ester (-O-) group. This change eliminates one of the five crucial hydrogen bonds that stabilize the complex between the antibiotic and the peptide terminus.

  • Electrostatic repulsion: The presence of the ester oxygen in D-Ala-D-Lac introduces lone pair-lone pair repulsion with a carbonyl oxygen in the antibiotic's binding pocket, further destabilizing the interaction.[3]

Experimental Protocols: Determining Binding Kinetics

The binding kinetics of glycopeptide antibiotics to their target ligands are commonly determined using Surface Plasmon Resonance (SPR). This technique allows for real-time, label-free analysis of biomolecular interactions.

Generalized Surface Plasmon Resonance (SPR) Protocol:
  • Sensor Chip Preparation: A sensor chip, typically with a gold surface, is functionalized. Peptides terminating in -Lys-D-Ala-D-Ala or -Lys-D-Ala-D-Lac are covalently coupled to the sensor surface.[8]

  • Immobilization: The ligand (D-Ala-D-Ala or D-Ala-D-Lac containing peptide) is immobilized on the sensor chip surface.

  • Analyte Injection: A solution containing the analyte (vancomycin or chloroeremomycin) at various concentrations is flowed over the sensor chip.

  • Binding and Dissociation Monitoring: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. The association phase is monitored during analyte injection, followed by a dissociation phase where a buffer is flowed over the chip.

  • Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Surface Plasmon Resonance experiment to determine the binding kinetics between a glycopeptide antibiotic and its target ligand.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Chip Sensor Chip Immobilization Ligand Immobilization Chip->Immobilization Ligand Ligand Solution (D-Ala-D-Lac) Ligand->Immobilization Analyte Analyte Solution (Antibiotic) Association Analyte Injection (Association) Analyte->Association Immobilization->Association Flow Cell Dissociation Buffer Flow (Dissociation) Association->Dissociation Real-time Monitoring Sensorgram Sensorgram Generation Association->Sensorgram Regeneration Surface Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Immobilization Next Cycle Fitting Kinetic Model Fitting Sensorgram->Fitting Results Determine kon, koff, KD Fitting->Results

References

A Comparative Guide to L-lactic Acid and D-lactic Acid in Bacterial Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways for L-lactic acid and D-lactic acid in bacteria. It delves into the key enzymes, their kinetics, regulatory mechanisms, and the resulting production of these two crucial stereoisomers. The information is supported by experimental data and detailed protocols to aid in research and development.

Introduction to L- and D-Lactic Acid in Bacteria

Lactic acid, a chiral molecule, exists as two stereoisomers: L-lactic acid and D-lactic acid. While mammalian cells predominantly produce and metabolize L-lactic acid, many bacterial species possess the enzymatic machinery to produce either one or both isomers.[1] The specific isomer produced is determined by the stereospecificity of the lactate dehydrogenase (LDH) present in the bacterium.[2] Some bacteria also possess a lactate racemase, an enzyme that can interconvert the two isomers.[3] The production of specific lactic acid isomers is not only a key feature of bacterial fermentation but also plays a role in various physiological processes, including cell wall biosynthesis in some species.

Metabolic Pathways for L- and D-Lactic Acid Production

The primary pathway for lactic acid production in many bacteria is the fermentation of carbohydrates. Following glycolysis, where glucose is converted to pyruvate, the final step is the reduction of pyruvate to lactate. This reaction is catalyzed by lactate dehydrogenase (LDH) and is crucial for the regeneration of NAD+ from NADH, allowing glycolysis to continue under anaerobic conditions.

Stereospecific Lactate Dehydrogenases

The chirality of the lactic acid produced is dictated by the specific lactate dehydrogenase enzyme present:

  • L-Lactate Dehydrogenase (L-LDH): Catalyzes the conversion of pyruvate to L-lactic acid.

  • D-Lactate Dehydrogenase (D-LDH): Catalyzes the conversion of pyruvate to D-lactic acid.

Some bacteria possess genes for both L-LDH and D-LDH, enabling them to produce a racemic mixture of lactic acid.[4]

Lactate Racemase

Certain bacterial species, such as Lactobacillus plantarum, contain a lactate racemase enzyme that can interconvert L-lactic acid and D-lactic acid.[3][5] This provides metabolic flexibility, allowing the bacterium to adjust the ratio of the two isomers in response to cellular needs. For instance, in L. plantarum, lactate racemase is involved in a rescue pathway for D-lactic acid production, which is essential for peptidoglycan biosynthesis.[5]

Metabolic_Pathways cluster_nadh Redox Balance Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Lactic_Acid L_Lactic_Acid Pyruvate->L_Lactic_Acid L-LDH D_Lactic_Acid D_Lactic_Acid Pyruvate->D_Lactic_Acid D-LDH L_Lactic_Acid->D_Lactic_Acid Lactate Racemase NADH NADH + H+ NAD NAD+ NADH->NAD

Figure 1. Key enzymatic steps in the bacterial production of L- and D-lactic acid from pyruvate.

Quantitative Comparison of Enzyme Kinetics and Production

The efficiency and substrate affinity of L-LDH and D-LDH can vary significantly between different bacterial species. These kinetic parameters, along with fermentation conditions, influence the final yield and productivity of each lactic acid isomer.

Lactate Dehydrogenase Kinetic Parameters
EnzymeBacterial SpeciesSubstrateKm (mM)Vmax (U/mg)Reference
L-LDH Bacillus coagulansPyruvate1.91 ± 0.282613.57 ± 6.43[6]
L-LDH Lactobacillus pentosusPyruvateComparable to OxaloacetateComparable to Oxaloacetate[7]
L-LDH Lactobacillus caseiPyruvateComparable to OxaloacetateComparable to Oxaloacetate[7]
D-LDH Megasphaera elsdeniiD-Lactate--[8]
L-LDH Plateau Pika (for comparison)Pyruvate0.052 - 0.260-[9]
L-LDH Plateau Pika (for comparison)L-Lactate4.934 - 19.968-[9]

Note: Comprehensive kinetic data for a wide range of bacterial D-LDHs is less readily available in the literature compared to L-LDHs.

Comparative Production of L- and D-Lactic Acid

The production of L- and D-lactic acid is highly dependent on the bacterial strain and the available carbon source.

Bacterial StrainCarbon SourceL-Lactic Acid (%)D-Lactic Acid (%)Total Lactic Acid (g/L)Reference
Lactobacillus rhamnosusFAPM (Agave Fructans)964-[10][11]
Lactobacillus caseiCellobiose92.57.5-[10][11]
Lactobacillus plantarumLactose28.6571.35-[10][11]
Lactobacillus reuteriLactose44.1255.88-[10][11]
Lactobacillus caseiGlycerol3862-[10][11]
Enterococcus faecalis (pH 6.0)GlucosePredominantly L-lactic acid-23.7 mg/mL[12]
Enterococcus faecalis (pH 5.0)Glucose~55~45-[12]
Staphylococcus aureus---Max D-lactate: 10.99 mmol/L[13]
Streptococcus pyogenes---Max L-lactate: 10.12 mmol/L[13]

Regulation of Lactic Acid Isomer Production

The metabolic pathways leading to L- and D-lactic acid are tightly regulated at both the genetic and enzymatic levels.

  • pH: The pH of the culture medium can significantly influence the activity of LDH and the ratio of L- to D-lactic acid produced. For example, in Enterococcus faecalis, a shift from pH 6.0 to 5.0 leads to a significant increase in the proportion of D-lactic acid.[12]

  • Substrate Availability: The presence of specific sugars can influence the expression of different ldh genes.

  • Anaerobiosis: The absence of oxygen is a primary trigger for fermentation pathways, including lactic acid production.

  • Allosteric Regulation: Some bacterial L-LDHs are allosterically activated by fructose 1,6-bisphosphate (FBP), an intermediate of glycolysis.[7]

  • Transcriptional Regulation: The expression of ldh genes is controlled by various transcriptional regulators that respond to the cellular redox state and the presence of specific metabolites. In Lactobacillus plantarum, the lactate racemase is induced by L-lactate.[5]

Experimental Protocols

Spectrophotometric Assay of Lactate Dehydrogenase Activity

This protocol is for determining LDH activity by monitoring the change in absorbance of NADH at 340 nm.

LDH_Assay_Workflow start Prepare Reagents prepare_lysate Prepare Bacterial Cell Lysate start->prepare_lysate setup_reaction Set up Reaction (Buffer, Substrate, NAD+/NADH) prepare_lysate->setup_reaction add_lysate Add Cell Lysate to Initiate Reaction setup_reaction->add_lysate measure_abs Measure Absorbance at 340 nm over Time add_lysate->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity

Figure 2. General workflow for a spectrophotometric lactate dehydrogenase assay.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well microplate

  • Bacterial cell lysate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Substrate solution (Pyruvate for the forward reaction, L- or D-Lactate for the reverse reaction)

  • Cofactor solution (NADH for the forward reaction, NAD+ for the reverse reaction)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the assay buffer, substrate, and cofactor at the desired concentrations.

  • Reaction Mixture: In a cuvette or microplate well, combine the assay buffer, substrate solution, and cofactor solution. The final volume and concentrations should be optimized for the specific enzyme and experimental conditions.

  • Initiate Reaction: Add a specific volume of the bacterial cell lysate to the reaction mixture to start the reaction. Mix gently.

  • Spectrophotometric Measurement: Immediately place the cuvette or microplate in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 15-30 seconds) for a set duration (e.g., 3-5 minutes).

  • Data Analysis: Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot. Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH formation or consumption, and thus determine the enzyme activity.

13C-Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

MFA_Workflow start Culture Bacteria with 13C-labeled Substrate quench Quench Metabolism start->quench extract Extract Intracellular Metabolites quench->extract hydrolyze Hydrolyze Protein to Amino Acids extract->hydrolyze derivatize Derivatize Amino Acids hydrolyze->derivatize analyze Analyze by GC-MS or LC-MS/MS derivatize->analyze model Computational Modeling and Flux Calculation analyze->model

Figure 3. A simplified workflow for 13C-Metabolic Flux Analysis.

Protocol Outline:

  • Cell Culture: Grow the bacterial strain of interest in a defined medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose or [U-13C]glucose).[14][15]

  • Metabolic Quenching: Rapidly halt metabolic activity by, for example, quenching the cells in a cold solvent mixture.

  • Metabolite Extraction: Extract the intracellular metabolites.

  • Sample Preparation: For analysis of proteinogenic amino acids, hydrolyze the cell biomass and derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry: Analyze the isotopic labeling patterns of the metabolites (e.g., amino acids) using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

  • Flux Calculation: Use the mass isotopomer distribution data in conjunction with a stoichiometric model of the bacterial metabolic network to calculate the intracellular metabolic fluxes using specialized software.

Lactate Racemase Assay

This assay measures the conversion of one lactate isomer to the other.

Procedure Outline:

  • Incubation: Incubate the bacterial cell extract with a known concentration of either L-lactic acid or D-lactic acid in a suitable buffer (e.g., MES buffer, pH 6.0) at an optimal temperature (e.g., 35°C).[5]

  • Reaction Termination: Stop the reaction after a specific time by heat inactivation.

  • Quantification of Isomers: Measure the concentration of both L- and D-lactic acid using a stereospecific enzymatic assay kit (e.g., R-Biopharm).[5] These kits typically use L-LDH and D-LDH to specifically quantify each isomer through a coupled reaction that produces a measurable change in NADH absorbance at 340 nm.[17]

Conclusion

The metabolic pathways for L- and D-lactic acid in bacteria are governed by the presence and activity of stereospecific lactate dehydrogenases and, in some cases, lactate racemase. The production of a specific isomer is influenced by a complex interplay of genetic regulation, enzyme kinetics, and environmental factors such as pH and substrate availability. Understanding these pathways is critical for applications ranging from the industrial production of optically pure lactic acid for bioplastics to the development of novel antimicrobial strategies targeting essential metabolic processes. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively investigate these important bacterial metabolic pathways.

References

A Tale of Two Ligases: Structural Divergence and Functional Adaptation in D-Ala-D-Ala and D-Ala-D-Lac Ligases

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

The emergence of antibiotic resistance is a critical global health challenge, demanding a deeper understanding of the molecular mechanisms that underpin it. Among the key players in bacterial cell wall biosynthesis and antibiotic resistance are the D-Ala-D-Ala and D-Ala-D-Lac ligases. While both enzymes catalyze the formation of a dipeptide or depsipeptide essential for peptidoglycan synthesis, a subtle shift in substrate specificity in D-Ala-D-Lac ligases confers high-level resistance to vancomycin, a last-resort antibiotic. This guide provides a detailed structural and functional comparison of these two crucial enzymes, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureD-Ala-D-Ala Ligase (e.g., DdlB)D-Ala-D-Lac Ligase (e.g., VanA)
Product D-Alanyl-D-Alanine (dipeptide)D-Alanyl-D-Lactate (depsipeptide)[1][2]
Role in Vancomycin Susceptibility Synthesizes the target for vancomycin, leading to susceptibility.Synthesizes a modified precursor with low affinity for vancomycin, leading to resistance.[1][2]
Key Active Site Residue (Subsite 2) Tyrosine (e.g., Tyr-216 in E. coli DdlB)Histidine (e.g., His-244 in VanA) or Phenylalanine[1][2][3]
Substrate Preference at Subsite 2 D-AlanineD-Lactate[1][4]
Mechanism of Substrate Selection Hydrogen bond network involving Tyr-216 favors the amino group of D-Ala.[2]Electrostatic repulsion by His-244 disfavors the positively charged amino group of D-Ala, favoring the hydroxyl group of D-Lactate.[1][4]

The Enzymatic Reaction: A Shared Blueprint with a Critical Diversion

Both D-Ala-D-Ala and D-Ala-D-Lac ligases are members of the ATP-grasp superfamily and follow a similar two-step catalytic mechanism.[5][6]

  • Acylphosphate Intermediate Formation: The first molecule of D-Alanine (D-Ala1) binds to the high-affinity subsite. ATP then phosphorylates the carboxyl group of D-Ala1 to form a reactive D-alanyl-phosphate intermediate, releasing ADP.[6][7]

  • Nucleophilic Attack and Product Formation: A second substrate molecule (either D-Alanine or D-Lactate) binds to the lower-affinity subsite 2. The amino group of the second D-Ala (in Ddl) or the hydroxyl group of D-Lactate (in VanA) then performs a nucleophilic attack on the acylphosphate intermediate, forming the final dipeptide or depsipeptide product and releasing inorganic phosphate.[7][8]

The crucial difference lies in the selection of the second substrate, a distinction governed by key structural features within the active site.

enzymatic_mechanism cluster_step1 Step 1: Acylphosphate Formation cluster_step2_Ddl Step 2: D-Ala-D-Ala Ligase (Ddl) cluster_step2_VanA Step 2: D-Ala-D-Lac Ligase (VanA) E_DAla1_ATP E + D-Ala1 + ATP E_DAla1P_ADP E-D-Ala1-PO4 + ADP E_DAla1_ATP->E_DAla1P_ADP Phosphorylation E_DAla1P_ADP_DAla2 E-D-Ala1-PO4 + ADP + D-Ala2 E_DAla1P_ADP->E_DAla1P_ADP_DAla2 E_DAla1P_ADP_DLac E-D-Ala1-PO4 + ADP + D-Lac E_DAla1P_ADP->E_DAla1P_ADP_DLac E_DAlaDAla_ADP_Pi E + D-Ala-D-Ala + ADP + Pi E_DAla1P_ADP_DAla2->E_DAlaDAla_ADP_Pi Nucleophilic Attack (D-Ala Amino Group) E_DAlaDLac_ADP_Pi E + D-Ala-D-Lac + ADP + Pi E_DAla1P_ADP_DLac->E_DAlaDLac_ADP_Pi Nucleophilic Attack (D-Lac Hydroxyl Group)

Figure 1. Comparative enzymatic mechanism of D-Ala-D-Ala and D-Ala-D-Lac ligases.

Structural Basis for Substrate Specificity: The Decisive Role of the ω-Loop

The key structural determinant for the differential substrate specificity lies within the "ω-loop," a flexible region that forms part of the second substrate-binding site.[1][6]

In D-Ala-D-Ala ligases such as E. coli DdlB, a critical Tyrosine (Tyr-216) residue is present in this loop. The hydroxyl group of this tyrosine participates in a hydrogen bond network that stabilizes the binding of the second D-Alanine molecule.[2] A mutation of this tyrosine to a phenylalanine (Tyr-216 -> Phe) has been shown to confer partial D-Ala-D-Lac synthesis activity, highlighting its importance.[2]

In contrast, D-Ala-D-Lac ligases like VanA feature a Histidine (His-244) at the equivalent position.[1] It is proposed that the positively charged imidazole ring of this histidine electrostatically repels the positively charged α-amino group of a potential second D-Alanine substrate. This repulsion favors the binding of D-Lactate, which has a hydroxyl group instead of an amino group at this position.[1][4] This substitution effectively remodels the active site to prefer D-Lactate, leading to the synthesis of the D-Ala-D-Lac depsipeptide and conferring vancomycin resistance.[1][3] In some naturally resistant organisms like Leuconostoc mesenteroides, a Phenylalanine at this position contributes to a more hydrophobic and smaller active site, which also favors lactate binding over alanine.[1][3]

substrate_specificity cluster_DdlB D-Ala-D-Ala Ligase (DdlB) Active Site cluster_VanA D-Ala-D-Lac Ligase (VanA) Active Site DdlB_Tyr216 Tyr-216 DdlB_DAla2 D-Ala (Substrate 2) DdlB_Tyr216->DdlB_DAla2 Hydrogen Bond (Favorable Interaction) DdlB_Product Dipeptide Product DdlB_DAla2->DdlB_Product Forms D-Ala-D-Ala VanA_His244 His-244 VanA_DAla2 D-Ala (Potential Substrate 2) VanA_His244->VanA_DAla2 Electrostatic Repulsion (Unfavorable) VanA_DLac D-Lac (Substrate 2) VanA_His244->VanA_DLac Favorable Interaction VanA_Product Depsipeptide Product VanA_DLac->VanA_Product Forms D-Ala-D-Lac kinetics_workflow node_purify 1. Purify Ligase Enzyme node_setup 2. Set up reaction mixtures (Enzyme, ATP, Buffers, Varying Substrate) node_purify->node_setup node_incubate 3. Incubate at 37°C node_setup->node_incubate node_monitor 4. Monitor Reaction Progress node_incubate->node_monitor node_calc_rate 5. Calculate Initial Velocities node_monitor->node_calc_rate node_plot 6. Plot Velocity vs. [Substrate] node_calc_rate->node_plot node_fit 7. Fit to Michaelis-Menten Equation node_plot->node_fit node_determine 8. Determine Km and kcat node_fit->node_determine

References

Vancomycin Dimers Emerge as a Potent Strategy Against D-Ala-D-Lac Expressing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of vancomycin dimers and alternative antimicrobial agents reveals a promising future for combating vancomycin-resistant pathogens. Detailed experimental data underscores the enhanced efficacy of dimerized vancomycin in overcoming the primary resistance mechanism involving the substitution of D-Ala-D-Ala with D-Ala-D-Lac in bacterial cell wall precursors.

The rise of vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA), particularly those expressing the vanA gene cluster, poses a significant threat to global public health. These resistant strains evade the action of vancomycin by modifying the terminal dipeptide of their peptidoglycan precursors from D-alanyl-D-alanine (D-Ala-D-Ala) to D-alanyl-D-lactate (D-Ala-D-Lac), a change that reduces vancomycin's binding affinity by a factor of 1,000.[1][2] In response, researchers have explored novel therapeutic strategies, with the covalent dimerization of vancomycin emerging as a particularly effective approach. This guide provides a comprehensive comparison of the efficacy of vancomycin dimers against D-Ala-D-Lac expressing bacteria with that of alternative antibiotics, supported by experimental data and detailed methodologies.

Comparative Efficacy: Vancomycin Dimers vs. Alternative Antibiotics

The enhanced activity of vancomycin dimers against vancomycin-resistant strains is evident from their significantly lower Minimum Inhibitory Concentration (MIC) values compared to vancomycin and even some alternative last-resort antibiotics. The covalent linking of two vancomycin molecules is thought to restore potent antibacterial activity through several mechanisms, including cooperative binding to the D-Ala-D-Lac target, and potentially novel mechanisms of action such as the disruption of other critical cell wall biosynthesis proteins or interaction with the lipid II flippase, MurJ.[3][4]

The following tables summarize the in vitro activity (MIC) of various vancomycin dimers and alternative antibiotics against clinical isolates of VanA-type VRE and VRSA.

Table 1: Comparative MIC Values (µg/mL) Against VanA-Type Vancomycin-Resistant Enterococcus faecium (VRE)

Antibiotic/CompoundMIC50MIC90MIC Range
Vancomycin Dimers
Shapeshifting Bullvalene-Linked Dimer (6k)--10 (against VRSA)[5]
Alternative Antibiotics
Oritavancin0.030.0630.03 - 0.125[5]
Dalbavancin8>80.06 - >8[3]
Linezolid22-[6]
Daptomycin120.125 - 2[4]
Tedizolid0.12 - 0.250.25-[7]
Tigecycline0.0940.125-[8]

Table 2: Comparative MIC Values (µg/mL) Against Vancomycin-Resistant Staphylococcus aureus (VRSA)

Antibiotic/CompoundMIC50MIC90MIC Range
Vancomycin Dimers
Shapeshifting Bullvalene-Linked Dimer (6k)--10[5]
Alternative Antibiotics
Oritavancin0.030.06 - 0.12-[9]
Dalbavancin0.060.12-[10]
Linezolid1.520.25 - 3[11]
Daptomycin0.120.5≤ 0.032 - 1[4]
Tedizolid0.12 - 0.250.25-[7]
Tigecycline-0.5-[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

  • Preparation of Antimicrobial Agent Stock Solutions: The antimicrobial agents were dissolved in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates were grown on an appropriate agar medium overnight. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Binding Affinity Assays

The binding affinity of vancomycin and its dimers to bacterial cell wall precursors (e.g., acetyl-L-Lys-D-Ala-D-Ala and acetyl-L-Lys-D-Ala-D-Lac) can be determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[15][16]

  • Sample Preparation: The vancomycin dimer and the target peptide (e.g., D-Ala-D-Lac) are extensively dialyzed against the same buffer to minimize heat of dilution effects. The concentrations of both the ligand (in the syringe) and the macromolecule (in the sample cell) are precisely determined.

  • Titration: The ligand is injected in small aliquots from the syringe into the sample cell containing the macromolecule. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to macromolecule) is fitted to a binding model to extract the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[17][18]

  • Ligand Immobilization: One of the binding partners (e.g., the D-Ala-D-Lac peptide) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the other binding partner (e.g., the vancomycin dimer) is flowed over the sensor surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

  • Kinetic Analysis: The association and dissociation rates (kₐ and kₑ) are determined by analyzing the shape of the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kₑ) is then calculated as the ratio of kₑ/kₐ.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for vancomycin resistance and the proposed mechanism of action for vancomycin dimers.

VanA_Operon cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanS->VanS VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P VanR->VanR_P vanHAX_promoter vanHAX Promoter VanR_P->vanHAX_promoter activates transcription VanH VanH vanHAX_promoter->VanH VanA VanA vanHAX_promoter->VanA VanX VanX vanHAX_promoter->VanX Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Ala_D_Lac D-Ala-D-Lac D_Lac->D_Ala_D_Lac VanA D_Ala_D_Ala D-Ala-D-Ala D_Ala D-Ala D_Ala_D_Ala->D_Ala VanX Vancomycin Vancomycin Vancomycin->VanS binds

VanA operon signaling pathway for vancomycin resistance.

Vancomycin_Dimer_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vanc_Dimer Vancomycin Dimer LipidII Lipid II (D-Ala-D-Lac terminus) Vanc_Dimer->LipidII Binds with high avidity MurJ MurJ (Flippase) Vanc_Dimer->MurJ Destabilizes MurJ-Lipid II complex Peptidoglycan_Synthesis Peptidoglycan Synthesis Vanc_Dimer->Peptidoglycan_Synthesis Inhibits LipidII->MurJ Transported by MurJ->Peptidoglycan_Synthesis Delivers Lipid II for

Proposed mechanism of action of vancomycin dimers.

References

Penicillin-Binding Protein Adaptation: A Comparative Analysis of D-Ala-D-Ala versus D-Ala-D-Lac Substrate Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin, involves the alteration of the terminal residues of peptidoglycan precursors from D-alanyl-D-alanine (D-Ala-D-Ala) to D-alanyl-D-lactate (D-Ala-D-Lac). This modification significantly reduces the binding affinity of vancomycin to its target.[1][2] Consequently, penicillin-binding proteins (PBPs), the enzymes responsible for the final stages of peptidoglycan synthesis, must adapt to efficiently utilize this new D-Ala-D-Lac substrate to ensure bacterial survival. This guide provides a detailed comparison of PBP adaptation to these two distinct substrates, supported by experimental data, to illuminate the molecular underpinnings of this critical resistance mechanism.

Quantitative Data Summary

The adaptation of PBPs to utilize D-Ala-D-Lac in vancomycin-resistant enterococci (VRE) is often accompanied by specific mutations that alter the substrate-binding pocket. Molecular docking studies have provided valuable insights into the binding affinities of PBPs for both D-Ala-D-Ala and D-Ala-D-Lac.

PBPStrain TypeMutationLigandBinding Affinity (kcal/mol)
PBP1B Vancomycin-Susceptible E. faecalis (VSE)Wild-TypeL-Lys-D-Ala-D-Ala-7.5
Vancomycin-Susceptible E. faecalis (VSE)Wild-TypeL-Lys-D-Ala-D-Lac-6.8
Vancomycin-Resistant E. faecalis (VRE)T491NL-Lys-D-Ala-D-Ala-7.0
Vancomycin-Resistant E. faecalis (VRE)T491NL-Lys-D-Ala-D-Lac-7.9
PBP2A Vancomycin-Susceptible E. faecalis (VSE)Wild-TypeD-Ala-D-Ala-6.2
Vancomycin-Resistant E. faecalis (VRE)K336GD-Ala-D-Ala-6.1
PBP3 Vancomycin-Susceptible E. faecalis (VSE)Wild-TypeL-Lys-D-Ala-D-Ala-6.9
Vancomycin-Susceptible E. faecalis (VSE)Wild-TypeL-Lys-D-Ala-D-Lac-6.3
Vancomycin-Resistant E. faecalis (VRE)R385NL-Lys-D-Ala-D-Ala-6.5
Vancomycin-Resistant E. faecalis (VRE)R385NL-Lys-D-Ala-D-Lac-7.2

Data sourced from molecular docking studies on E. faecalis PBPs.

Signaling Pathway for Peptidoglycan Precursor Modification

The switch from D-Ala-D-Ala to D-Ala-D-Lac production is a tightly regulated process, primarily governed by the vanA operon. The following diagram illustrates the key components of this signaling pathway.

VanA_Operon_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS binds VanR VanR (Response Regulator) VanS->VanR phosphorylates P_VanR VanR-P VanH VanH (Dehydrogenase) D_Lac D-Lactate VanH->D_Lac VanA VanA (Ligase) D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac VanX VanX (D,D-dipeptidase) D_Ala D-Alanine VanX->D_Ala 2x Pyruvate Pyruvate Pyruvate->VanH D_Lac->VanA D_Ala->VanA D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX hydrolyzes vanHAX_promoter vanHAX promoter P_VanR->vanHAX_promoter activates transcription

Caption: The VanA operon signaling pathway for D-Ala-D-Lac production.

Experimental Workflow for PBP Adaptation Analysis

The investigation of PBP adaptation to D-Ala-D-Lac typically involves a multi-step process, from bacterial strain analysis to computational modeling.

PBP_Adaptation_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics and Modeling cluster_analysis Data Analysis Strain_Selection Strain Selection (VRE and VSE) DNA_Extraction Genomic DNA Extraction Strain_Selection->DNA_Extraction PCR PBP Gene Amplification (PCR) DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Sequence_Alignment Sequence Alignment & Mutation Identification Sequencing->Sequence_Alignment Homology_Modeling Homology Modeling of PBP Structures Sequence_Alignment->Homology_Modeling Docking Molecular Docking Homology_Modeling->Docking Ligand_Prep Ligand Preparation (D-Ala-D-Ala & D-Ala-D-Lac) Ligand_Prep->Docking Binding_Affinity Binding Affinity Calculation (kcal/mol) Docking->Binding_Affinity Structural_Analysis Structural Analysis of Binding Modes Docking->Structural_Analysis

Caption: Experimental workflow for analyzing PBP adaptation.

Experimental Protocols

PBP Gene Sequencing and Mutation Analysis

Objective: To identify amino acid substitutions in PBPs from vancomycin-resistant bacteria compared to susceptible strains.

Methodology:

  • Bacterial Strains: Select well-characterized vancomycin-resistant (e.g., Enterococcus faecalis) and vancomycin-susceptible strains for comparison.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of the selected strains using a commercial DNA extraction kit.

  • Primer Design: Design specific primers to amplify the full-length genes encoding the PBPs of interest.

  • PCR Amplification: Perform PCR using the designed primers and extracted genomic DNA as a template to amplify the PBP genes.

  • Sanger Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing to obtain the nucleotide sequence of the PBP genes.

  • Sequence Analysis: Align the nucleotide sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW) to identify single nucleotide polymorphisms (SNPs). Translate the nucleotide sequences to amino acid sequences to determine the resulting amino acid substitutions.

Homology Modeling and Molecular Docking

Objective: To predict the three-dimensional structure of PBPs and to analyze the binding interactions with D-Ala-D-Ala and D-Ala-D-Lac.

Methodology:

  • Template Selection: Identify a suitable template structure for homology modeling from the Protein Data Bank (PDB) using the amino acid sequence of the PBP of interest.

  • Homology Modeling: Generate a 3D model of the PBP using a homology modeling server or software (e.g., SWISS-MODEL, MODELLER). The model will be based on the alignment of the target sequence with the template structure.

  • Model Validation: Assess the quality of the generated model using tools such as Ramachandran plots and ERRAT scores to ensure its stereochemical and structural validity.

  • Ligand Preparation: Create 3D structures of the D-Ala-D-Ala and D-Ala-D-Lac containing peptidoglycan precursor fragments (e.g., L-Lys-D-Ala-D-Ala and L-Lys-D-Ala-D-Lac).

  • Molecular Docking: Perform molecular docking simulations using software like AutoDock Vina to predict the binding poses and calculate the binding affinities of the D-Ala-D-Ala and D-Ala-D-Lac ligands to the active site of the wild-type and mutated PBP models.

  • Interaction Analysis: Visualize and analyze the docked complexes to identify key amino acid residues involved in the interaction with each ligand and to understand the structural basis for any observed differences in binding affinity.

Competitive PBP Binding Assay

Objective: To experimentally determine the binding affinity of PBPs for different substrates or inhibitors.

Methodology:

  • Membrane Preparation: Grow the bacterial strain of interest to mid-log phase, harvest the cells, and prepare membrane fractions containing the PBPs by sonication or French press followed by ultracentrifugation.

  • Competition Reaction: Incubate the membrane preparations with varying concentrations of a non-labeled competitor (e.g., a D-Ala-D-Ala or D-Ala-D-Lac analog).

  • Labeled Penicillin Incubation: Add a fixed, subsaturating concentration of a labeled penicillin, such as Bocillin-FL (a fluorescent penicillin analog) or 3H-benzylpenicillin (a radiolabeled penicillin), to the reaction mixtures.

  • SDS-PAGE and Detection: Stop the reaction and separate the membrane proteins by SDS-PAGE. Visualize the labeled PBPs using a fluorescence scanner (for Bocillin-FL) or by fluorography (for radiolabeled penicillin).

  • Quantification and IC50 Determination: Quantify the intensity of the bands corresponding to the PBPs. Plot the percentage of labeled penicillin binding against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the labeled penicillin binding) can then be determined from the resulting dose-response curve.

Conclusion

The adaptation of penicillin-binding proteins to utilize D-Ala-D-Lac-terminated peptidoglycan precursors is a fascinating example of molecular evolution in response to antibiotic pressure. This adaptation, driven by specific amino acid substitutions within the PBP active site, allows bacteria to maintain cell wall integrity in the presence of vancomycin. The quantitative data from molecular docking studies, combined with the detailed experimental protocols provided, offer a comprehensive framework for researchers to further investigate this crucial resistance mechanism. A deeper understanding of these adaptive processes is paramount for the development of novel therapeutic strategies to combat the growing threat of vancomycin-resistant pathogens.

References

Teicoplanin's Binding Affinity: A Comparative Analysis of D-Ala-D-Ala and D-Ala-D-Lac Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the glycopeptide antibiotic teicoplanin for its target ligand, D-Alanyl-D-Alanine (D-Ala-D-Ala), and the resistance-associated analogue, D-Alanyl-D-Lactate (D-Ala-D-Lac). This analysis is supported by experimental data and detailed methodologies to provide a comprehensive understanding of the molecular interactions that underpin teicoplanin's efficacy and the mechanisms of bacterial resistance.

Executive Summary

Quantitative Data Summary

The following table summarizes the experimentally determined binding affinities of teicoplanin for D-Ala-D-Ala. While specific dissociation constants (Kd) for teicoplanin and D-Ala-D-Lac are not available, data for other glycopeptides indicate that the affinity for D-Ala-D-Lac is in the millimolar range, representing a significant decrease from the nanomolar to micromolar affinity observed for D-Ala-D-Ala.

LigandAntibioticMethodDissociation Constant (Kd)Reference
Lys-D-Ala-D-AlaTeicoplaninSurface Plasmon Resonance (SPR)474 ± 20 nM[1]
Lys-D-Ala-D-AlaTeicoplaninVarious40 - 630 nM[1][2]
D-Ala-D-LacVancomycin/ ChloroeremomycinSurface Plasmon Resonance (SPR)Millimolar (mM) range

Structural Basis for Affinity Differences

The high-affinity interaction between teicoplanin and D-Ala-D-Ala is primarily mediated by a network of five hydrogen bonds that form between the antibiotic's peptide backbone and the C-terminal D-Ala-D-Ala moiety of the bacterial cell wall precursor. A critical interaction involves the amide NH of the terminal D-Ala, which acts as a hydrogen bond donor.

In resistant bacteria, the substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac) replaces the amide linkage with an ester linkage. This seemingly subtle change has a profound impact on the binding interaction. The ester oxygen in the D-Ala-D-Lac depsipeptide is a hydrogen bond acceptor, not a donor. This leads to the loss of a crucial hydrogen bond and introduces electrostatic repulsion between the lone pair of electrons on the ester oxygen and the carboxylate-binding pocket of teicoplanin. This disruption of a key interaction is the primary reason for the dramatically reduced binding affinity.

G Teicoplanin Binding Interaction cluster_0 High Affinity Binding cluster_1 Low Affinity Binding Teicoplanin_DAlaDAla Teicoplanin Interaction_DAlaDAla 5 Hydrogen Bonds Teicoplanin_DAlaDAla->Interaction_DAlaDAla DAlaDAla D-Ala-D-Ala Amide Linkage DAlaDAla->Interaction_DAlaDAla DAlaDLac D-Ala-D-Lac Ester Linkage DAlaDAla->DAlaDLac Resistance Substitution Teicoplanin_DAlaDLac Teicoplanin Interaction_DAlaDLac {Loss of 1 H-Bond | Electrostatic Repulsion} Teicoplanin_DAlaDLac->Interaction_DAlaDLac DAlaDLac->Interaction_DAlaDLac

Caption: A diagram illustrating the difference in teicoplanin's binding to D-Ala-D-Ala versus D-Ala-D-Lac.

Experimental Protocols

The determination of binding affinities for interactions such as teicoplanin with its ligands relies on sensitive biophysical techniques. Below are detailed methodologies for two commonly employed experimental approaches.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Workflow:

G cluster_workflow SPR Experimental Workflow A Sensor Chip Preparation B Ligand Immobilization (e.g., D-Ala-D-Ala peptide) A->B C Teicoplanin Injection (Analyte) B->C D Association Phase C->D E Dissociation Phase D->E F Data Analysis (Sensorgram) E->F G Calculate Kd F->G

Caption: A simplified workflow for determining binding affinity using Surface Plasmon Resonance.

Methodology:

  • Sensor Chip Preparation: A suitable sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: The D-Ala-D-Ala or D-Ala-D-Lac containing peptide is covalently immobilized to the activated sensor chip surface via amine coupling. A reference flow cell is typically prepared by deactivating the surface without any immobilized ligand to subtract non-specific binding.

  • Analyte Injection: A series of concentrations of teicoplanin in a suitable running buffer (e.g., HBS-EP buffer) are injected over the ligand and reference surfaces at a constant flow rate.

  • Data Collection: The binding is monitored in real-time as a change in resonance units (RU). The association of teicoplanin to the ligand is observed during the injection, and the dissociation is monitored as the buffer flows over the surface after the injection.

  • Data Analysis: The resulting sensorgrams (RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Methodology:

  • Sample Preparation: Teicoplanin is placed in the sample cell of the calorimeter, and the D-Ala-D-Ala or D-Ala-D-Lac peptide is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the peptide solution are made into the teicoplanin solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument. As the binding sites on teicoplanin become saturated, the magnitude of the heat change per injection decreases.

  • Data Analysis: The raw data of heat flow versus time is integrated to obtain the heat change for each injection. These values are then plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Conclusion

The significant difference in binding affinity of teicoplanin for D-Ala-D-Ala compared to D-Ala-D-Lac is a well-established principle that underpins its antibacterial activity and the mechanism of vancomycin resistance. While direct comparative quantitative data for teicoplanin is an area for further research, the existing body of evidence from studies on teicoplanin and other glycopeptides provides a clear and consistent picture. The structural and mechanistic understanding of this differential affinity is crucial for the development of new antibiotics that can overcome resistance. The experimental protocols outlined in this guide provide a framework for the precise and reliable determination of these critical binding parameters.

References

Safety Operating Guide

Prudent Disposal of Ac-Lys-D-Ala-D-lactic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

In the absence of specific hazard information, Ac-Lys-D-Ala-D-lactic acid should be treated with caution. The following steps outline a conservative approach to its disposal:

  • Small Quantities (Milligram Scale):

    • For trace amounts, such as residues on weighing paper or in vials, wipe the surfaces with a solvent-wetted cloth (e.g., ethanol or isopropanol).

    • Place the contaminated wipes in a designated chemical waste container.

    • Rinse the emptied container with a suitable solvent and collect the rinsate as chemical waste.

  • Unused or Surplus Material:

    • Do not dispose of solid this compound down the drain or in the regular trash.

    • Carefully transfer the solid waste into a clearly labeled, sealed, and appropriate chemical waste container. The label should include the full chemical name: "this compound."

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Contaminated Solutions:

    • Aqueous or solvent-based solutions containing this compound should be collected in a designated liquid waste container.

    • The container must be properly labeled with the chemical name and approximate concentration.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination of Glassware:

    • Rinse all contaminated glassware multiple times with an appropriate solvent.

    • Collect the initial rinsate as chemical waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound check_sds Consult available Safety Data Sheet (SDS) and institutional EHS guidelines start->check_sds is_hazardous Is the substance classified as hazardous? check_sds->is_hazardous follow_hazardous_protocol Follow specific hazardous waste disposal procedures (Contact EHS) is_hazardous->follow_hazardous_protocol Yes non_hazardous_protocol Proceed with non-hazardous chemical waste disposal protocol is_hazardous->non_hazardous_protocol No / Unknown (Treat as potentially hazardous) final_disposal Arrange for pickup by institutional EHS or certified waste contractor follow_hazardous_protocol->final_disposal solid_or_liquid Is the waste solid or liquid? non_hazardous_protocol->solid_or_liquid solid_waste Solid Waste: - Collect in a labeled, sealed container. - Store in a designated waste area. solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste: - Collect in a labeled, sealed container. - Do not mix with incompatible waste. solid_or_liquid->liquid_waste Liquid solid_waste->final_disposal liquid_waste->final_disposal

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always prioritize guidance from your institutional Environmental Health and Safety department.

Essential Safety and Operational Guide for Handling Ac-Lys-D-Ala-D-lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ac-Lys-D-Ala-D-lactic acid. The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide-based compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.[2]To protect eyes from splashes and aerosols.
Hand Protection Disposable nitrile gloves.To prevent skin contact.
Body Protection A standard laboratory coat.[3]To protect skin and clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust respirator is recommended when handling the powdered form, especially during spill cleanup.[3]To prevent inhalation of airborne particles.
Footwear Closed-toe shoes.[2]To protect feet from spills.

Step-by-Step Handling and Experimental Protocol

2.1. Storage of Lyophilized Peptide

  • Long-term storage: For optimal stability, store the lyophilized (powdered) this compound at -20°C or colder in a dry, dark environment.[4][5]

  • Moisture prevention: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[3][4]

  • Inert atmosphere: For peptides with oxidation-sensitive residues, purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life.[6]

2.2. Reconstitution of the Peptide

  • Work Environment: Conduct all handling procedures in a clean, designated workspace to prevent contamination.[6][7]

  • Solvent Selection: Begin by attempting to dissolve the peptide in sterile distilled water. If solubility is an issue, a 0.1% acetic acid solution can be used.[4]

  • Procedure:

    • Don the appropriate PPE as outlined in Table 1.

    • Allow the peptide vial to reach room temperature.

    • Quickly weigh the desired amount of peptide.

    • Add the appropriate solvent to the desired concentration.

    • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.

  • Labeling: Clearly label the container with the compound name, concentration, date of preparation, and storage conditions.[7]

2.3. Storage of Peptide Solutions

  • Short-term storage: For immediate use, solutions can be stored at 4°C.[7]

  • Long-term storage: For longer-term storage, it is recommended to aliquot the peptide solution into single-use quantities to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5] Store these aliquots at -20°C or colder.[5]

  • pH consideration: To prolong the shelf life of peptide solutions, using sterile buffers with a pH of around 5-6 is advisable.[4][5]

Disposal Plan

Treat all waste containing this compound as laboratory chemical waste.[6]

  • Solid Waste: Collect unused solid peptide, contaminated wipes, and empty vials in a designated, sealed, and clearly labeled waste container.[3]

  • Liquid Waste: Dispose of peptide solutions in a designated and labeled chemical waste container. Do not pour peptide solutions down the sink. [6][7]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical or biohazard waste stream as per your institution's guidelines.[6]

  • Institutional Policies: Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[3]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal receive Receive and Log Compound store_lyophilized Store Lyophilized Peptide at -20°C receive->store_lyophilized Long-term ppe Don Appropriate PPE store_lyophilized->ppe reconstitute Reconstitute Peptide ppe->reconstitute use_in_experiment Use in Experiment reconstitute->use_in_experiment store_solution Store Solution (Aliquoted) at -20°C reconstitute->store_solution If not for immediate use dispose_solid Dispose of Solid Waste use_in_experiment->dispose_solid dispose_liquid Dispose of Liquid Waste use_in_experiment->dispose_liquid dispose_ppe Dispose of Contaminated PPE use_in_experiment->dispose_ppe store_solution->use_in_experiment decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate dispose_ppe->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.